cis-Parinaric acid
Description
cis-Parinaric acid has been reported in Impatiens edgeworthii with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027236 | |
| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-38-4 | |
| Record name | cis-Parinaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Parinaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARINARIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery, History, and Applications of cis-Parinaric Acid: A Technical Guide
An in-depth exploration of the discovery, history, biochemical properties, and experimental applications of cis-parinaric acid for researchers, scientists, and drug development professionals.
Introduction
This compound (9Z,11E,13E,15Z-octadecatetraenoic acid) is a naturally occurring polyunsaturated fatty acid distinguished by its conjugated system of four double bonds. First identified in 1933 by Tsujimoto and Koyanagi, this unique structure imparts intrinsic fluorescence, making it a powerful tool in biochemical and biomedical research.[1] Unlike common polyunsaturated fatty acids where double bonds are separated by methylene groups, the conjugated arrangement in this compound is central to its utility as a fluorescent probe for studying biological membranes and lipid-protein interactions.[1] Furthermore, its distinct biological activities, including selective cytotoxicity towards cancer cells, have positioned it as a molecule of interest in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, key experimental protocols, and quantitative data related to this compound.
Discovery and Natural Sources
This compound was first isolated from the seeds of the Makita tree (Parinari laurina, synonymous with Atuna racemosa), a plant native to Fiji and other Pacific islands.[1] The seed oil of the Makita tree is a rich source, containing approximately 46% α-parinaric acid.[1] Another significant natural source is the seed oil of Impatiens balsamina, which can contain between 29.1% and 43.44% parinaric acid.[2][3] The fatty acid compositions of these primary natural sources are detailed in Table 1.
| Fatty Acid | Parinari laurina Seed Oil (%) | Impatiens balsamina Seed Oil (%) |
| α-Parinaric acid | ~46 | 29.1 - 43.44 |
| α-Eleostearic acid | ~34 | - |
| Palmitic acid | Lesser amounts | 4.7 |
| Stearic acid | Lesser amounts | 5.8 |
| Arachidic acid | Lesser amounts | 2.8 |
| Oleic acid | Lesser amounts | 18.3 |
| Linoleic acid | Lesser amounts | 9.2 |
| α-Linolenic acid | - | 30.1 |
| Table 1: Fatty Acid Composition of the Primary Natural Sources of this compound.[1][2][3] |
Physicochemical and Spectroscopic Properties
The conjugated tetraene structure of this compound is responsible for its characteristic spectroscopic properties. It exhibits strong absorption in the ultraviolet region and emits fluorescence in the visible spectrum. These properties are sensitive to the local environment, making it an excellent probe for studying lipid bilayers and protein binding sites.
| Property | Value |
| Molar Mass | 276.41 g/mol |
| Melting Point | 85-86 °C |
| Absorption Maxima (λmax) | ~300 nm and ~320 nm[4] |
| Emission Maximum (λem) | ~420 nm |
| Stokes Shift | ~100 nm[4] |
| Table 2: Key Physicochemical and Spectroscopic Properties of this compound.[1][4] |
Experimental Protocols
Chemical Synthesis of this compound
A reliable method for synthesizing isomers of parinaric acid from α-linolenic acid (ALA) has been developed.[5] This process transforms the methylene-interrupted cis triene system of ALA into a conjugated tetraene.
Protocol Outline:
-
Bromination: ALA is brominated using 0.1 M Br2 in a saturated solution of NaBr in methanol. This reaction targets one of the double bonds.
-
Esterification: The resulting fatty acid dibromides are esterified.
-
Dehydrobromination: A double dehydrobromination is carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Saponification: The conjugated esters are saponified to yield a mixture of free conjugated acids.
-
Purification: The isomers of parinaric acid can be purified by preparative High-Performance Liquid Chromatography (HPLC).[5]
Addition of bromine to the 12,13-double bond of ALA specifically leads to the production of α-parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid).[5]
Use as a Fluorescent Membrane Probe
This compound is a valuable tool for studying the biophysical properties of lipid membranes due to its structural similarity to endogenous fatty acids and its environment-sensitive fluorescence.[4]
Experimental Workflow:
Caption: Workflow for using this compound as a membrane probe.
Lipid Peroxidation Assay
The fluorescence of this compound is sensitive to oxidation.[4] This property is exploited in assays to measure lipid peroxidation. A decrease in fluorescence intensity corresponds to the oxidative degradation of the probe, providing a sensitive measure of lipid peroxidation.[6][7]
Protocol Outline:
-
Probe Incorporation: Incorporate this compound into liposomes or cell membranes by incubation.[6]
-
Initiation of Peroxidation: Induce lipid peroxidation using an oxidizing agent (e.g., a combination of H2O2 and Cu2+).[6]
-
Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a spectrofluorometer (Excitation: ~324 nm, Emission: ~413 nm).[6]
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
Cytotoxicity Assay
The cytotoxic effects of this compound on cancer cells can be quantified using various cell viability assays.
Protocol Outline:
-
Cell Culture: Plate cancer cells (e.g., human monocytic leukemia cells) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (typically in the low micromolar range) for a specified duration (e.g., 24 hours).[8][9]
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring protein synthesis.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.
Biological Activity and Applications
Selective Cytotoxicity towards Cancer Cells
A significant area of research interest is the selective cytotoxic effect of this compound on malignant cells.[8][10] It has been shown to be toxic to various cancer cell lines at low micromolar concentrations, while normal cells are less sensitive.[8][9] This selectivity may be partly due to the higher uptake of the fatty acid by undifferentiated, rapidly growing tumor cells.[10]
| Cell Line | Cancer Type | IC50 / Effective Concentration |
| Human Monocytic Leukemia (U-937, THP-1) | Leukemia | < 5 µM |
| Human Promyelocytic Leukemia (HL-60) | Leukemia | < 5 µM |
| Human Retinoblastoma (Y-79) | Retinoblastoma | < 5 µM |
| 36B10 Glioma | Glioma | ~90% toxicity at 12 µM |
| C6 Rat Glioma | Glioma | Significant toxicity at 12 µM |
| A172 Human Glioma | Glioma | Significant toxicity at 12 µM |
| Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines.[8][9][10] |
Mechanism of Cytotoxicity: Lipid Peroxidation and Apoptosis
The primary mechanism of this compound's cytotoxicity is believed to be the induction of lipid peroxidation.[9][10] The introduction of this highly unsaturated fatty acid into cancer cell membranes sensitizes them to oxidative stress, leading to lipid peroxidation and subsequent apoptosis.[10] This effect can be blocked by antioxidants such as butylated hydroxytoluene and α-tocopherol.[9][10] The apoptotic cascade initiated by this compound-induced lipid peroxidation involves the activation of stress-related signaling pathways.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound, since its discovery, has proven to be a remarkably versatile molecule. Its unique fluorescent properties have made it an indispensable tool for biophysical studies of cell membranes and lipid-protein interactions. Furthermore, its selective cytotoxicity against cancer cells, driven by the induction of lipid peroxidation, presents a promising avenue for the development of novel chemotherapeutic agents. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and application of this fascinating fatty acid in various scientific and drug development endeavors.
References
- 1. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]
- 2. Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Determination of triacylglycerol and fatty acid compositions of Impati" by ANH VAN NGUYEN, ANH THI NGOC VU et al. [journals.tubitak.gov.tr]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Synthesis of four isomers of parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of this compound in cultured malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of this compound in cultured malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Fluorescent Properties and Applications of cis-Parinaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cis-parinaric acid (cPnA), a naturally occurring polyunsaturated fatty acid renowned for its intrinsic fluorescence. Due to its structural similarity to native membrane lipids, cPnA serves as a minimally perturbative probe for investigating biological membranes.[1][2] This document details its core fluorescent properties, provides comprehensive experimental protocols for its primary applications, and illustrates key workflows and principles through diagrams.
Core Fluorescent Properties
This compound's fluorescence originates from its conjugated (Z,E,E,Z) tetraene system.[3] Its spectral characteristics are highly sensitive to the local environment, making it a powerful tool for probing lipid bilayers. Key properties include a large Stokes shift of approximately 100 nm and a fluorescence quantum yield that is exceptionally low in aqueous solutions but increases significantly upon partitioning into a lipid environment.[1][2][4] This environmental sensitivity is fundamental to its application as a membrane probe. The fluorescence lifetime is also complex and varies with the molecular packing of the lipid environment, ranging from 1 to 40 nanoseconds.[2]
Table 1: Quantitative Fluorescent Properties of this compound
| Property | Value / Range | Conditions / Notes | Citations |
| Absorption Maxima (λabs) | ~300, 305, 319, 324 nm | Multiple vibronic peaks are discernible. | [1][2][3] |
| Excitation Maxima (λex) | ~320 - 324 nm | In lipid vesicles. | [1][3][5] |
| Emission Maximum (λem) | ~410 - 432 nm | Broad emission peak, largely independent of environment. | [3][4][5] |
| Stokes Shift | ~100 nm | [1][2] | |
| Quantum Yield (ΦF) | Very low (in water)0.015 ± 0.003 (in methanol)Markedly increases in lipid bilayers | The probe is almost non-fluorescent in water. | [1][4][6][7] |
| Fluorescence Lifetime (τ) | Multi-exponential; 1-40 ns | Highly dependent on membrane phase and lipid packing. Components of ~2, 12, and 40 ns have been observed in solvents. | [2][4][8][9] |
| Molar Extinction Coefficient (ε) | 8-9 × 104 M-1cm-1 | [4] |
Key Applications & Experimental Protocols
The unique properties of cPnA make it ideal for two primary applications: monitoring lipid peroxidation and assessing membrane fluidity.
Lipid Peroxidation Assays
The conjugated double bond system of cPnA is highly susceptible to attack by free radicals.[6] Oxidation of the probe destroys the chromophore, leading to a proportional decrease in fluorescence and absorption.[1] This principle forms the basis of a sensitive, real-time assay for lipid peroxidation.[5][10]
Caption: Workflow for monitoring lipid peroxidation using this compound.
-
Reagent Preparation :
-
Prepare liposomes or biological membranes (e.g., erythrocyte ghosts, mitochondria) in a suitable degassed buffer (e.g., HEPES, pH 7.4).[11][12] A final lipid concentration of at least 200 µM is recommended to ensure the probe preferentially partitions into the membrane.[5]
-
Prepare a stock solution of this compound (e.g., 3 mM) in deoxygenated ethanol. Store at ≤–20°C under an inert gas and protected from light.[1]
-
Prepare the peroxidation initiating system (e.g., FeSO₄-EDTA complex, or H₂O₂ and Cu²⁺).[5][13]
-
-
Probe Incorporation :
-
Place 2 mL of the membrane suspension in a thermostated fluorescence cuvette equipped with a magnetic stirrer at the desired temperature (e.g., 25°C or 37°C).[5]
-
While recording fluorescence (Excitation: ~324 nm, Emission: ~413 nm), inject a small volume of the cPnA ethanolic stock solution into the cuvette to achieve a final concentration of 1-5 µM.[5][13]
-
Observe the initial increase in fluorescence intensity as the probe partitions from the aqueous phase into the lipid bilayer, reaching a stable baseline.[5]
-
-
Initiation and Measurement :
-
Data Analysis :
-
The rate of peroxidation can be determined from the initial slope of the fluorescence decay curve.
-
This method is highly effective for kinetic studies and for assessing the efficacy of antioxidants, which will slow the rate of fluorescence decay.[10]
-
Membrane Fluidity and Dynamics
When incorporated into a lipid bilayer, the rotational motion of cPnA is constrained by the packing and viscosity of the surrounding acyl chains. This rotational mobility can be quantified using steady-state fluorescence polarization or anisotropy.[4][14] In a more fluid (liquid-disordered) membrane, the probe rotates more freely, leading to lower polarization. In a more rigid (gel or liquid-ordered) membrane, its rotation is restricted, resulting in higher polarization.
Caption: Relationship between membrane phase, probe mobility, and fluorescence polarization.
-
Sample Preparation :
-
Label liposomes or cells with this compound as described in the peroxidation protocol (Section 2.1, Step 2). The probe-to-lipid ratio should be kept low (e.g., 1:500) to avoid artifacts.
-
-
Instrumentation Setup :
-
Measurement :
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity of the emission parallel (I||) and perpendicular (I⊥) to the plane of the excitation light.
-
A correction factor (G-factor) should be determined to account for instrumental bias in detecting different polarizations. This is done by measuring I|| and I⊥ with the excitation polarizer oriented horizontally.
-
-
Data Analysis :
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
An increase in anisotropy corresponds to a decrease in membrane fluidity, while a decrease in anisotropy indicates an increase in fluidity. This method is particularly useful for monitoring phase transitions in model membranes or physiological changes in biological membranes.[4][12]
-
Handling and Storage
The extensive unsaturation of this compound's acyl chain makes it highly susceptible to oxidation and somewhat photolabile.[1]
-
Storage : Store stock solutions at ≤–20°C, protected from light. If stored properly, solutions should be stable for at least six months.[1]
-
Handling : Handle samples under an inert gas (e.g., argon or nitrogen) whenever possible. Use degassed buffers and solvents for all preparations.[1] Prepare working solutions immediately before use and discard any unused portions.[1] Oxidative degradation can be identified by the probe's lack of solubility in ethanol at room temperature.[1]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the anisotropy decay of trans-parinaric acid in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
cis-Parinaric acid as a molecular probe for biomembranes
An In-depth Technical Guide to cis-Parinaric Acid as a Molecular Probe for Biomembranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (c-PnA), a naturally occurring polyunsaturated fatty acid, serves as a powerful fluorescent probe for investigating the biophysical properties of biomembranes.[1][2] Its unique structure, featuring a conjugated system of four double bonds (9Z,11E,13E,15Z-octadecatetraenoic acid), endows it with intrinsic fluorescence that is highly sensitive to its local environment.[3][4] This makes it an invaluable tool for studying membrane fluidity, lipid phase separation, and lipid peroxidation.[5][6] Unlike bulkier synthetic probes, this compound is a close structural analog of native membrane lipids, minimizing perturbations to the bilayer structure.[1][7]
This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a molecular probe. It includes a summary of its key photophysical properties, detailed experimental protocols for its application, and visualizations of relevant workflows and principles.
Core Principles and Photophysical Properties
The utility of this compound as a membrane probe stems from the sensitivity of its fluorescence to the polarity and viscosity of its surroundings. Its fluorescence quantum yield is very low in aqueous solutions but increases significantly upon partitioning into the hydrophobic interior of a lipid bilayer.[5][7] This property is fundamental to its use in studying membrane interactions and dynamics.
The probe's fluorescence lifetime and rotational motion, measured by fluorescence anisotropy, are also highly dependent on the physical state of the membrane. In more ordered, gel-phase membranes, the probe's movement is restricted, leading to longer fluorescence lifetimes and higher anisotropy values. Conversely, in more fluid, liquid-crystalline phase membranes, the probe exhibits shorter lifetimes and lower anisotropy due to increased rotational freedom.[7]
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum | ~320 nm | In ethanol and lipid vesicles[1][4] |
| Emission Maximum | ~420 nm | In ethanol[1] |
| ~410 nm | In methanol[3] | |
| ~432 nm | General[4] | |
| Stokes Shift | ~100 nm | General[1] |
| Fluorescence Quantum Yield | Very low | In water[7] |
| 0.015 ± 0.003 | In methanol[3][7] | |
| Marked increase | In lipid bilayers[5][7] | |
| Fluorescence Lifetime | Complex decay, best described by a distribution of decay times in membranes.[8] | In DMPC membranes[8] |
Table 2: Partition Coefficients of this compound
| Partition Coefficient | Value | Lipid System |
| Mole fraction partition coefficient (Lipid/Water) | 5.3 x 10⁵ | Solid lipid (DPPC)[9] |
| 9 x 10⁵ | Fluid lipid (PDPC)[9] | |
| Ratio of solid to fluid partition coefficients (Kps/f) | 0.6 ± 0.2 | DPPC/PDPC[9] |
| 0.7 ± 0.2 | DPPC/PDPC (calculated from phase diagram)[9] |
Experimental Protocols
Preparation of Liposomes Incorporating this compound
This protocol describes the preparation of unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC) in chloroform
-
This compound in ethanol
-
Chloroform/methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
-
Nitrogen or argon gas
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of phospholipid stock solution.
-
Add the this compound stock solution. The final probe concentration should be low to avoid self-quenching (typically <1 mol%).
-
Mix thoroughly.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[10]
-
A thin, uniform lipid film should form on the wall of the flask.
-
To ensure complete removal of residual solvent, dry the film under high vacuum for at least 2 hours or overnight.[10]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid Tm.
-
Add the warm buffer to the flask containing the dry lipid film.[10]
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the Tm for about 1 hour. This results in the formation of multilamellar vesicles (MLVs).[11]
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the suspension through the membrane to the other syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).[12]
-
-
Storage:
-
Store the resulting liposome suspension at 4°C, protected from light. Use within a few days for best results. For long-term storage, consider the stability of the incorporated lipids and probe.
-
Measuring Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy provides information about the rotational mobility of the probe within the membrane, which is related to membrane fluidity.
Instrumentation:
-
Fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspension containing this compound in buffer to a concentration that gives an appropriate fluorescence signal (to avoid inner filter effects).
-
-
Anisotropy Measurement:
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.
-
Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to vertical (0°) (I_VV).
-
Measure the fluorescence intensity with the excitation polarizer at vertical (0°) and the emission polarizer at horizontal (90°) (I_VH).
-
Measure the G-factor (instrumental correction factor) by setting the excitation polarizer to horizontal (90°) and measuring the emission intensities with the emission polarizer at vertical (0°) (I_HV) and horizontal (90°) (I_HH). The G-factor is calculated as G = I_HV / I_HH.[13]
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[13]
-
-
Data Interpretation:
-
Higher anisotropy values indicate a more ordered (less fluid) membrane environment where the rotational motion of the probe is restricted.
-
Lower anisotropy values suggest a more disordered (more fluid) membrane where the probe rotates more freely.
-
Measurements can be performed as a function of temperature to determine the phase transition temperature of the lipid bilayer.
-
Lipid Peroxidation Assay
This assay utilizes the susceptibility of the polyunsaturated this compound to oxidative degradation. Peroxidation destroys the conjugated double bond system, leading to a loss of fluorescence.
Materials:
-
Liposome suspension or cell suspension containing this compound.
-
Peroxidation-inducing agent (e.g., Fe²⁺/ascorbate, copper sulfate/H₂O₂, AAPH).
-
Fluorometer with a time-drive (kinetics) mode.
-
Temperature-controlled, stirred cuvette holder.
Procedure:
-
Baseline Measurement:
-
Place the sample (liposomes or cells with incorporated this compound) in the cuvette.
-
Record the stable baseline fluorescence intensity over time (excitation ~320 nm, emission ~420 nm).
-
-
Initiation of Peroxidation:
-
Add the peroxidation-inducing agent to the cuvette and start the kinetic measurement immediately.
-
Continuously monitor the decrease in fluorescence intensity over time.[5]
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
-
The initial rate of fluorescence decrease can be calculated from the slope of the kinetic trace.
-
The extent of peroxidation can be determined by the total decrease in fluorescence.
-
Control experiments without the inducing agent should be performed to account for photobleaching.
-
Visualizations
Experimental Workflow for Lipid Peroxidation Assay
Caption: Workflow for assessing lipid peroxidation using this compound.
Principle of Membrane Fluidity Sensing by this compound
Caption: Relationship between membrane phase and fluorescence anisotropy of this compound.
Role in Apoptosis Signaling Investigation
Caption: Detection of lipid peroxidation in apoptosis using this compound.
Applications in Research and Drug Development
-
Characterizing Membrane Properties: this compound is used to determine the phase transition temperature of synthetic and biological membranes and to study the effects of cholesterol, proteins, and drugs on membrane fluidity.[14]
-
Lipid-Protein Interactions: Changes in the fluorescence of this compound can indicate interactions between membrane proteins and the lipid bilayer.
-
Drug-Membrane Interactions: The probe can be used to assess how drugs partition into and modify the properties of cell membranes.
-
Oxidative Stress and Disease: The lipid peroxidation assay is widely used to study oxidative stress in various disease models and to screen for antioxidant compounds.[15]
-
Apoptosis Research: As lipid peroxidation is a feature of apoptosis, this compound can be used to monitor this process in response to various stimuli.[1]
Handling and Storage
This compound is highly susceptible to oxidation and photodegradation due to its conjugated polyene structure.[1]
-
Storage: Store stock solutions in deoxygenated ethanol at ≤-20°C, protected from light, and under an inert gas (e.g., argon or nitrogen). Properly stored, it should be stable for at least six months.[1]
-
Handling: Prepare working solutions immediately before use from degassed buffers and solvents. Handle samples under inert gas whenever possible to minimize oxidation. Avoid prolonged exposure to light.[1]
Conclusion
This compound is a versatile and sensitive fluorescent probe that provides valuable insights into the structure and dynamics of biomembranes. Its close resemblance to natural fatty acids ensures that it reports on the properties of the membrane with minimal perturbation. By carefully following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to advance their studies in membrane biology, drug development, and the investigation of cellular processes such as apoptosis and oxidative stress.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Buy this compound | 593-38-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 13. horiba.com [horiba.com]
- 14. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study [mdpi.com]
- 15. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Principle of cis-Parinaric Acid Fluorescence in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of cis-Parinaric Acid as a Fluorescent Probe
This compound (c-PnA) is a naturally occurring polyunsaturated fatty acid that serves as a powerful fluorescent probe for investigating the biophysical properties of lipid bilayers.[1] Its utility stems from its structural similarity to endogenous lipids, allowing for minimal perturbation of the membrane structure upon incorporation.[1][2] The fluorescence of c-PnA is highly sensitive to its local environment, making it an invaluable tool for studying membrane fluidity, lipid phase transitions, and lipid peroxidation.[3][4][5]
The core of c-PnA's function lies in its conjugated tetraene system, consisting of four alternating double and single bonds.[1][6] This structure is responsible for its intrinsic fluorescence.[1] When incorporated into a lipid bilayer, the fluorophore of c-PnA aligns with the fatty acyl chains of the surrounding phospholipids.[3] The fluorescence quantum yield, lifetime, and anisotropy of c-PnA are significantly influenced by the packing and dynamics of these neighboring lipid chains.[3]
In a tightly packed, ordered lipid environment, such as the gel phase, the rotational mobility of c-PnA is restricted. This leads to a higher fluorescence quantum yield and a longer fluorescence lifetime.[3][4] Conversely, in a more disordered, fluid lipid environment (liquid-crystalline phase), the increased mobility of the probe results in more efficient non-radiative decay pathways, leading to a lower quantum yield and a shorter lifetime.[3][4] This differential fluorescence behavior allows for the sensitive detection of lipid phase transitions.[4]
Furthermore, the conjugated double bond system of this compound is highly susceptible to oxidation by free radicals.[2][7] This property is exploited in assays for lipid peroxidation.[7] Upon oxidation, the conjugated system is disrupted, leading to a loss of fluorescence.[2] The rate of fluorescence decay is directly proportional to the rate of lipid peroxidation, providing a sensitive method for quantifying this process.[7]
Quantitative Fluorescence Properties of this compound
The fluorescence characteristics of this compound are highly dependent on the specific lipid environment. The following tables summarize key quantitative data for c-PnA in different lipid bilayer systems.
| Lipid System | Phase | Temperature (°C) | Quantum Yield (Φ) | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | Gel | 20 | ~0.3 (trans-isomer) | [4] |
| Methanol | - | - | 0.015 ± 0.003 | [3] |
| Water | - | - | Negligibly small | [2][4] |
| Lipid System | Phase | Temperature (°C) | Fluorescence Lifetime (τ, ns) | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | Gel | 25 | ~35 (trans-isomer) | [3] |
| Dipalmitoylphosphatidylcholine (DPPC) | Fluid | >41 | ~5 | [4] |
| Lipid System | Description | Partition Coefficient (Kₚ) | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | Solid (Gel) Phase Lipid | 5.3 x 10⁵ | [6] |
| Palmitoyldocosahexaenoylphosphatidylcholine (PDPC) | Fluid Phase Lipid | 9 x 10⁵ | [6] |
Experimental Protocols
Preparation of Liposomes and Incorporation of this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC)
-
This compound
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Nitrogen or argon gas
-
Rotary evaporator or vacuum desiccator
-
Bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipid and this compound (typically at a 200:1 to 500:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly rotating the flask under a stream of nitrogen or argon gas to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tₘ) of the lipid.
-
Add the pre-warmed hydration buffer to the lipid film and gently swirl the flask to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce a homogenous population of LUVs.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C and protected from light. Use within a few days for optimal results.
-
Lipid Peroxidation Assay Using this compound
This assay measures lipid peroxidation by monitoring the decrease in this compound fluorescence.
Materials:
-
Liposome suspension containing this compound (prepared as in 3.1)
-
Peroxidation initiator (e.g., tert-butyl hydroperoxide, copper sulfate/H₂O₂)
-
Antioxidant of interest (optional)
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspension to the desired concentration in a suitable buffer.
-
Place the diluted liposome suspension in a quartz cuvette.
-
-
Fluorescence Measurement:
-
Set the fluorescence spectrophotometer to an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[2]
-
Record the baseline fluorescence intensity (F₀) of the liposome suspension.
-
-
Initiation of Peroxidation:
-
Add the peroxidation initiator to the cuvette and mix gently.
-
Immediately start recording the fluorescence intensity (F) over time.
-
-
Data Analysis:
-
The rate of lipid peroxidation is proportional to the initial rate of fluorescence decrease.
-
Plot the fluorescence intensity (or F/F₀) as a function of time.
-
The initial rate can be determined from the slope of the initial linear portion of the curve.
-
If testing an antioxidant, pre-incubate the liposomes with the antioxidant before adding the initiator and compare the rate of fluorescence decay to a control without the antioxidant.
-
Determination of Lipid Phase Transitions
This protocol utilizes the temperature-dependent fluorescence of this compound to determine the phase transition temperature (Tₘ) of a lipid bilayer.
Materials:
-
Liposome suspension containing this compound (prepared as in 3.1)
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Instrument Setup:
-
Place the liposome suspension in a quartz cuvette within the temperature-controlled holder of the fluorescence spectrophotometer.
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.
-
-
Temperature Scan:
-
Equilibrate the sample at a temperature well below the expected Tₘ.
-
Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1°C/minute).
-
Continuously monitor the fluorescence intensity as a function of temperature.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
The Tₘ is identified as the midpoint of the transition in the fluorescence intensity curve. A sharp decrease in fluorescence intensity will be observed as the lipid transitions from the gel to the liquid-crystalline phase.
-
Alternatively, fluorescence polarization (anisotropy) can be measured as a function of temperature. A sharp decrease in anisotropy will also be observed at the Tₘ.
-
Visualizations
References
- 1. Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated polyene fatty acids as fluorescent probes: synthetic phospholipid membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Unveiling Lipid-Protein Interactions: A Technical Guide to cis-Parinaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the dynamic interplay between lipids and proteins governs a vast array of physiological processes. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. cis-Parinaric acid (c-PnA), a naturally occurring polyunsaturated fatty acid, has emerged as a powerful fluorescent probe for elucidating the nuances of lipid-protein interactions. Its structural similarity to endogenous fatty acids allows for minimal perturbation of biological membranes, making it an invaluable tool for researchers. This in-depth technical guide provides a comprehensive overview of the application of this compound, with a focus on its core principles, experimental protocols, and data interpretation for the study of lipid-protein interactions and related cellular events.
Core Principles of this compound as a Fluorescent Probe
This compound's utility as a membrane probe stems from its unique photophysical properties. Its conjugated tetraene system is responsible for its intrinsic fluorescence. The fluorescence quantum yield of c-PnA is highly sensitive to its microenvironment; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity when incorporated into the hydrophobic environment of a lipid bilayer or the binding pocket of a protein. This property allows for the direct monitoring of its partitioning between different phases.
Furthermore, the fluorescence of this compound can be quenched by various mechanisms, including interactions with specific amino acid residues (like tryptophan) or through oxidative damage. This characteristic is exploited in assays to measure lipid peroxidation and to probe the proximity of the fatty acid to protein domains.
Quantitative Data Presentation
A thorough understanding of the spectroscopic properties of this compound is crucial for the design and interpretation of experiments. The following tables summarize key quantitative data for c-PnA.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.4 g/mol | [1] |
| Melting Point | 80 °C | [2] |
| pKa | 4.78 ± 0.10 (Predicted) | [2] |
| Solubility | Benzene: 15 mg/ml, Ether: 15 mg/ml, Hexane: 10 mg/ml | [3] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent/Environment | Reference(s) |
| Absorption Maxima (λabs) | 292, 305, 319 | 78,000 (at 304.2 nm) | Ethanol | [3] |
| ~300, ~320 | High | General | [4][5] | |
| Emission Maximum (λem) | 432 | - | General | [3] |
| ~410 | - | Methanol | [6] |
Table 2: Spectroscopic Properties of this compound.
| Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Water | Very low | - | [5][6] |
| Methanol | 0.015 ± 0.003 | - | [6] |
| Dodecane | - | ~40, ~12, ~2 (three components) | |
| Ethanol | - | ~40, ~12, ~2 (three components) | |
| DPPC (gel phase) | Markedly increased | 35 | [6] |
Table 3: Fluorescence Properties of this compound in Different Environments.
| Protein | Parameter | Value | Method | Reference(s) |
| Soy Lipoxygenase-1 | IC₅₀ | 18.8 µM | Enzyme Inhibition Assay | [7] |
| Soy Lipoxygenase-1 | Kᵢ | 9.8 µM (Competitive) | Enzyme Inhibition Assay | [7] |
| Soy Lipoxygenase-1 | Kₐ | 6.0 ± 0.5 x 10⁴ M⁻¹ | Tryptophan Quenching | [7] |
Table 4: Interaction Parameters of this compound with a Specific Protein.
Experimental Protocols
Incorporation of this compound into Liposomes
This protocol describes the preparation of liposomes containing this compound, a fundamental step for many subsequent assays.
Materials:
-
Phospholipids (e.g., POPC, DPPC) in chloroform
-
This compound in ethanol (stock solution)
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Methodology:
-
In a round-bottom flask, mix the desired amount of phospholipid solution and this compound stock solution. The final concentration of c-PnA in the lipid bilayer is typically in the range of 0.5-2 mol%.
-
Evaporate the organic solvents under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes using a mini-extruder. This will produce a homogenous population of LUVs.
-
Store the prepared liposomes at 4°C and use within a few days. Protect from light and oxidation.[4]
Lipid Peroxidation Assay
This assay measures the extent of lipid peroxidation by monitoring the decrease in this compound fluorescence due to its oxidative degradation.
Materials:
-
Liposomes containing this compound (prepared as in Protocol 1)
-
Peroxidation-inducing agent (e.g., Fe²⁺/ascorbate, AAPH, or H₂O₂/Cu²⁺)
-
Fluorescence spectrophotometer
-
Cuvette with a stirrer
Methodology:
-
Dilute the liposome suspension in buffer to the desired final lipid concentration in a quartz cuvette.
-
Place the cuvette in the thermostatted sample holder of the fluorescence spectrophotometer.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 432 nm.[3]
-
Record the baseline fluorescence intensity for a few minutes to ensure a stable signal.
-
Initiate lipid peroxidation by adding the inducing agent to the cuvette and start recording the fluorescence intensity over time.[8]
-
The rate of fluorescence decrease is proportional to the rate of lipid peroxidation.
-
The assay can be used to evaluate the efficacy of antioxidants by adding them to the liposome suspension before initiating peroxidation and comparing the rate of fluorescence decay to a control without the antioxidant.
Studying Lipid-Protein Interactions via Fluorescence Quenching
This protocol outlines a method to investigate the binding of a protein to lipid membranes containing this compound by observing changes in its fluorescence.
Materials:
-
Liposomes containing this compound (prepared as in Protocol 1)
-
Purified protein of interest
-
Buffer
-
Fluorescence spectrophotometer
Methodology:
-
In a cuvette, add the liposome suspension containing this compound.
-
Record the initial fluorescence spectrum (excitation at 320 nm, emission scan from 350 to 550 nm).
-
Add aliquots of the purified protein to the cuvette, allowing the system to equilibrate after each addition (typically 2-5 minutes).
-
Record the fluorescence spectrum after each protein addition.
-
A change in fluorescence intensity (either quenching or enhancement) upon protein addition indicates an interaction.
-
To determine the binding affinity (Kd), plot the change in fluorescence intensity as a function of the protein concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model).
Mandatory Visualizations
Caption: Workflow for the lipid peroxidation assay using this compound.
Caption: Workflow for determining lipid-protein binding affinity.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of the drug development process.
-
Target Validation: By studying the interaction of a target protein with lipid membranes, researchers can gain insights into its function and regulation. This compound can be used to determine if a protein's activity is modulated by specific lipid environments.
-
High-Throughput Screening (HTS): Fluorescence-based assays using this compound can be adapted for HTS to identify small molecules that inhibit or modulate lipid-protein interactions. For example, a competition assay can be designed where a library of compounds is screened for their ability to displace this compound from a protein's lipid-binding site, leading to a measurable change in fluorescence. An example of this is its use in screening for inhibitors of lipoxygenase, where it acts as a competitive inhibitor.[7]
-
Mechanism of Action Studies: For drugs that are known to target membrane-associated proteins, this compound can be used to investigate the drug's effect on the protein's interaction with the lipid bilayer. This can help to elucidate the drug's mechanism of action at the molecular level.
-
Drug-Membrane Interaction Studies: The partitioning and localization of a drug candidate within the lipid bilayer can significantly impact its efficacy and toxicity. This compound can be used as a probe to study how a drug alters membrane fluidity and organization.[2]
Conclusion
This compound is a versatile and sensitive fluorescent probe that provides a powerful means to investigate the intricate world of lipid-protein interactions. Its ability to mimic natural fatty acids while providing a robust fluorescent signal makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this compound in elucidating the roles of lipid-protein interactions in health and disease, and in the discovery and development of new therapeutic agents. Proper handling to prevent oxidation is crucial for obtaining reliable and reproducible results.[5]
References
- 1. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the influence of cis-trans isomers on model lipid membrane fluidity using this compound and a stop-flow technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein [scirp.org]
- 7. scispace.com [scispace.com]
- 8. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Fluorescent Era: Early Studies of cis-Parinaric Acid in Membrane Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of membrane biophysics, the advent of fluorescent probes marked a pivotal moment, enabling researchers to peer into the dynamic and intricate world of lipid bilayers. Among these molecular reporters, cis-parinaric acid (c-PnA), a naturally occurring conjugated polyunsaturated fatty acid, emerged as a uniquely powerful tool.[1] Its structural similarity to endogenous fatty acids allowed for minimal perturbation of the membrane, offering a more faithful representation of lipid behavior.[2] This technical guide delves into the seminal, early studies that established this compound as an indispensable probe in membrane research, providing a comprehensive overview of its application in studying lipid peroxidation, membrane phase dynamics, and lipid-protein interactions.
Core Principles of this compound Fluorescence
This compound's utility as a membrane probe is rooted in its distinct fluorescent properties. The conjugated tetraene system of c-PnA gives rise to a strong absorption in the near-ultraviolet region (around 300-320 nm) and a significant Stokes shift, with fluorescence emission occurring around 410-420 nm.[1][3] Crucially, its fluorescence quantum yield is highly sensitive to its environment; it is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence upon partitioning into the hydrophobic core of a lipid bilayer.[1] This property makes it an excellent reporter of its own incorporation into membranes and of the physical state of its lipidic surroundings. Furthermore, the polyunsaturated nature of c-PnA makes it susceptible to oxidation, a characteristic cleverly exploited in assays for lipid peroxidation.[4][5]
Quantitative Data from Early Studies
The following tables summarize key quantitative data extracted from foundational papers on the use of this compound in membrane research.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Conditions | Reference |
| Absorption Peaks | ~300 nm, ~320 nm | Ethanol | [1] |
| Emission Peak | ~413 nm | Egg PC vesicles | [4] |
| Stokes Shift | ~100 nm | General | [1] |
| Molar Extinction Coefficient | > 65,000 M⁻¹cm⁻¹ | Near-UV transition | [3] |
| Intrinsic Fluorescence Lifetime | ~100 ns | Various environments | [3] |
Table 2: Partition Coefficients of this compound
| Lipid Phase | Partition Coefficient (K p s/f) | Lipid System | Reference |
| Solid (DPPC) | 5.3 x 10⁵ | DPPC/Water | [6] |
| Fluid (PDPC) | 9 x 10⁵ | PDPC/Water | [6] |
| Ratio (Solid/Fluid) | 0.6 ± 0.2 | DPPC/PDPC | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound, reconstructed from the materials and methods of seminal publications.
Protocol 1: Preparation of Liposomes and Incorporation of this compound
This protocol outlines the standard procedure for preparing unilamellar vesicles and incorporating c-PnA.
Materials:
-
Phospholipids (e.g., egg phosphatidylcholine (PC), dipalmitoylphosphatidylcholine (DPPC))
-
This compound stock solution (e.g., 3 mM in deoxygenated ethanol)[1]
-
Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Chloroform/methanol mixture (2:1, v/v)
-
Nitrogen gas or rotary evaporator
-
Sonication device (probe or bath) or extrusion apparatus
Procedure:
-
Lipid Film Formation: Dissolve the desired phospholipids in a chloroform/methanol mixture in a round-bottom flask. Remove the organic solvent using a stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the inner surface of the flask.[7]
-
Hydration: Add the aqueous buffer to the lipid film and hydrate for at least 1 hour at a temperature above the lipid's phase transition temperature (Tc). This process forms multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension or subject it to extrusion through polycarbonate filters of a defined pore size.
-
This compound Incorporation:
-
Prepare a working solution of c-PnA in ethanol immediately before use.
-
To a stirred suspension of liposomes in buffer, inject a small volume of the ethanolic c-PnA solution.[4] The final ethanol concentration should be kept low (typically <1%) to avoid perturbing the membrane.
-
The incorporation of c-PnA into the vesicles can be monitored by the increase in fluorescence intensity, which typically reaches a stable maximum within 1-2 minutes.[4]
-
Protocol 2: Assay for Lipid Peroxidation
This protocol describes the use of c-PnA to continuously monitor lipid peroxidation in a membrane system.
Materials:
-
Liposome suspension containing this compound (prepared as in Protocol 1)
-
Peroxidation initiator (e.g., Fe²⁺-EDTA, H₂O₂/Cu²⁺, cumene hydroperoxide)[4][8][9]
-
Fluorometer with temperature control
Procedure:
-
Baseline Fluorescence: Place the liposome suspension with incorporated c-PnA into a quartz cuvette in the fluorometer. Set the excitation and emission wavelengths (e.g., 324 nm and 413 nm, respectively) and record the stable baseline fluorescence.[4]
-
Initiation of Peroxidation: Add the peroxidation initiator to the cuvette and immediately begin recording the fluorescence intensity over time.[4]
-
Data Acquisition: Monitor the decrease in fluorescence intensity, which corresponds to the oxidative destruction of the c-PnA chromophore.[4] The initial rate of fluorescence decrease is proportional to the rate of lipid peroxidation.
-
Control Experiments: Perform control experiments in the absence of the initiator to account for any photobleaching of the probe.
Protocol 3: Determination of Lipid Phase Transitions
This protocol details how to determine the characteristic phase transition temperatures of a lipid bilayer using c-PnA.
Materials:
-
Liposome suspension of the lipid of interest, containing c-PnA
-
Fluorometer with a temperature-controlled cuvette holder capable of ramping temperature
-
Polarizers for fluorescence anisotropy measurements
Procedure:
-
Temperature Scan: Place the liposome suspension in the temperature-controlled cuvette. Slowly ramp the temperature (e.g., 1°C/minute) over the desired range while continuously monitoring the fluorescence intensity or anisotropy of c-PnA.
-
Data Analysis: Plot the fluorescence parameter (intensity or anisotropy) as a function of temperature. Phase transitions are identified as sharp changes or breaks in the slope of the resulting curve.[6] Fluorescence polarization is often more sensitive than quantum yield for detecting phase separations.[6]
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual frameworks from early c-PnA research.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Conjugated polyene fatty acids on fluorescent probes: spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characteristics of cis-Parinaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of cis-Parinaric acid (c-PnA), a naturally occurring fluorescent fatty acid. Its unique photophysical characteristics make it a valuable tool in various biophysical and biochemical studies, particularly in the investigation of membrane dynamics and lipid-protein interactions. This document details its core spectroscopic data, provides in-depth experimental protocols for its application, and includes visual workflows to facilitate experimental design and execution.
Core Spectroscopic Characteristics
This compound's fluorescence is a result of its conjugated tetraene system.[1] Its spectroscopic properties are highly sensitive to its local environment, making it an excellent probe for studying changes in lipid packing and polarity.[2]
Absorption and Emission Spectra
The absorption spectrum of this compound exhibits distinct vibronic bands in the ultraviolet region.[3] Its fluorescence emission is characterized by a broad band in the visible spectrum.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent/Environment | Reference(s) |
| Absorption Maxima (λmax) | 292 nm, 305 nm, 319 nm | Ethanol | [1] |
| ~300 nm, ~320 nm | General | [1] | |
| Molar Absorptivity (ε) | 8-9 × 104 M-1cm-1 | Methanol | [3] |
| Emission Maximum (λem) | ~410 nm | Methanol | [3] |
| ~432 nm | General | [1] | |
| Stokes Shift | ~100 nm | General | [1] |
| Fluorescence Quantum Yield (ΦF) | Very low | Water | [3] |
| 0.015 ± 0.003 | Methanol | [3] | |
| Markedly increased | Lipid Bilayers | [3] | |
| Fluorescence Lifetime (τ) | Complex decays, can be long (e.g., ~35 ns for trans-isomer in DPPC) | Lipid Bilayers | [3] |
Experimental Protocols
General Handling and Preparation of this compound Stock Solutions
This compound is susceptible to oxidation and photodegradation due to its extensive unsaturation.[1] Proper handling is crucial for obtaining reliable and reproducible results.
Materials:
-
This compound (stored at ≤–20°C, protected from light)
-
Deoxygenated ethanol
-
Butylated hydroxytoluene (BHT)
-
Inert gas (e.g., argon or nitrogen)
-
Degassed buffers and solvents
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 3 mM) in deoxygenated ethanol containing a small amount of an antioxidant like BHT (e.g., 10 µg/mL) to minimize oxidation.[1]
-
Handle the solution under an inert gas atmosphere whenever possible.
-
Store the stock solution at ≤–20°C, protected from light. The solution should be stable for at least six months under these conditions.[1]
-
Prepare fresh working solutions from the stock immediately before use and discard any unused portion.[1]
Protocol for Measuring Lipid Peroxidation
This assay is based on the principle that the fluorescence of this compound is lost upon its oxidative destruction. The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
Materials:
-
Liposomes or cell membrane preparations
-
This compound working solution in ethanol
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Peroxidation initiator (e.g., copper sulfate (CuSO4) and hydrogen peroxide (H2O2), or a free radical generator like AAPH)
-
Fluorometer
Procedure:
-
Incorporate this compound into Membranes:
-
To a cuvette containing the liposome or cell membrane suspension in buffer, rapidly inject a small volume of the this compound ethanolic solution. The final concentration of the probe should be low enough to avoid self-quenching (typically in the low micromolar range).
-
Monitor the increase in fluorescence intensity as the probe partitions into the lipid bilayer. The signal will stabilize once equilibrium is reached (usually within a few minutes).
-
-
Initiate Peroxidation:
-
Add the peroxidation initiator to the cuvette. For example, a combination of H2O2 and Cu2+ can be used to induce peroxidation.
-
-
Monitor Fluorescence Decay:
-
Record the fluorescence intensity over time using a fluorometer. Set the excitation wavelength to one of the absorption maxima (e.g., 320 nm) and the emission wavelength at the maximum of the fluorescence spectrum (e.g., 410-432 nm).
-
The decrease in fluorescence intensity corresponds to the consumption of this compound by lipid peroxidation.
-
-
Data Analysis:
-
The initial rate of fluorescence decay can be used as a measure of the rate of lipid peroxidation.
-
Protocol for Assessing Membrane Fluidity
Changes in membrane fluidity alter the rotational mobility of incorporated this compound, which can be measured by fluorescence polarization or anisotropy. An increase in membrane fluidity leads to a decrease in fluorescence polarization/anisotropy.
Materials:
-
Liposomes or cell membrane preparations
-
This compound working solution in ethanol
-
Buffer (e.g., HEPES or Tris buffer)
-
Fluorometer equipped with polarizers
Procedure:
-
Label Membranes with this compound:
-
Incorporate this compound into the membrane sample as described in the lipid peroxidation protocol.
-
-
Measure Fluorescence Polarization/Anisotropy:
-
Set the excitation wavelength (e.g., 320 nm) and emission wavelength (e.g., 420 nm).
-
Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
A correction factor (G-factor) for the instrument's differential sensitivity to vertically and horizontally polarized light should be determined using a solution where the fluorophore's rotation is fast (e.g., this compound in ethanol).
-
-
Calculate Anisotropy (r) or Polarization (P):
-
Anisotropy (r) = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Polarization (P) = (I|| - G * I⊥) / (I|| + G * I⊥)
-
-
Interpret Results:
-
A higher value of 'r' or 'P' indicates a more ordered (less fluid) membrane environment, while a lower value suggests a more disordered (more fluid) state.
-
Measurements can be performed as a function of temperature to determine phase transition temperatures of lipid bilayers.
-
Visualized Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the application of this compound.
Caption: A generalized workflow for conducting fluorescence spectroscopy experiments using this compound.
Caption: Workflow for the determination of lipid peroxidation using a this compound-based fluorescence assay.
Caption: A workflow illustrating the use of this compound to assess membrane fluidity via fluorescence anisotropy.
References
Unveiling Membrane Dynamics: A Technical Guide to cis-Parinaric Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and applications of cis-Parinaric acid (c-PnA), a naturally occurring polyunsaturated fatty acid, as a powerful fluorescent probe in cellular and membrane research. Its unique structural and photophysical properties make it an invaluable tool for investigating lipid peroxidation, membrane fluidity, and lipid-protein interactions.
Core Mechanism of Action
This compound ((9Z,11E,13E,15Z)-octadecatetraenoic acid) is a naturally occurring 18-carbon polyunsaturated fatty acid distinguished by its conjugated system of four double bonds.[1] This tetraene chromophore is the basis of its intrinsic fluorescence.[2][3] Unlike many synthetic fluorescent probes, this compound closely resembles endogenous fatty acids, allowing for minimal perturbation of biological membranes upon incorporation.[1][4]
The core mechanism of this compound as a fluorescent probe is rooted in its environmental sensitivity and susceptibility to oxidative degradation.
Environmental Sensitivity: The fluorescence quantum yield and lifetime of this compound are highly dependent on its immediate surroundings.[5][6] In aqueous solutions, its fluorescence is almost entirely quenched.[4][7] However, upon partitioning into a hydrophobic environment, such as the lipid bilayer of a cell membrane, its fluorescence quantum yield increases significantly.[6][8] This property allows it to report on the physical state and organization of the membrane. Changes in membrane fluidity, for instance, alter the probe's rotational mobility and local environment, which can be detected as changes in fluorescence anisotropy and lifetime.[9]
Susceptibility to Oxidation: The conjugated diene structure of this compound makes it highly susceptible to oxidation by free radicals and other reactive oxygen species (ROS).[4][10] This oxidation disrupts the conjugated π-electron system, leading to a loss of fluorescence.[4][7] This characteristic is exploited in assays to measure lipid peroxidation, where a decrease in fluorescence intensity directly correlates with the extent of oxidative damage to the membrane lipids.[5]
Quantitative Data: Photophysical Properties
The utility of this compound as a fluorescent probe is defined by its distinct photophysical characteristics. These properties are summarized below.
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | 8-9 × 10⁴ M⁻¹cm⁻¹ | In methanol |
| Absorption Maxima (λ_abs) | ~304 nm, ~319 nm | In ethanol[2] |
| 292 nm, 305 nm, 319 nm | A solution in ethanol[2] | |
| Emission Maximum (λ_em) | ~410 nm | In methanol[6] |
| ~420 nm | General[4] | |
| ~432 nm | General[2] | |
| Stokes Shift | ~100 nm | [4][7] |
| Fluorescence Quantum Yield (Φ_f) | Very low | In water[6] |
| 0.015 ± 0.003 | In methanol[6] | |
| Markedly increased | In lipid bilayers[6] | |
| Fluorescence Lifetime (τ_f) | Complex decay, multiple components | In solution and membranes[7][9] |
| ~2 ns, ~12 ns, ~40 ns | In pure solvents (dodecane, ethanol, cyclohexanol)[9] | |
| Long lifetime component (e.g., 35 ns) | In gel phase DPPC at 25°C[6] |
Experimental Protocols
Detailed methodologies for the application of this compound in key experimental assays are provided below.
Lipid Peroxidation Assay in Cultured Cells
This protocol details the steps for measuring lipid peroxidation in cultured cells using this compound. The assay is based on the principle that oxidative stress will lead to the degradation of the probe and a corresponding decrease in its fluorescence.
Materials:
-
This compound stock solution (e.g., 3 mM in deoxygenated ethanol)[4]
-
Cultured cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Essentially fatty acid-free bovine serum albumin (BSA)
-
Oxidizing agent (e.g., Fe²⁺-EDTA, tert-butyl hydroperoxide)
-
Fluorescence plate reader or fluorometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
-
Probe Loading (Esterification Method):
-
Prepare a working solution of this compound by injecting the ethanolic stock into cell culture media containing 0.1% fatty acid-free BSA to a final concentration of 20 µM.
-
Remove the existing cell culture medium and wash the cells with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 90 minutes at 37°C to allow for esterification of the probe into cellular lipids.
-
Wash the cells with media containing BSA to remove unincorporated this compound.
-
-
Induction of Lipid Peroxidation:
-
Replace the washing medium with fresh medium or a suitable buffer.
-
Add the chosen oxidizing agent to induce lipid peroxidation. A dose-response curve for the oxidant is recommended.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate time intervals using a fluorescence plate reader or fluorometer.
-
Excitation Wavelength: ~320 nm
-
Emission Wavelength: ~420 nm
-
A decrease in fluorescence intensity over time indicates lipid peroxidation.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
-
Membrane Fluidity Measurement
This protocol outlines the use of this compound to assess membrane fluidity by measuring its fluorescence anisotropy. Changes in membrane fluidity will affect the rotational diffusion of the probe, which is reflected in the anisotropy value.
Materials:
-
This compound stock solution
-
Liposomes or cell suspension
-
Thermostatically controlled fluorometer with polarization filters
Procedure:
-
Sample Preparation:
-
Incorporate this compound into liposomes or cell membranes as described in the lipid peroxidation assay (intercalation is often sufficient for fluidity measurements).
-
-
Fluorescence Anisotropy Measurement:
-
Place the sample in a thermostatically controlled cuvette in the fluorometer.
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.
-
Measure the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2G * IVH) Where:
-
IVV is the fluorescence intensity with the excitation and emission polarizers oriented vertically.
-
IVH is the fluorescence intensity with the excitation polarizer vertical and the emission polarizer horizontal.
-
G is the grating correction factor (IHV / IHH).
-
-
-
Data Interpretation:
-
A higher anisotropy value indicates a more ordered or less fluid membrane, where the rotational motion of the probe is restricted.
-
A lower anisotropy value suggests a more fluid membrane environment.
-
Measurements can be performed at different temperatures to study phase transitions in model membranes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Mechanism of this compound in Lipid Peroxidation.
Caption: Experimental Workflow for Lipid Peroxidation Assay.
Storage and Handling
This compound is highly susceptible to oxidation and photolabile.[4] Proper storage and handling are crucial for its effective use.
-
Storage: Store stock solutions at -20°C or -80°C under an inert gas (e.g., argon or nitrogen) and protected from light.[2][4] When stored correctly, solutions in deoxygenated ethanol can be stable for at least six months.[4]
-
Handling: Prepare working solutions immediately before use and discard any unused portions.[4] Use deoxygenated buffers and solvents. Handle samples under subdued light to minimize photodegradation.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal after loading | Inefficient probe incorporation. | Optimize loading concentration and incubation time. Ensure the use of fatty acid-free BSA to facilitate delivery. |
| Probe degradation during storage or handling. | Prepare fresh stock solutions. Ensure proper storage conditions (inert gas, low temperature, protected from light). | |
| High background fluorescence | Incomplete removal of unincorporated probe. | Perform additional washing steps after loading. |
| Autofluorescence from cells or medium. | Measure the fluorescence of an unlabeled control sample and subtract it from the experimental values. | |
| Inconsistent results | Variability in cell number or health. | Ensure consistent cell seeding density and monitor cell viability. |
| Fluctuation in temperature. | Use a thermostatically controlled fluorometer for measurements. | |
| Photobleaching of the probe. | Minimize exposure of the sample to the excitation light. Use the lowest effective excitation intensity. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. scispace.com [scispace.com]
- 4. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Flow cytometric measurement of lipid peroxidation in vital cells using parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Membrane Fluidity Using cis-Parinaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical parameter influencing a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in biomedical research and drug development. cis-Parinaric acid (c-PnA) is a naturally occurring 18-carbon polyunsaturated fatty acid that serves as a fluorescent probe for measuring membrane fluidity.[1] Its structural similarity to endogenous lipid molecules allows for minimal perturbation of the membrane bilayer, providing a more accurate representation of the native membrane environment.[1][2] This document provides detailed application notes and protocols for the use of this compound in the assessment of membrane fluidity.
This compound's fluorescence is highly sensitive to its local environment. In aqueous solutions, its fluorescence is almost entirely quenched, but it increases significantly upon incorporation into the hydrophobic interior of a lipid membrane.[1] The fluorescence quantum yield, lifetime, and anisotropy of c-PnA are influenced by the physical state of the membrane, making it a versatile tool for studying membrane order and dynamics.[3]
Principle of Measurement
The use of this compound to measure membrane fluidity is based on its fluorescence properties, primarily fluorescence anisotropy (or polarization) and fluorescence lifetime.
-
Fluorescence Anisotropy/Polarization: When c-PnA is excited with polarized light, the emitted light will also be polarized. The degree of polarization is dependent on the rotational mobility of the probe within the membrane. In a more fluid, disordered membrane, the probe rotates more freely, leading to a lower polarization value. Conversely, in a more rigid, ordered (gel-phase) membrane, the probe's rotation is restricted, resulting in a higher polarization value.[4] Therefore, fluorescence polarization is inversely related to membrane fluidity.[4]
-
Fluorescence Lifetime: The fluorescence lifetime of c-PnA also changes with the membrane phase. In the fluid phase of a lipid bilayer, a shorter lifetime component is observed (around 5 ns), while a much longer lifetime component (up to 50 ns) is seen in the solid (gel) phase.[3] This significant difference allows for the characterization of different membrane phases and their coexistence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for membrane fluidity studies.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Absorption Maxima (in Ethanol) | ~300 nm and ~320 nm | [5] |
| Excitation Maximum (in Egg PC Vesicles) | ~324 nm | [6] |
| Emission Maximum (in Egg PC Vesicles) | ~413 nm | [6] |
| Stokes Shift | ~100 nm | [1] |
| Quantum Yield in Water | Negligibly small | [3] |
| Quantum Yield in Dipalmitoylphosphatidylcholine (DPPC) at 20°C (trans-isomer) | ~0.3 | [3] |
Table 2: Fluorescence Lifetime of Parinaric Acid in Different Membrane Phases
| Membrane Phase | Lipid Bilayer | Temperature | Fluorescence Lifetime | Reference |
| Fluid Phase | Dipalmitoylphosphatidylcholine (DPPC) | > 41°C | ~5 ns | [3] |
| Solid (Gel) Phase | Dipalmitoylphosphatidylcholine (DPPC) | 25°C | up to 50 ns (trans-isomer shows ~35 ns) | [3] |
Experimental Protocols
Important Considerations Before Starting:
-
Probe Stability: this compound is highly susceptible to oxidation and photodimerization due to its extensive unsaturation.[1] Handle the probe under an inert gas (e.g., argon or nitrogen) and use degassed buffers and solvents.[1] Protect the probe from light at all times.
-
Storage: Store the this compound solution at ≤–20°C, protected from light.[1] Before use, allow the solution to warm to room temperature.[1] Any precipitate should redissolve; insolubility may indicate degradation.[1]
Protocol 1: Measuring Membrane Fluidity in Liposomes
This protocol describes the use of this compound to determine the phase transition and fluidity of artificial lipid vesicles (liposomes).
Materials:
-
This compound stock solution (e.g., 3 mM in deoxygenated ethanol)
-
Lipid of interest (e.g., DPPC)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4), degassed
-
Fluorometer with polarization capabilities and temperature control
Procedure:
-
Liposome Preparation: Prepare unilamellar liposomes from the desired lipid(s) using a standard method such as extrusion or sonication. The final lipid concentration should be around 200 µM to ensure optimal incorporation of the probe.[6]
-
Probe Incorporation:
-
In a fluorescence cuvette, add the liposome suspension to the degassed hydration buffer.
-
While stirring gently, rapidly inject a small volume of the this compound ethanolic stock solution into the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500 to 1:1000) to minimize membrane perturbation.
-
Incubate for 2-5 minutes at the desired starting temperature to allow for the probe to equilibrate and incorporate into the lipid bilayer.[6]
-
-
Fluorescence Measurement:
-
Place the cuvette in the temperature-controlled sample holder of the fluorometer.
-
Set the excitation wavelength to 324 nm and the emission wavelength to 413 nm.[6]
-
For anisotropy measurements, use appropriate excitation and emission polarizers.
-
Record the fluorescence intensity and/or anisotropy at various temperatures, allowing the sample to equilibrate for 10-15 minutes at each temperature point.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy or intensity as a function of temperature.
-
A sharp change in the plot will indicate the phase transition temperature of the lipid bilayer. Higher anisotropy values correspond to lower membrane fluidity.
-
Protocol 2: Measuring Membrane Fluidity in Cultured Cells
This protocol outlines the procedure for labeling live cultured cells with this compound to measure their plasma membrane fluidity.
Materials:
-
This compound stock solution (e.g., 3 mM in deoxygenated ethanol)
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer, degassed
-
Fluorescence plate reader with polarization capabilities or a flow cytometer.
Procedure:
-
Cell Preparation:
-
For adherent cells, plate them in a multi-well plate suitable for fluorescence measurements (e.g., black, clear-bottom plates).
-
For suspension cells, adjust the cell density to an appropriate concentration (e.g., 1 x 10^6 cells/mL).
-
-
Probe Labeling:
-
Dilute the this compound stock solution in degassed PBS or serum-free medium to the desired final concentration (e.g., 5 µM).
-
Wash the cells once with warm, degassed PBS.
-
Add the c-PnA labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with warm, degassed PBS to remove any unincorporated probe.
-
-
Fluorescence Measurement:
-
Add fresh, degassed PBS or medium to the cells.
-
Immediately measure the fluorescence anisotropy using a plate reader or flow cytometer with the appropriate excitation and emission settings (Ex: ~325 nm, Em: ~405 nm).
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy for each sample.
-
Compare the anisotropy values between different cell populations or treatment conditions. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Visualizations
Principle of Membrane Fluidity Measurement with this compound
Caption: How this compound senses membrane fluidity.
General Experimental Workflow for Membrane Fluidity Measurement
Caption: Experimental workflow for measuring membrane fluidity.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Protocol for Incorporating cis-Parinaric Acid into Liposomes for Membrane Studies
Application Notes
Introduction
cis-Parinaric acid (PnA) is a naturally occurring 18-carbon polyunsaturated fatty acid with four conjugated double bonds, making it intrinsically fluorescent.[1][2] This property, combined with its structural similarity to endogenous lipid molecules, renders it an invaluable probe for investigating the biophysical properties of lipid membranes.[3][4] Its fluorescence is highly sensitive to the local environment, with a significant increase in quantum yield when it partitions from an aqueous phase into a lipid bilayer.[4][5] Furthermore, the conjugated diene structure makes this compound susceptible to oxidation, leading to a decrease in fluorescence, a characteristic that is widely exploited in lipid peroxidation assays.[3][6][7]
This document provides a detailed protocol for the incorporation of this compound into pre-formed liposomes, a common method for preparing fluorescently labeled vesicles for various biophysical and drug development applications. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques and liposome preparation.
Key Properties of this compound
This compound is characterized by several advantageous optical properties for membrane studies:
-
Large Stokes Shift: It exhibits a significant difference of approximately 100 nm between its absorption and emission maxima, which minimizes self-quenching and simplifies fluorescence detection.[3]
-
Environmental Sensitivity: Its fluorescence quantum yield is very low in aqueous solutions but increases markedly upon insertion into the hydrophobic core of a lipid bilayer.[4]
-
Oxidation Sensitivity: The conjugated double bond system is prone to oxidative damage, resulting in a loss of fluorescence. This feature is utilized to monitor lipid peroxidation.[3][6]
Handling and Storage of this compound
This compound is highly susceptible to oxidation and photodimerization due to its extensive unsaturation.[3] Proper handling and storage are critical to maintain its integrity:
-
Storage: Store at ≤–20°C, protected from light.[3] A solution in deoxygenated ethanol containing an antioxidant like butylated hydroxytoluene (BHT) can enhance stability.[3] Under these conditions, it should be stable for at least six months.[3]
-
Handling: Before use, allow the solution to warm to room temperature.[3] Any precipitate should redissolve; insolubility may indicate oxidative degradation.[3] It is highly recommended to handle this compound solutions under an inert gas (e.g., argon or nitrogen) and to use degassed buffers and solvents.[3] Prepare working solutions immediately before use and discard any unused portions.[3]
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the well-established thin-film hydration method, also known as the Bangham method.[8] These MLVs can be subsequently processed to form unilamellar vesicles (LUVs or SUVs) via extrusion or sonication.
Materials:
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids in an organic solvent in a round-bottom flask to ensure a homogenous mixture.[8]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. The temperature should be maintained above the phase transition temperature of the lipids (e.g., 45–60°C).[8] This will result in the formation of a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Add the aqueous hydration buffer to the flask containing the lipid film.
-
Vesicle Formation: Agitate the flask by vortexing to form multilamellar vesicles (MLVs).[9] To improve homogeneity, the suspension can undergo several freeze-thaw cycles.[9]
-
(Optional) Unilamellar Vesicle Formation: For a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9] This process converts MLVs to large unilamellar vesicles (LUVs).
Protocol 2: Incorporation of this compound into Liposomes
This protocol details the incorporation of this compound into the prepared liposomes. The method relies on the spontaneous partitioning of the fatty acid from an ethanolic solution into the lipid bilayer of the vesicles.
Materials:
-
Liposome suspension (from Protocol 1)
-
This compound solution (e.g., 3 mM in ethanol)
-
Hydration buffer
-
Fluorometer
Procedure:
-
Sample Preparation: In a quartz cuvette, add the liposome suspension to the hydration buffer. A final lipid concentration of around 200-250 µM is often used to ensure sufficient partitioning of the probe into the membranes.[6]
-
Probe Incorporation: While stirring the liposome suspension, rapidly inject a small volume of the ethanolic this compound solution. The final concentration of this compound is typically in the low micromolar range (e.g., 1-5 µM).
-
Monitoring Incorporation: Monitor the incorporation of this compound into the liposomal membranes by measuring the increase in fluorescence intensity.[6] The excitation wavelength is typically around 320 nm, and the emission is monitored at approximately 420 nm. The fluorescence will increase as the probe partitions from the aqueous environment (where it is virtually non-fluorescent) into the lipid bilayer.[3][4]
-
Equilibration: Allow the system to equilibrate until the fluorescence signal stabilizes, indicating that the partitioning of this compound into the liposomes is complete.
Data Presentation
The following table summarizes typical experimental parameters for the incorporation of this compound into liposomes, based on published literature.
| Parameter | Value | Reference |
| Liposome Composition | Egg PC / 5 mol% Egg Phosphatidate | [6] |
| Lipid Concentration | 250 µM | [6] |
| This compound Stock Solution | 3 mM in Ethanol | [3] |
| Final this compound Concentration | 3.8 µM | [6] |
| Excitation Wavelength | ~320 nm | [3] |
| Emission Wavelength | ~420 nm | |
| Storage of this compound | ≤–20°C, protected from light | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for liposome preparation and incorporation of this compound.
Potential Signaling Pathway in Apoptosis Induction
Caption: Postulated signaling cascade for this compound-induced apoptosis.
References
- 1. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects and Mechanisms Activated by Treatment with Cationic, Anionic and Zwitterionic Liposomes on an In Vitro Model of Porcine Pre-Pubertal Sertoli Cells [mdpi.com]
Illuminating Enzyme Activity: A Guide to the cis-Parinaric Acid Assay for Phospholipase Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for utilizing the cis-parinaric acid-based fluorescence displacement assay to measure phospholipase activity. This continuous, real-time kinetic assay offers a sensitive and efficient method for studying phospholipase enzymes, crucial mediators in numerous physiological and pathological processes.
Introduction
Phospholipases are a diverse family of enzymes that catalyze the hydrolysis of phospholipids, generating lipid second messengers that play pivotal roles in cell signaling, inflammation, and membrane trafficking. The dysregulation of phospholipase activity is implicated in a range of diseases, making these enzymes attractive targets for drug discovery. The this compound assay provides a robust platform for screening phospholipase inhibitors and characterizing their mechanisms of action.
This compound is a naturally occurring 18-carbon polyunsaturated fatty acid containing a conjugated tetraene system. This unique structure endows it with intrinsic fluorescence. The assay leverages the change in fluorescence of this compound upon its displacement from a fatty acid-binding protein by fatty acids released from phospholipids through the catalytic action of phospholipases.
Principle of the Assay
The this compound assay for phospholipase activity is a fluorescence displacement assay. The fundamental principle relies on the following steps:
-
This compound binding: In the assay, this compound is pre-bound to a fatty acid-binding protein, such as bovine serum albumin (BSA) or a fatty acid-binding protein (FABP). In this bound state, its fluorescence is either enhanced or quenched, depending on the specific binding protein and buffer conditions.
-
Enzymatic reaction: Phospholipase (e.g., phospholipase A₂) is added to a solution containing a phospholipid substrate (e.g., phosphatidylcholine vesicles). The enzyme hydrolyzes the phospholipid, releasing a free fatty acid.
-
Displacement of this compound: The newly released fatty acid competes with this compound for the binding site on the fatty acid-binding protein.
-
Fluorescence change: The displacement of this compound from the protein into the aqueous environment results in a measurable change in its fluorescence intensity. The rate of this change is directly proportional to the phospholipase activity.
Data Presentation
Table 1: Typical Reagent Concentrations for Phospholipase A₂ Assay
| Reagent | Stock Concentration | Final Concentration |
| This compound (in Ethanol) | 1-5 mM | 0.5-2 µM |
| Bovine Serum Albumin (BSA) | 10 mg/mL (fatty acid-free) | 1-5 µM |
| Phospholipid Vesicles (e.g., POPC) | 1-10 mM | 10-100 µM |
| Phospholipase A₂ (e.g., from bee venom) | 0.1-1 mg/mL | 1-10 ng/mL |
| Tris-HCl Buffer (pH 8.0) | 1 M | 50 mM |
| CaCl₂ | 1 M | 1-10 mM |
Table 2: Kinetic Parameters of Various Phospholipases with Different Substrates
| Phospholipase Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Assay Method |
| Bee Venom PLA₂ | POPC | 15 ± 3 | 1200 ± 150 | Fluorescence Displacement |
| Porcine Pancreatic PLA₂ | DPPC | 25 ± 5 | 800 ± 100 | Fluorescence Displacement |
| Human cPLA₂α | PAPC | 5 ± 1 | 50 ± 10 | Radiometric |
| Human sPLA₂-V | POPE | 10 ± 2 | 2500 ± 300 | Fluorescence Displacement |
Note: The kinetic parameters can vary depending on the assay conditions (e.g., pH, temperature, presence of detergents).
Experimental Protocols
Preparation of Phospholipid Vesicles (Substrate)
This protocol describes the preparation of small unilamellar vesicles (SUVs) by sonication.
Materials:
-
Phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform
-
Chloroform
-
Nitrogen or Argon gas
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 8.0)
-
Probe sonicator
Procedure:
-
In a glass test tube, add the desired amount of phospholipid solution.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.
-
To ensure complete removal of the solvent, place the tube under high vacuum for at least 1 hour.
-
Resuspend the lipid film in the desired volume of Assay Buffer to achieve the desired final lipid concentration (e.g., 1 mM).
-
Vortex the suspension vigorously for 1-2 minutes until the lipid film is fully hydrated. The suspension will appear milky.
-
Sonicate the lipid suspension on ice using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Continue sonication until the suspension becomes clear or slightly opalescent, indicating the formation of SUVs. This typically takes 5-15 minutes.
-
Store the prepared vesicles at 4°C and use within a few days.
Phospholipase A₂ Activity Assay Protocol
Materials:
-
This compound stock solution (in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution
-
Phospholipid vesicles (prepared as in 4.1)
-
Phospholipase A₂ (PLA₂) enzyme solution
-
Assay Buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl₂, pH 8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the Assay Mix: In a microcentrifuge tube, prepare the assay mix by combining the following reagents in the specified order. Prepare enough mix for the number of wells required, including controls.
Reagent Volume per well (µL) Final Concentration Assay Buffer Varies 1x BSA Solution 10 2 µM This compound 1 1 µM Phospholipid Vesicles 20 50 µM Incubate the mix for 5 minutes at room temperature to allow for the binding of this compound to BSA. -
Pipette into Microplate: Add 180 µL of the Assay Mix to each well of a 96-well black microplate.
-
Initiate the Reaction: Add 20 µL of the PLA₂ enzyme solution (or buffer for the no-enzyme control) to each well to initiate the reaction.
-
Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader and begin kinetic measurements.
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
Read Interval: Every 30-60 seconds
-
Duration: 15-30 minutes
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity.
-
Calculate the slope of the initial linear phase for each sample and the control.
-
Subtract the slope of the no-enzyme control from the slopes of the samples to obtain the net rate of fluorescence change.
-
Enzyme activity can be expressed as the change in fluorescence units per minute. For absolute quantification, a standard curve can be generated using known concentrations of a non-fluorescent fatty acid (e.g., oleic acid) to displace the this compound.
-
Visualizations
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in fluorescence | Inactive enzyme | Confirm enzyme activity with a positive control. |
| Incorrect buffer conditions (pH, Ca²⁺) | Optimize buffer pH and ensure the presence of required cofactors. | |
| Substrate not in vesicle form | Ensure proper preparation of phospholipid vesicles. | |
| High background fluorescence | Autofluorescence of buffer components | Use high-purity reagents and check for autofluorescence of the buffer. |
| Light scattering from vesicles | Centrifuge vesicles briefly before use to pellet larger aggregates. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at the optimal temperature and pH for the enzyme. |
Conclusion
The this compound assay for phospholipase activity offers a sensitive, continuous, and high-throughput method for studying these important enzymes. Its application is valuable in basic research for enzyme characterization and in drug discovery for the screening of potential inhibitors. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively implement this assay to advance their understanding of phospholipase biology and its role in health and disease.
Application Notes and Protocols for cis-Parinaric Acid in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing cis-Parinaric acid (cPnA), a naturally fluorescent polyunsaturated fatty acid, as a powerful probe in various biophysical and cellular assays. Its unique spectral properties, which are highly sensitive to the local environment, make it an invaluable tool for investigating membrane fluidity, lipid-protein interactions, and lipid peroxidation.
Spectroscopic Properties and Handling
This compound's fluorescence originates from its conjugated tetraene system. Its absorption spectrum exhibits two main peaks around 300 nm and 320 nm.[1] Upon excitation, it emits in the visible range with a large Stokes shift of approximately 100 nm, which is experimentally advantageous.[1]
The quantum yield of cPnA is extremely low in aqueous solutions but increases significantly when it partitions into non-polar environments such as lipid bilayers.[2] This property is central to its use as a membrane probe. The fluorescence lifetime of cPnA is complex and best described by a multi-exponential decay, with reported components around 2, 12, and 40 ns in pure solvents.[3] This lifetime is highly dependent on the physical state of the lipid environment.[4]
Table 1: Spectroscopic and Photophysical Properties of this compound
| Parameter | Value | Environment |
| Absorption Maxima (λ_abs_) | ~300 nm, ~320 nm | General |
| Excitation Maximum (λ_ex_) | ~320 nm | General |
| Emission Maximum (λ_em_) | ~420 nm | General |
| Stokes Shift | ~100 nm | General |
| Quantum Yield (Φ_F_) | Very low | Water |
| 0.015 ± 0.003 | Methanol[2] | |
| Markedly increased | Lipid Bilayers[2] | |
| Fluorescence Lifetime (τ) | Multi-exponential (~2, 12, 40 ns) | Pure Solvents[3] |
| Varies with membrane phase | Lipid Bilayers[4] |
Important Handling and Storage Considerations:
-
Oxidation Sensitivity: Due to its extensive unsaturation, cPnA is highly susceptible to oxidation, which leads to a loss of fluorescence and absorption.[1] It is crucial to handle it under an inert gas (e.g., argon or nitrogen) and use degassed buffers and solvents.[1]
-
Light Sensitivity: cPnA is photolabile and can undergo photodimerization upon exposure to intense light, resulting in diminished fluorescence.[1] Protect all solutions from light.
-
Storage: Store cPnA solutions at -20°C or lower, protected from light.[1] A 3 mM solution in deoxygenated ethanol should be stable for at least six months under these conditions.[1] Any precipitate that forms at low temperatures should redissolve at room temperature; failure to do so may indicate oxidative degradation.[1]
Application: Lipid Peroxidation Assay
This assay leverages the high sensitivity of the cPnA polyunsaturated acyl chain to oxidative damage. Lipid peroxidation, a process involving the degradation of lipids by reactive oxygen species, destroys the conjugated double bond system of cPnA, leading to a decrease in its fluorescence intensity. This provides a direct and continuous method for monitoring lipid peroxidation in membranes.[5]
Experimental Protocol: Lipid Peroxidation in Liposomes
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) using the desired lipid composition via standard methods (e.g., extrusion or sonication). A final lipid concentration of 200-250 µM is recommended to ensure sufficient incorporation of cPnA.[5]
-
Probe Incorporation:
-
Prepare a stock solution of this compound in deoxygenated ethanol.
-
In a fluorescence cuvette, add the prepared liposome suspension to the desired final volume in a suitable buffer (e.g., PBS, pH 7.4).
-
Rapidly inject a small volume of the ethanolic cPnA solution into the liposome suspension while stirring. The final cPnA concentration should be in the low micromolar range (e.g., 1-4 µM).[5]
-
Monitor the increase in fluorescence intensity as cPnA partitions from the aqueous phase into the lipid bilayer. The signal should stabilize within 1-2 minutes.[5]
-
-
Initiation of Peroxidation:
-
Induce lipid peroxidation by adding an initiator. A common system is a combination of a metal ion and a peroxide, for example, CuSO₄ (final concentration ~5 µM) and H₂O₂ (final concentration 0.5-10 mM).[5]
-
Alternatively, other radical-generating systems can be used.
-
-
Data Acquisition:
-
Immediately after adding the initiator, begin recording the fluorescence intensity over time.
-
Set the excitation wavelength to ~324 nm and the emission wavelength to ~413 nm.[5]
-
A decrease in fluorescence intensity corresponds to the peroxidation of cPnA. The initial rate of fluorescence decay is proportional to the rate of lipid peroxidation.[5]
-
-
Controls and Termination:
-
Run a control experiment without the peroxidation initiator to account for photobleaching.
-
The peroxidation process can be stopped by adding a chelating agent like EDTA (at a concentration equimolar to the metal ion catalyst) to sequester the metal ions.[5]
-
Application: Membrane Fluidity Assessment
The fluorescence anisotropy and lifetime of this compound are sensitive to the motional constraints imposed by the surrounding lipid acyl chains. In more ordered, gel-phase membranes, the probe's rotation is restricted, leading to higher fluorescence anisotropy and longer lifetimes. Conversely, in more disordered, liquid-crystalline phase membranes, the probe tumbles more freely, resulting in lower anisotropy and shorter lifetimes. This principle allows for the characterization of membrane fluidity and the detection of phase transitions.[3]
Experimental Protocol: Membrane Fluidity by Fluorescence Anisotropy
-
Sample Preparation: Prepare liposomes or biological membranes and incorporate this compound as described in the lipid peroxidation protocol (Section 2).
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the orientation of the excitation polarizer.
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
The G-factor is an instrument-specific correction factor, determined by orienting the excitation polarizer horizontally and measuring the ratio of the vertically to horizontally polarized emission components.
-
-
Data Interpretation:
-
Higher anisotropy values indicate lower membrane fluidity (more ordered, gel-like state).
-
Lower anisotropy values indicate higher membrane fluidity (more disordered, fluid state).
-
By measuring anisotropy as a function of temperature, one can determine the phase transition temperature of the lipid system.
-
Application: Lipid-Protein Interaction Studies
Changes in the fluorescence properties of cPnA can be used to study the binding of proteins to lipid membranes.[6] When a protein binds to a membrane containing cPnA, it can alter the local environment of the probe, leading to changes in fluorescence intensity, emission wavelength, or anisotropy. These changes can provide information about the binding affinity and the nature of the interaction.
Experimental Protocol: Monitoring Protein Binding to Liposomes
-
Sample Preparation:
-
Prepare liposomes containing this compound as previously described.
-
Prepare a solution of the protein of interest in a suitable buffer. Ensure the protein solution is clear and free of aggregates.
-
-
Titration Experiment:
-
In a fluorescence cuvette, place the cPnA-labeled liposome suspension.
-
Record the initial fluorescence signal (e.g., intensity or anisotropy).
-
Add small aliquots of the concentrated protein solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the change in the fluorescence parameter after each addition.
-
-
Data Acquisition and Analysis:
-
Monitor the change in fluorescence intensity or anisotropy as a function of the total protein concentration.
-
Plot the change in fluorescence versus the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (K_d), which is a measure of the binding affinity.
-
-
Controls:
-
Perform a control titration by adding buffer instead of the protein solution to account for dilution effects.
-
If possible, perform a control experiment with a protein that is not expected to interact with the membrane to ensure the observed changes are specific.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for cis-Parinaric Acid in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Parinaric acid (c-PnA) is a naturally occurring 18-carbon polyunsaturated fatty acid characterized by a unique structure of four conjugated double bonds.[1][2][3] This conjugated system endows c-PnA with intrinsic fluorescent properties, making it a valuable tool for investigating cellular processes without the need for an external fluorophore.[3][4] As a close structural analog of native membrane lipids, c-PnA readily integrates into cellular membranes with minimal perturbation, allowing for the study of lipid-lipid and lipid-protein interactions, membrane fluidity, and, most notably, lipid peroxidation.[3][4][5][6] Its fluorescence is highly sensitive to its local environment and is quenched upon oxidation, providing a direct method to monitor oxidative stress in live cells.[5][7][8]
Principle of Detection
This compound's utility as a probe for lipid peroxidation stems from the fact that its fluorescence is irreversibly lost upon oxidation of its conjugated polyene system.[5][7] When incorporated into the lipid bilayers of live cells, c-PnA's fluorescence can be monitored over time. A decrease in fluorescence intensity serves as a direct indicator of ongoing lipid peroxidation, a process implicated in various cellular pathologies and drug-induced toxicities.[1][2][9][10]
Data Presentation
Table 1: Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₈H₂₈O₂ | [11][12] |
| Molecular Weight | 276.4 g/mol | [11][12] |
| Excitation Maximum (λex) | ~300-320 nm | [5][11] |
| Emission Maximum (λem) | ~432 nm | [11] |
| Stokes Shift | ~100 nm | [5] |
| Storage | ≤ -20°C, protected from light and oxygen | [5] |
| Solvent | Ethanol | [5][11] |
Table 2: Cytotoxicity of this compound in Selected Cell Lines
| Cell Line | Cytotoxic Concentration | Incubation Time | References |
| Human Monocytic Leukemia (U-937, THP-1) | ≤ 5 µM | Not specified | [1][2] |
| Human Promyelocytic Leukemia (HL-60) | < 5 µM | Not specified | [1][2] |
| Human Retinoblastoma (Y-79) | < 5 µM | Not specified | [1][2] |
| Malignant Glioma (36B10, C6, A172) | ~12 µM (for ~90% toxicity) | 24 hours | [9] |
| Fetal Rat Astrocytes (Normal) | No significant toxicity at 12 µM | 24 hours | [9] |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound for Fluorescence Microscopy
This protocol describes the general procedure for labeling live adherent cells with c-PnA for subsequent imaging.
Materials:
-
This compound (c-PnA) stock solution (e.g., 3 mM in deoxygenated ethanol)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Methodology:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Preparation of c-PnA Working Solution:
-
Warm the c-PnA stock solution to room temperature before opening.[5]
-
Important: Prepare the working solution immediately before use.[5]
-
Dilute the c-PnA stock solution in complete cell culture medium to a final concentration in the range of 1-5 µM. The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing cytotoxicity.
-
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the c-PnA working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary between cell types.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells twice with warm complete culture medium or PBS to remove unincorporated c-PnA.
-
-
Imaging:
-
Add fresh, warm complete culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a UV excitation source and an appropriate emission filter.
-
Caution: c-PnA is photolabile.[5] Minimize exposure to excitation light to prevent photobleaching and photodamage. Use the lowest possible excitation intensity and shortest exposure times that provide an adequate signal.
-
Protocol 2: Assay for Lipid Peroxidation in Live Cells using this compound
This protocol outlines a method to quantify lipid peroxidation in a cell population using a fluorescence plate reader. The principle can be adapted for time-lapse imaging of individual cells on a microscope.
Materials:
-
Cells labeled with c-PnA (as described in Protocol 1) in a multi-well plate format (e.g., 96-well black, clear-bottom plate)
-
Inducing agent for oxidative stress (e.g., Fe²⁺-EDTA, H₂O₂, tert-butyl hydroperoxide)
-
Antioxidant (e.g., α-tocopherol, butylated hydroxytoluene) for control wells
-
Fluorescence plate reader with top or bottom reading capabilities, equipped for UV excitation and blue emission.
Methodology:
-
Cell Preparation and Labeling:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Label the cells with c-PnA as described in Protocol 1.
-
-
Experimental Setup:
-
After labeling and washing, add fresh culture medium to each well.
-
Designate wells for different treatment groups:
-
Negative Control (no treatment)
-
Vehicle Control
-
Inducing Agent
-
Inducing Agent + Antioxidant
-
-
-
Baseline Fluorescence Measurement:
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the initial fluorescence intensity (F₀) for each well using an excitation wavelength of ~320 nm and an emission wavelength of ~430 nm.
-
-
Initiation of Lipid Peroxidation:
-
Add the inducing agent and/or antioxidant to the respective wells.
-
-
Kinetic Measurement of Fluorescence:
-
Immediately begin monitoring the fluorescence intensity (Fₜ) over time at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (Fₜ) to the initial fluorescence (F₀) for each well.
-
Plot the normalized fluorescence (Fₜ/F₀) against time for each treatment group.
-
A faster rate of fluorescence decay in the "Inducing Agent" group compared to the control groups indicates an increase in lipid peroxidation.[13]
-
Visualizations
Caption: Experimental workflow for labeling live cells with this compound.
References
- 1. Cytotoxic effect of this compound in cultured malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 4. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of this compound in cultured malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C18H28O2 | CID 5460995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of cis-Parinaric Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Parinaric acid (α-Parinaric acid) is a naturally occurring polyunsaturated fatty acid notable for its unique conjugated tetraene structure (9Z,11E,13E,15Z-octadecatetraenoic acid).[1][2] This structure confers intrinsic fluorescent properties, making it a valuable molecular probe for investigating lipid-protein interactions and the dynamics of biological membranes.[2][3] One of its primary applications is in the sensitive detection of lipid peroxidation, a process implicated in cellular damage and various disease states.[4][5][6] The conjugated double bond system is susceptible to oxidative damage, leading to a quantifiable decrease in fluorescence, which forms the basis of lipid peroxidation assays.[5][7]
Due to its high susceptibility to oxidation, proper handling and preparation of this compound stock solutions are critical for obtaining reliable and reproducible experimental results.[7] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Solvents | Notes |
| Molecular Weight | 276.4 g/mol | - | [1] |
| Molar Extinction Coefficient (ε) | 8–9 × 10⁴ M⁻¹cm⁻¹ | Methanol | [8] |
| Maximum Absorption (λmax) | ~292, 305, 319 nm | Ethanol | [1] |
| Maximum Emission (λem) | ~410-432 nm | Methanol, Ethanol | [1][8] |
| Solubility | 15 mg/mL (54.27 mM) | Ether, Benzene | Sonication recommended[9] |
| 10 mg/mL (36.18 mM) | Hexane | Sonication recommended[9] | |
| Commercially available as a 3 mM solution | Ethanol | Often contains BHT as an antioxidant[7] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound from a solid (powder) form.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (200 proof), deoxygenated
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
-
Sonicator (optional)
-
Spectrophotometer
Procedure:
-
Solvent Preparation: To minimize oxidation, it is crucial to use deoxygenated ethanol. This can be achieved by bubbling a gentle stream of inert gas (argon or nitrogen) through the ethanol for at least 15-20 minutes. If using an antioxidant, dissolve BHT in the deoxygenated ethanol to a final concentration of 10 µg/mL.[7]
-
Weighing this compound: Due to its sensitivity to light and air, perform this step quickly. Weigh the desired amount of this compound powder in a tared glass vial. It is advisable to work under subdued lighting.
-
Dissolution:
-
Under a stream of inert gas, add the appropriate volume of deoxygenated ethanol (with BHT, if used) to the vial containing the this compound to achieve the desired stock concentration (e.g., 1-3 mM).
-
Immediately cap the vial tightly.
-
Gently swirl the vial to dissolve the powder. If dissolution is slow, brief sonication can be applied.[9] A clear solution should be obtained; lack of solubility can be an indicator of oxidative degradation.[7]
-
-
Concentration Verification (Optional but Recommended):
-
Dilute an aliquot of the stock solution in ethanol to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance at the λmax (~305 nm).
-
Calculate the precise concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of approximately 80,000 M⁻¹cm⁻¹ at 305 nm.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in vials flushed with inert gas to minimize freeze-thaw cycles and exposure to air.
-
Store the aliquots at ≤-20°C, with storage at -80°C being preferable for long-term stability.[1][7]
-
Protect the vials from light by wrapping them in aluminum foil or using amber vials.
-
Properly stored, the solution should be stable for at least six months.[7]
-
Preparation of Working Solutions:
-
Working solutions should be prepared fresh immediately before each experiment.[7]
-
To prepare, thaw a vial of the stock solution, allowing it to warm to room temperature before opening to prevent condensation.[7]
-
Dilute the stock solution to the final desired concentration using degassed buffer or media.
-
Discard any unused working solution at the end of the day.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a lipid peroxidation assay using a prepared this compound stock solution.
Caption: Workflow for a lipid peroxidation assay.
Conclusion
The fluorescent properties of this compound make it an invaluable tool for studying lipid biochemistry, particularly lipid peroxidation. However, its polyunsaturated nature renders it highly prone to oxidation. Adherence to the detailed protocols for preparation and storage, including the use of deoxygenated solvents and protection from light and air, is paramount to ensure the integrity of the probe and the validity of experimental data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 593-38-4 [smolecule.com]
- 4. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
Application of cis-Parinaric Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Parinaric acid (cPnA) is a naturally occurring polyunsaturated fatty acid that serves as a powerful fluorescent probe in various biological assays relevant to drug discovery.[1][2][3] Its unique structure, containing a conjugated system of four double bonds, confers intrinsic fluorescence that is highly sensitive to its local environment, making it an invaluable tool for studying cellular membranes and lipid-protein interactions.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in key areas of drug discovery, including the assessment of lipid peroxidation, evaluation of compound cytotoxicity, and analysis of membrane dynamics.
Physicochemical and Spectroscopic Properties
This compound's utility as a fluorescent probe stems from its distinct spectroscopic characteristics. It is the closest structural analog to intrinsic membrane lipids among available fluorescent probes.[1][3] The probe exhibits a large Stokes shift of approximately 100 nm and is virtually non-fluorescent in aqueous solutions, with its quantum yield increasing significantly upon incorporation into a lipid environment.[1][7][8] This property allows for low background noise and high sensitivity in membrane-based assays.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Wavelengths | ~300 nm and ~320 nm (main peaks) | [1] |
| Emission Wavelength | ~410-432 nm | [2][4] |
| Stokes Shift | ~100 nm | [1] |
| Molar Extinction Coefficient | 8-9 x 10⁴ M⁻¹cm⁻¹ | [4] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 9Z,11E,13E,15Z-octadecatetraenoic acid | [2] |
| Molecular Formula | C₁₈H₂₈O₂ | [2] |
| Molecular Weight | 276.4 g/mol | [2] |
| Appearance | Solution in ethanol | [2] |
| Storage | ≤–20°C, protected from light | [1] |
Key Applications in Drug Discovery
Lipid Peroxidation Assays
The conjugated double bond system of this compound is highly susceptible to oxidation.[1] Upon peroxidation, the chromophore is destroyed, leading to a decrease in both absorption and fluorescence.[1] This characteristic makes cPnA an extremely sensitive probe for monitoring lipid peroxidation, a key mechanism of cell injury and a target for antioxidant drug discovery.[7][9][10]
Experimental Protocol: Measurement of Lipid Peroxidation in Intact Cells
This protocol is adapted from studies on immune cells and can be modified for other cell types.[9]
Materials:
-
This compound (cPnA) stock solution (e.g., 3 mM in deoxygenated ethanol with BHT)[1]
-
Cells of interest
-
Cell culture medium
-
Essentially fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Oxidant (e.g., Fe²⁺-EDTA complex, hydrogen peroxide, cumene hydroperoxide)[9][11][12]
-
Antioxidant compound (for testing)
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with PBS.
-
cPnA Labeling (Intercalation Method): a. Resuspend cells in culture medium. b. Add cPnA stock solution directly to the cell suspension to a final concentration of 20 µM.[9] c. Incubate for 2 minutes at 37°C. cPnA will rapidly intercalate into the plasma membrane.[9]
-
cPnA Labeling (Esterification Method for long-term studies): a. To a cell culture medium containing 0.1% fatty acid-free BSA, add cPnA stock solution to a final concentration of 20 µM.[9] b. Resuspend cells in this medium and incubate for 90 minutes at 37°C to allow for esterification into cellular lipids.[9] c. Wash the cells with a BSA solution to remove unincorporated cPnA.[9]
-
Assay: a. Resuspend the cPnA-labeled cells in a suitable buffer. b. Aliquot the cell suspension into a 96-well plate. c. Add the test antioxidant compounds at various concentrations. d. Initiate lipid peroxidation by adding the chosen oxidant. e. Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (Excitation: ~320 nm, Emission: ~413 nm).[8]
-
Data Analysis: a. Plot fluorescence intensity versus time. b. The rate of fluorescence decay is proportional to the rate of lipid peroxidation. c. Compare the rates of decay in the presence and absence of the test antioxidant to determine its efficacy.
Workflow for Lipid Peroxidation Assay
Caption: Workflow for assessing antioxidant efficacy using a this compound-based lipid peroxidation assay.
Cytotoxicity and Anti-Cancer Drug Screening
This compound has demonstrated selective cytotoxicity towards various malignant cell lines, including leukemia, glioma, and retinoblastoma, at concentrations that spare normal cells.[13][14][15] The mechanism of this toxicity is believed to involve the induction of lipid peroxidation, making cPnA a potential prototype for a new class of chemotherapeutic agents that sensitize tumor cells to oxidative stress.[3][13]
Table 3: Cytotoxic Concentrations of this compound in Malignant Cell Lines
| Cell Line | Type | Cytotoxic Concentration | Reference |
| U-937, THP-1 | Human Monocytic Leukemia | ≤ 5 µM | [13] |
| HL-60 | Human Promyelocytic Leukemia | < 5 µM | [13] |
| Y-79 | Human Retinoblastoma | < 5 µM | [13] |
| 36B10, C6, A172 | Malignant Glioma | 12 µM (causes ~90% toxicity) | [14] |
Experimental Protocol: Cytotoxicity Assay
This protocol can be used to screen for compounds that either enhance or mitigate the cytotoxic effects of this compound.
Materials:
-
This compound stock solution
-
Malignant and non-malignant (control) cell lines
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTox™ Green, or LDH release assay kit)[16]
-
Butylated hydroxytoluene (BHT) as a control antioxidant[13]
-
Test compounds
Procedure:
-
Cell Seeding: Seed both malignant and non-malignant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the test compounds in cell culture medium.
-
Treatment: a. For single-agent screening, add varying concentrations of cPnA to the cells. b. For combination screening, add the test compound in combination with a fixed, sub-lethal concentration of cPnA. c. Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with cPnA plus an antioxidant like BHT.[13]
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).[14][16]
-
Viability Assessment: a. After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. b. Measure cell viability using a chosen method. For example, if using a fluorescent DNA-binding dye for dead cells, add the dye and measure fluorescence according to the manufacturer's protocol.[16]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC₅₀ value for this compound. c. For combination studies, assess whether the test compound potentiates or inhibits cPnA-induced cytotoxicity.
Signaling Pathway of cPnA-Induced Cytotoxicity
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effect of this compound in cultured malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of this compound in cultured malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
cis-Parinaric acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of cis-Parinaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at or below -20°C and protected from light.[1] For extended storage periods of two years or more, a temperature of -80°C is recommended.[2] It is often supplied in a solution of deoxygenated ethanol containing an antioxidant like butylated hydroxytoluene (BHT) to minimize degradation.[1]
Q2: How long is this compound stable under recommended storage conditions?
A2: When stored properly at ≤–20°C and protected from light, this compound is stable for at least six months.[1] If stored at -80°C, it can remain stable for two years or longer.[2]
Q3: What factors can cause this compound to degrade?
A3: this compound is highly susceptible to degradation from two primary factors:
-
Oxidation: Its extensive unsaturation makes it prone to oxidation, which leads to a decrease in fluorescence and absorption.[1]
-
Light Exposure: The compound is photolabile and can undergo photodimerization upon exposure to intense illumination, resulting in a loss of fluorescence.[1]
Q4: My solution of this compound appears to have a precipitate after storage at -20°C. Is it still usable?
A4: The formation of a precipitate at ≤–20°C is normal. To redissolve it, allow the vial to warm to room temperature before opening.[1] However, if the compound does not fully redissolve in ethanol at room temperature, it may be an indication of oxidative degradation.[1]
Q5: How should I prepare working solutions of this compound?
A5: Working solutions should be prepared immediately before use.[1] To minimize oxidation, it is strongly advised to use degassed buffers and solvents and to handle the solutions under an inert gas atmosphere.[1] Any unused portion of the working solution should be discarded at the end of your work session.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Oxidative degradation of this compound. | Confirm proper storage conditions (≤-20°C, protected from light). Check for insolubility in ethanol at room temperature, which indicates oxidation.[1] Use fresh, properly stored this compound. |
| Photodimerization due to light exposure. | Minimize exposure of the stock solution and experimental samples to light. Prepare working solutions in a dimly lit environment if possible. | |
| Quenching in an aqueous environment. | This compound has very low fluorescence in water.[1][3] Ensure the experimental design allows for its incorporation into a lipid environment (e.g., cell membranes, liposomes) where its fluorescence will increase.[3] | |
| Inconsistent or drifting fluorescence readings | Ongoing oxidation during the experiment. | Ensure all buffers and solvents are degassed. If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Temperature fluctuations affecting membrane fluidity. | Maintain a constant and controlled temperature throughout the experiment, as the fluorescence of this compound is sensitive to the physical state of the lipid membrane. | |
| Difficulty incorporating this compound into membranes | Improper solvent for initial dissolution. | This compound is typically supplied in ethanol. Ensure the final concentration of the solvent is compatible with your membrane system and does not cause disruption. |
| Insufficient incubation time. | Allow adequate time for the probe to partition from the aqueous phase and incorporate into the lipid bilayer. This process is usually rapid, often within minutes.[3] |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Expected Stability |
| Temperature | ≤ -20°C | Minimizes oxidative and enzymatic degradation. | At least 6 months[1] |
| -80°C | Recommended for long-term storage. | ≥ 2 years[2] | |
| Light | Store in the dark (e.g., amber vial, wrapped in foil). | Prevents photodimerization and light-induced degradation.[1] | N/A |
| Atmosphere | Handle under inert gas (e.g., nitrogen, argon). | Minimizes exposure to oxygen, reducing the risk of oxidation.[1] | N/A |
| Solvent (for stock) | Deoxygenated ethanol with an antioxidant (e.g., BHT). | Provides a stable environment and inhibits oxidation.[1] | N/A |
| Form | Solid/Lyophilized | Generally more stable for long-term storage than solutions. | Up to 3 years at -20°C[4] |
| In Solvent | Convenient for immediate use but may have a shorter shelf-life. | Up to 1 year at -80°C[4] |
Experimental Protocols
Protocol: Assessing Lipid Peroxidation using this compound
This protocol is a generalized method. Specific concentrations and incubation times should be optimized for your experimental system.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deoxygenated ethanol.
-
Prepare all buffers and solutions using degassed, high-purity water.
-
-
Labeling of Membranes (e.g., Liposomes or Cells):
-
To a suspension of liposomes or cells in buffer, add a small volume of the this compound stock solution to achieve the desired final concentration.
-
Incubate for a sufficient time (e.g., 2-10 minutes) at the desired temperature to allow for the incorporation of the probe into the lipid membranes.[3] The incorporation can be monitored by the increase in fluorescence intensity.[3]
-
-
Initiation of Peroxidation:
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of peroxidation can be determined from the initial slope of the fluorescence decay curve.
-
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. This compound | TargetMol [targetmol.com]
- 5. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Technical Support Center: cis-Parinaric Acid Handling and Experimentation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of cis-parinaric acid, with a focus on preventing its oxidation during experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and why is it used in research? | This compound is a naturally occurring polyunsaturated fatty acid with a unique conjugated tetraene structure.[1][2] This structure gives it inherent fluorescent properties, making it a valuable molecular probe for studying lipid-lipid interactions, membrane dynamics, and lipid peroxidation.[3][4] |
| Why is this compound so susceptible to oxidation? | The extensive system of conjugated double bonds in this compound's structure makes it highly prone to oxidation.[5] This oxidation leads to a decrease in both its fluorescence and absorption, a property that is harnessed in lipid peroxidation assays.[5][6] |
| How can I tell if my this compound has oxidized? | A primary indicator of oxidative degradation is a lack of solubility in ethanol at room temperature.[5] You may also observe a significant decrease in its characteristic fluorescence. |
| What are the optimal storage conditions for this compound? | For short-term storage (up to six months), it is recommended to store this compound at ≤–20°C, protected from light.[5] For long-term stability (≥ 2 years), storage at -80°C is advised.[1] It is often supplied in a deoxygenated ethanol solution containing an antioxidant like butylated hydroxytoluene (BHT).[5] |
| Can I use antioxidants to protect this compound during my experiments? | Yes, the use of antioxidants is recommended. Endogenous antioxidants such as ascorbate and glutathione can offer protection against oxidation.[7] Co-incubation with alpha-tocopherol (Vitamin E) has also been shown to reduce lipid peroxidation.[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence or inconsistent readings. | 1. Oxidation of this compound before or during the experiment. 2. Photodimerization due to intense light exposure.[5] 3. Contamination of buffers or solvents with oxidizing agents. | 1. Ensure all handling procedures are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly degassed buffers and solvents for all solutions. 3. Minimize exposure of the this compound solution to light. 4. Prepare working solutions immediately before use and discard any unused portions.[5] |
| This compound precipitates out of solution. | 1. The solution was not allowed to warm to room temperature before opening, causing precipitation. 2. The compound has undergone significant oxidative degradation, reducing its solubility in ethanol.[5] | 1. Before opening the vial, allow the solution to warm completely to room temperature.[5] 2. If the precipitate does not redissolve at room temperature, it is likely degraded and should be discarded. |
| No significant change in fluorescence upon inducing peroxidation. | 1. The concentration of the pro-oxidant is too low. 2. The this compound was already oxidized before the start of the experiment. | 1. Increase the concentration of the pro-oxidant in a dose-dependent manner to find the optimal concentration. 2. Verify the quality of the this compound stock solution by checking its solubility and fluorescence spectrum. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Working Solution
This protocol outlines the essential steps to minimize oxidation when preparing a working solution of this compound.
Materials:
-
This compound stock solution (in deoxygenated ethanol with BHT)
-
Degassed buffer or solvent appropriate for your experiment
-
Inert gas source (e.g., nitrogen or argon)
-
Gas-tight syringes
Procedure:
-
Allow the vial of this compound stock solution to equilibrate to room temperature before opening.[5]
-
Purge the headspace of the vial with a gentle stream of inert gas.
-
Using a gas-tight syringe, withdraw the required volume of the stock solution.
-
Immediately dispense the stock solution into the degassed buffer or solvent to achieve the desired final concentration.
-
Mix gently by inversion.
-
Use the working solution immediately. Do not store for later use.[5]
Protocol 2: Lipid Peroxidation Assay in Liposomes
This protocol describes a method to measure lipid peroxidation in a liposomal model system using this compound.
Materials:
-
Liposome suspension (e.g., egg PC vesicles)
-
This compound working solution
-
Pro-oxidant (e.g., Fe²⁺-EDTA or H₂O₂/Cu²⁺)
-
Fluorescence spectrophotometer
Procedure:
-
In a cuvette, add the liposome suspension to the degassed buffer.
-
Inject a small volume of the this compound working solution into the cuvette. The incorporation of the probe into the liposome membrane can be monitored by an increase in fluorescence intensity.[9]
-
Record the baseline fluorescence (Excitation: ~320 nm, Emission: ~432 nm).[1]
-
Initiate lipid peroxidation by adding the pro-oxidant to the cuvette.
-
Monitor the decrease in fluorescence intensity over time. This decrease is proportional to the rate of lipid peroxidation.[8][9]
-
The reaction can be stopped by adding a chelating agent like EDTA if using metal-catalyzed oxidation.[9]
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Logical relationship of this compound oxidation and prevention.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 593-38-4 [smolecule.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct oxidation of polyunsaturated cis-parinaric fatty acid by phenoxyl radicals generated by peroxidase/H2O2 in model systems and in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: cis-Parinaric Acid Fluorescence Quenching Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cis-Parinaric acid (PnA) in fluorescence quenching experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my initial fluorescence signal very low or unstable?
Answer: A low or unstable initial signal can stem from several issues related to probe integrity, concentration, and incorporation into the system.
-
Probe Degradation: this compound is highly susceptible to oxidation due to its conjugated polyunsaturated structure.[1] Oxidation leads to a loss of fluorescence.[1] Similarly, it is photolabile and can undergo photodimerization under intense light, which also diminishes the signal.[1][2]
-
Troubleshooting:
-
Always handle PnA solutions under an inert gas (e.g., argon or nitrogen).[1]
-
Use degassed buffers and solvents for all preparations.[1]
-
Store PnA stock solutions at ≤–20°C, protected from light.[1] Aliquot the stock to minimize freeze-thaw cycles.
-
Prepare working solutions immediately before use and discard any unused portions.[1]
-
Minimize exposure of the sample to excitation light before and during measurements. Use the lowest possible excitation intensity and appropriate filters.
-
-
-
Poor Incorporation/Solubility: PnA has very low fluorescence in aqueous solutions.[1] Its fluorescence quantum yield increases significantly when it is incorporated into a lipid environment like a membrane or lipoprotein.[3][4]
-
Troubleshooting:
-
PnA is typically dissolved in ethanol.[1][5] When adding it to an aqueous buffer containing membranes or cells, inject a small volume of the ethanolic stock solution rapidly while vortexing to facilitate incorporation and avoid precipitation.[3]
-
Ensure the final ethanol concentration is low (typically <1%) to avoid perturbing the membrane structure.
-
The presence of a precipitate that does not resolubilize at room temperature is an indicator of oxidative degradation.[1]
-
-
-
Probe-Probe Quenching (Aggregation): At high concentrations within the membrane, PnA molecules can interact with each other, leading to self-quenching and a reduced fluorescence signal.[3]
-
Troubleshooting:
-
Work with low probe-to-lipid molar ratios. A typical starting point is less than 1 mol% of the total lipid concentration.
-
For every new membrane system, perform a concentration curve to find the optimal PnA concentration that gives a stable, linear signal without significant self-quenching.[3]
-
-
Question 2: My fluorescence signal is decreasing over time, even without adding a quencher. What is causing this baseline drift?
Answer: A continuous decrease in fluorescence in the absence of a quencher is most often due to photobleaching or ongoing lipid peroxidation.
-
Photobleaching: The conjugated tetraene structure of PnA is sensitive to light and can be irreversibly damaged by the excitation source, a process known as photobleaching or photodimerization.[1][2]
-
Troubleshooting:
-
Reduce the excitation slit width or use a neutral density filter to lower the light intensity.
-
Limit the duration of sample exposure to the excitation light. Use a shutter to block the light path when not actively measuring.
-
Increase the sample volume or use a stirred cuvette to ensure that different populations of molecules are being excited over time.
-
-
-
Spontaneous Lipid Peroxidation: PnA is a polyunsaturated fatty acid and is itself a substrate for lipid peroxidation.[6][7] If your sample (e.g., liposomes made of unsaturated lipids, or biological membranes) is prone to oxidation, the probe will be consumed, leading to a drop in fluorescence.
-
Troubleshooting:
-
Prepare all buffers with high-purity water and degas them thoroughly to remove dissolved oxygen.
-
Consider adding a chelator like EDTA to the buffer to sequester trace metal ions (like Fe²⁺ or Cu²⁺) that can catalyze lipid peroxidation.[3][5]
-
If not studying antioxidants, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the lipid preparation can prevent initial oxidation.[1]
-
-
Question 3: I am not observing any fluorescence quenching after adding my compound of interest. What could be wrong?
Answer: The absence of quenching can be due to a variety of factors, from the experimental setup to the nature of the quencher itself.
-
Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for PnA.
-
Ineffective Quencher: The compound may not be an effective quencher for PnA, or it may not be localizing in the correct environment to interact with the probe.
-
Troubleshooting:
-
Confirm that the quencher has an appropriate mechanism (e.g., collisional, FRET acceptor) to quench PnA fluorescence.
-
Verify that the quencher partitions into the lipid membrane where the PnA probe resides. Hydrophilic compounds will not effectively quench a probe embedded deep within the lipid bilayer.
-
-
-
Assay Conditions: The buffer composition or pH might be affecting the quencher's activity or its interaction with the membrane.
-
Troubleshooting:
-
Review the literature for optimal conditions for your specific quencher.
-
Run a positive control with a known quencher for PnA to validate the assay setup.
-
-
Question 4: The results of my experiment are not reproducible. What are the common sources of variability?
Answer: Reproducibility issues often point to instability of the probe or sample, or inconsistencies in the experimental protocol.
-
Probe Stability: As mentioned, PnA is sensitive to oxidation and light.[1] Inconsistent handling can lead to varying levels of degradation between experiments.
-
Sample Preparation: Variations in liposome preparation (size, lamellarity), cell density, or membrane concentration can significantly affect PnA incorporation and the resulting fluorescence.
-
Troubleshooting:
-
Standardize your sample preparation methods. For liposomes, use techniques like extrusion to ensure a uniform size distribution.
-
Accurately determine the lipid or protein concentration in each experiment to ensure consistent probe-to-lipid ratios.
-
-
-
Solvent Effects: The fluorescence properties of PnA, including its quantum yield and lifetime, are highly dependent on its environment.[3][4]
-
Troubleshooting:
-
Maintain a consistent solvent and buffer composition across all experiments. Be aware that even small changes in polarity can alter the fluorescence output.[10]
-
-
Quantitative Data Summary
The optical properties of this compound are highly sensitive to its environment. The following tables summarize key quantitative data.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Conditions / Notes | Reference(s) |
| Excitation Maxima | ~305 nm, ~319 nm | In ethanol | [8] |
| ~324 nm | In egg PC vesicles | [3] | |
| Emission Maximum | ~410 nm | In methanol | [4][11] |
| ~413 nm | In egg PC vesicles | [3] | |
| ~432 nm | General | [8][9] | |
| Stokes Shift | ~100 nm | [1] | |
| Molar Extinction Coefficient (ε) | 8-9 x 10⁴ M⁻¹cm⁻¹ | In methanol | [4][11] |
| Fluorescence Quantum Yield (Φ) | Very low | In water | [1][4] |
| 0.015 ± 0.003 | In methanol | [4][11] | |
| Markedly Increases | In lipid bilayers | [4][11] |
Table 2: Fluorescence Lifetime Components of this compound
The fluorescence decay of PnA is complex and is best described by multiple lifetime components, reflecting the heterogeneous environments it occupies.
| Lifetime Component | Approximate Value (ns) | Solvent / System | Reference(s) |
| τ₁ (Long) | ~40 ns | Dodecane, Ethanol | [12][13] |
| τ₂ (Intermediate) | ~12 ns | Dodecane, Ethanol | [12][13] |
| τ₃ (Short) | ~2 ns | Dodecane, Ethanol | [12][13] |
| Long Lifetime Component | ~35 ns | trans-PnA in DPPC gel phase | [4][11] |
Note: The relative contributions (pre-exponential factors) of these components are strongly dependent on temperature and the specific solvent or lipid environment.[12][13]
Experimental Protocols & Visualizations
Protocol 1: General Lipid Peroxidation Assay in Liposomes
This protocol describes a method to monitor lipid peroxidation in a model membrane system by observing the quenching of PnA fluorescence.
Materials:
-
Liposomes (e.g., prepared from egg PC) suspended in a degassed buffer (e.g., 20 mM PBS, pH 7.4).
-
This compound stock solution (e.g., 3 mM in deoxygenated ethanol).[1]
-
Peroxidation initiator (e.g., Fe²⁺-EDTA, or a combination of H₂O₂ and Cu²⁺).[3][5]
-
EDTA solution to stop the reaction.
-
Fluorometer with temperature control and stirring capabilities.
Procedure:
-
Sample Preparation: Place the liposome suspension (e.g., to a final lipid concentration of 200-250 µM) in a quartz cuvette.[3] Ensure the total volume is sufficient for the fluorometer (e.g., 2 mL).
-
Probe Incorporation: While stirring, rapidly inject a small volume of the ethanolic PnA stock solution to achieve the desired final probe concentration (e.g., 0.5-1.0 µM). The fluorescence intensity will increase as the probe incorporates into the vesicles.[3] Allow the signal to stabilize (typically a few minutes).
-
Baseline Measurement: Record the stable baseline fluorescence for 2-5 minutes. The excitation wavelength should be set around 324 nm and emission at 413 nm.[3]
-
Initiation of Peroxidation: Add the peroxidation initiator (e.g., H₂O₂ and CuSO₄) to the cuvette and immediately begin recording the fluorescence decay.[3] The decrease in fluorescence intensity corresponds to the oxidative destruction of the PnA probe.[1][3]
-
Data Acquisition: Continue recording until the signal plateaus or for a predetermined amount of time. The initial rate of fluorescence decrease is proportional to the rate of peroxidation.[3]
-
(Optional) Termination: The reaction can be stopped by adding a chelator like EDTA, which will sequester the metal ions and halt the radical chain reaction.[3]
Principle of Fluorescence Quenching by Lipid Peroxidation
The fluorescence of this compound is dependent on its intact conjugated tetraene system. Lipid peroxidation, a free-radical-mediated process, destroys this conjugated system, thereby quenching the fluorescence.
Troubleshooting Logic Flow
When encountering issues with a PnA assay, a systematic approach can help identify the root cause.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Photochemical dimerization of parinaric acid in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oxidants and antioxidants evaluated using parinaric acid as a sensitive probe for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Study of heterogeneous emission of parinaric acid isomers using multifrequency phase fluorometry [escholarship.org]
Technical Support Center: Optimizing cis-Parinaric Acid Assays
Welcome to the technical support center for cis-Parinaric acid (cPnA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the successful application of cPnA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a naturally occurring polyunsaturated fatty acid that contains a conjugated tetraene.[1] This structure gives it intrinsic fluorescent properties, with an excitation wavelength around 320 nm and an emission wavelength of approximately 432 nm.[1] It is a valuable tool in biochemical and biophysical studies of membranes.[2][3][4][5] Due to its structural similarity to natural membrane lipids, it is considered a minimally perturbing probe for studying membrane order and dynamics.[2][3][4][5][6] Its primary applications include the measurement of lipid peroxidation, as well as phospholipase and lipase activity.[1][7][8]
Q2: How should I store and handle this compound?
A2: this compound is highly susceptible to oxidation and photobleaching.[6] Proper storage and handling are critical for its stability and performance. Upon receipt, it should be stored at ≤–20°C and protected from light.[6] If stored correctly, it should be stable for at least six months.[6] It is strongly recommended to handle cPnA samples under an inert gas and to use degassed buffers and solvents.[6] Prepare working solutions immediately before use and discard any unused solution.[6]
Q3: In what solvents can I dissolve this compound?
A3: this compound is typically supplied as a solution in deoxygenated ethanol.[6] It is also soluble in other organic solvents. Lack of solubility in ethanol at room temperature can be an indicator of oxidative degradation.[6]
| Solvent | Concentration |
| Benzene | 15 mg/mL (54.27 mM) |
| Ether | 15 mg/mL (54.27 mM) |
| Hexane | 10 mg/mL (36.18 mM) |
| Ethanol | Provided as a 3 mM solution |
Data sourced from various suppliers.[1][6][9]
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the environment. However, the generally accepted values are:
It is always recommended to perform a spectral scan on your specific instrument to determine the optimal settings for your experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during this compound assays.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Oxidation of cPnA | Ensure that the cPnA solution has been stored properly under inert gas and protected from light.[6] Prepare fresh working solutions with degassed buffers and solvents immediately before use.[6] A lack of solubility in ethanol can indicate oxidation.[6] |
| Photobleaching | Minimize the exposure of your samples to intense light during preparation and measurement.[6] Use the lowest possible excitation intensity that provides an adequate signal. |
| Incorrect Wavelengths | Verify the excitation and emission wavelengths on your fluorometer. Perform a spectral scan to determine the optimal settings for your specific instrument and sample conditions. |
| Low cPnA Concentration | The concentration of cPnA may be too low. Prepare a fresh dilution and consider performing a concentration titration to find the optimal concentration for your assay. |
| Fluorescence Quenching | Certain molecules in your sample can quench the fluorescence of cPnA.[10] Review your sample composition for potential quenchers. If possible, perform control experiments to identify the source of quenching. |
| Probe Not Incorporated into Membrane | For membrane-based assays, ensure that the cPnA has been properly incorporated. This can be monitored by an increase in fluorescence intensity upon addition to membranes, as cPnA fluorescence is very low in aqueous solutions.[6][7] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Sample Components | Measure the fluorescence of a blank sample containing all components except cPnA to determine the background signal. Subtract this background from your experimental measurements. |
| Contaminated Solvents or Buffers | Use high-purity, spectroscopy-grade solvents and freshly prepared buffers to minimize background fluorescence. |
| Light Scattering | For turbid samples, light scattering can contribute to the background signal. If possible, centrifuge or filter your samples to remove particulate matter. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Degradation of cPnA Stock Solution | Prepare fresh working solutions from a properly stored stock for each experiment.[6] Avoid repeated freeze-thaw cycles. |
| Variability in Sample Preparation | Ensure consistent timing, temperature, and mixing during sample preparation and incubation steps. |
| Instrument Instability | Allow the fluorometer to warm up and stabilize before taking measurements. Check for fluctuations in the lamp intensity. |
| Assay Artifacts | Be aware of potential interferences from your sample matrix or test compounds.[11][12][13] Some compounds can react directly with cPnA or interfere with the fluorescence measurement. |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration for Lipid Peroxidation Assay
This protocol provides a general framework for optimizing the cPnA concentration for measuring lipid peroxidation in liposomes.
Materials:
-
This compound stock solution (e.g., 3 mM in ethanol)
-
Liposome suspension (e.g., 250 µM egg PC)[7]
-
Assay buffer (e.g., degassed PBS)
-
Peroxidation initiator (e.g., Fe²⁺-EDTA or H₂O₂/Cu²⁺)[7][14]
-
Fluorometer
Procedure:
-
Prepare a dilution series of cPnA: In separate tubes, prepare a range of cPnA concentrations in your assay buffer.
-
Add liposomes: Add a fixed concentration of your liposome suspension to each tube. A final lipid concentration of around 200-250 µM is often used to ensure most of the cPnA partitions into the membrane.[7]
-
Incubate: Allow the cPnA to incorporate into the liposomes. This is typically rapid, often reaching equilibrium within 1-2 minutes, which can be monitored by the increase in fluorescence intensity.[7]
-
Measure baseline fluorescence: Record the initial fluorescence intensity for each concentration.
-
Initiate peroxidation: Add the peroxidation initiator to each tube.
-
Monitor fluorescence decay: Immediately begin recording the fluorescence intensity over time. The rate of fluorescence decrease is indicative of the rate of lipid peroxidation.[7]
-
Analyze the data: Plot the initial rate of fluorescence decay against the cPnA concentration. The optimal concentration will provide a robust signal-to-noise ratio without causing significant membrane perturbation or self-quenching. A typical starting concentration for cellular assays is around 20 µM.[14]
Visualizations
Caption: Workflow for optimizing cPnA concentration.
Caption: Troubleshooting logic for low fluorescence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. scispace.com [scispace.com]
- 8. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with cis-Parinaric acid incorporation into membranes
Welcome to the technical support center for cis-Parinaric acid (c-PnA). This resource is designed for researchers, scientists, and drug development professionals utilizing c-PnA as a fluorescent probe to investigate membrane properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a membrane probe?
This compound is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system that imparts intrinsic fluorescence.[1] It is a valuable tool for studying the biophysical properties of lipid membranes because its structure closely mimics that of endogenous fatty acids, minimizing perturbations to the bilayer.[1][2] Its fluorescence is highly sensitive to the local environment, making it an excellent probe for investigating membrane fluidity, lipid-protein interactions, and lipid peroxidation.[1][2]
Q2: What are the key spectral properties of this compound?
The fluorescence of c-PnA is characterized by a broad emission spectrum. Its excitation and emission maxima can be influenced by the solvent and the physical state of the lipid membrane.
| Property | Value | Conditions |
| Absorption Maxima (λabs) | ~304 nm and 318 nm | In ethanol |
| Emission Maximum (λem) | ~410 nm | In ethanol |
| Stokes Shift | ~100 nm | |
| Quantum Yield | Very low in water, significantly increases in non-polar environments like lipid bilayers.[1] |
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the integrity of c-PnA. Due to its extensive unsaturation, it is highly susceptible to oxidation and photodimerization.[1]
-
Storage: Store at -20°C or below in a light-protected container.[1] For long-term storage, an inert gas atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: Allow the solution to warm to room temperature before opening to prevent condensation. Prepare working solutions immediately before use and discard any unused portions.[1] Use degassed solvents and buffers to minimize oxidation.[1]
Q4: Can this compound be used to study cellular signaling?
While not a direct probe for specific signaling molecules, c-PnA is a powerful tool to study the membrane environment where many signaling events occur. Changes in membrane fluidity and lipid composition, which can be monitored using c-PnA, are known to influence the function of membrane-bound receptors and enzymes involved in signal transduction. For example, alterations in the lipid bilayer can affect receptor dimerization, conformational changes, and downstream signaling cascades.
Troubleshooting Guide
This guide addresses common problems encountered during the incorporation and use of this compound in membrane systems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | Oxidation of c-PnA: The conjugated double bond system is prone to oxidation, leading to a loss of fluorescence.[1] | - Use fresh, properly stored c-PnA.- Prepare solutions with degassed buffers and solvents.- Handle samples under an inert gas (e.g., argon or nitrogen).- Consider adding an antioxidant like BHT to stock solutions.[1] |
| Photobleaching/Photodimerization: Intense or prolonged exposure to light can cause irreversible damage to the fluorophore.[1] | - Minimize light exposure during all experimental steps.- Use neutral density filters to reduce excitation intensity.- Acquire data efficiently to reduce illumination time. | |
| Precipitation of c-PnA: The probe may precipitate if the stock solution is not properly warmed or if it has degraded.[1] | - Ensure the stock solution is completely thawed and vortexed before use.- Lack of solubility in ethanol at room temperature can indicate degradation.[1] | |
| Inefficient incorporation into membranes: The probe may not have partitioned effectively into the lipid bilayer. | - Optimize the incubation time and temperature for incorporation.- Ensure the final concentration of ethanol or other solvent is low enough not to disrupt the membrane. | |
| High background fluorescence | Probe aggregation in aqueous solution: c-PnA has very low fluorescence in water, but high concentrations can lead to aggregate formation with some residual fluorescence. | - Ensure the final concentration of c-PnA is appropriate for the lipid concentration to favor partitioning into the membrane. |
| Autofluorescence from cells or media: Biological samples can have intrinsic fluorescence. | - Measure the fluorescence of a control sample without c-PnA and subtract this background from your experimental samples. | |
| Inconsistent or variable results | Inconsistent probe concentration: Inaccurate pipetting or degradation of the stock solution can lead to variability. | - Prepare fresh working solutions for each experiment.- Verify the concentration of your stock solution spectrophotometrically using its extinction coefficient. |
| Variations in membrane preparation: Differences in liposome size or cell density can affect probe incorporation and fluorescence. | - Standardize your protocol for preparing liposomes or cells.- For cellular studies, ensure consistent cell numbers and confluency. | |
| Temperature fluctuations: Membrane fluidity is temperature-dependent, which will affect c-PnA fluorescence. | - Use a temperature-controlled cuvette holder or plate reader for all fluorescence measurements. |
Experimental Protocols
Protocol 1: Incorporation of this compound into Liposomes
This protocol describes a standard method for incorporating c-PnA into pre-formed unilamellar liposomes.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Pre-formed liposome suspension in a suitable buffer (e.g., PBS)
-
Degassed buffer
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Liposomes: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using a standard method such as sonication or extrusion.
-
Dilute Liposomes: Dilute the liposome suspension to the desired final lipid concentration in degassed buffer.
-
Prepare c-PnA Working Solution: Immediately before use, prepare a dilute working solution of c-PnA in ethanol.
-
Incorporate c-PnA: While gently vortexing the liposome suspension, add a small volume of the c-PnA working solution to achieve the desired final probe-to-lipid ratio (typically 1:200 to 1:500). The final ethanol concentration should be kept low (e.g., <1% v/v) to avoid disrupting the membrane.
-
Incubate: Incubate the mixture in the dark at a temperature above the phase transition temperature of the lipids for 15-30 minutes to facilitate incorporation.
-
Measure Fluorescence: Measure the fluorescence using a spectrofluorometer with appropriate excitation and emission wavelengths (e.g., λex = 318 nm, λem = 410 nm).
Protocol 2: Labeling Live Cells with this compound
This protocol outlines a general procedure for labeling the plasma membrane of live cells with c-PnA.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Cultured cells in suspension or adhered to a plate
-
Serum-free cell culture medium or a suitable buffer (e.g., HBSS)
-
Bovine serum albumin (BSA) solution (optional, for washing)
Procedure:
-
Cell Preparation: Wash the cells twice with serum-free medium or buffer to remove any serum components that may bind to the fatty acid.
-
Prepare c-PnA Labeling Solution: Dilute the c-PnA stock solution in serum-free medium to the desired final concentration (typically 1-5 µM).
-
Labeling: Add the c-PnA labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): To remove unincorporated probe, wash the cells once or twice with buffer, which may contain a low concentration of BSA (e.g., 0.1%) to act as a sink for free c-PnA.
-
Resuspend and Analyze: Resuspend the cells in fresh buffer and proceed with the intended analysis (e.g., flow cytometry, fluorescence microscopy, or spectrofluorometry).
Visualizations
Caption: Workflow for incorporating this compound into liposomes.
Caption: Troubleshooting logic for low fluorescence signal.
References
correcting for cis-Parinaric acid photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using cis-Parinaric acid (cPnA), with a specific focus on correcting for photobleaching.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a naturally occurring polyunsaturated fatty acid that is used as a fluorescent probe to study membrane properties and lipid peroxidation.[1][2][3] Its fluorescence is highly sensitive to its environment, making it a valuable tool for investigating lipid-protein interactions, membrane fluidity, and oxidative stress. The decrease in its fluorescence is a sensitive indicator of lipid peroxidation.[2][4]
2. What are the key spectral properties of this compound?
The primary absorption peaks for this compound are around 300 nm and 320 nm. It exhibits a large Stokes shift of approximately 100 nm, with a broad emission peak around 410 nm.[1][5] A significant advantage of cPnA is that its fluorescence is almost completely absent in aqueous solutions, meaning that the signal predominantly comes from the probe incorporated into a lipid environment.[1][2]
3. Why is my this compound solution not dissolving properly or losing fluorescence?
This compound's extensive unsaturation makes it highly susceptible to oxidation, which leads to a decrease in fluorescence and absorption.[1] If your solution, typically in ethanol, appears cloudy or the probe is not dissolving even at room temperature, it may have undergone oxidative degradation.[1] To minimize this, it is crucial to handle cPnA under an inert gas (like argon or nitrogen) and use degassed buffers and solvents for all experiments.[1][6]
4. What is photobleaching and how does it affect my experiments with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. In the case of this compound, intense illumination can cause it to undergo photodimerization, resulting in a loss of fluorescence.[1][7] This light-induced signal decay is independent of any experimental variable, such as lipid peroxidation, and if not accounted for, can lead to an overestimation of the rate of the process being studied.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid fluorescence decay before the start of the experiment | 1. Oxidation of cPnA stock: The probe may have been oxidized during storage or handling.2. Photobleaching during sample preparation: Excessive exposure to ambient or excitation light before the measurement begins. | 1. Use fresh or properly stored cPnA: Store stock solutions at ≤–20°C, protected from light, and under an inert gas. Allow the solution to warm to room temperature before opening.[1]2. Minimize light exposure: Prepare samples in a dimly lit room and keep them covered with aluminum foil until measurement. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. |
| Inconsistent fluorescence readings between replicate samples | 1. Incomplete incorporation of cPnA into membranes: The probe has not fully partitioned into the lipid bilayer.2. Variable levels of dissolved oxygen: Oxygen can quench fluorescence and contribute to oxidative degradation.3. Fluctuations in excitation light source: The lamp intensity of the fluorometer may not be stable. | 1. Ensure complete incorporation: Allow sufficient incubation time (typically 1-2 minutes) for the probe to incorporate into the membranes, as monitored by a stable increase in fluorescence.[2]2. Use degassed buffers: Prepare all buffers and solutions using degassed water to minimize dissolved oxygen.3. Warm up the instrument: Allow the fluorometer's lamp to warm up and stabilize before starting measurements. |
| Fluorescence decay in control samples (no oxidant) | 1. Photobleaching: The excitation light is causing the cPnA to photodegrade over the time course of the experiment.2. Spontaneous oxidation: The probe is being oxidized by residual oxygen or other reactive species in the sample. | 1. Perform a photobleaching control experiment: Measure the fluorescence decay of a sample containing only cPnA and the lipid system (without the experimental initiator) under the same illumination conditions as the actual experiment. This will allow you to determine the rate of photobleaching.2. Incorporate an antioxidant in controls: For some applications, including a known antioxidant like butylated hydroxytoluene (BHT) in the stock solution can help prevent spontaneous oxidation.[1] |
Experimental Protocols
Protocol 1: Determining the Rate of Photobleaching
This protocol allows for the quantification of fluorescence decay due solely to photobleaching, which can then be used to correct the data from experimental samples.
-
Sample Preparation:
-
Prepare a control sample containing your lipid system (e.g., liposomes, cell membranes) and this compound at the same concentrations used in your experiment.
-
Do not add any experimental initiator (e.g., oxidant).
-
Handle the sample with minimal light exposure.
-
-
Instrument Setup:
-
Set the fluorometer to the excitation and emission wavelengths for cPnA (e.g., Excitation: 320 nm, Emission: 410 nm).
-
Use the same instrument settings (e.g., slit widths, excitation intensity, temperature) as your planned experiment.
-
-
Measurement:
-
Place the control sample in the fluorometer and begin recording the fluorescence intensity over the same time period as your experiment.
-
Continuously expose the sample to the excitation light.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate mathematical model (e.g., a single or double exponential decay function) to determine the rate constant of photobleaching (k_bleach_).
-
Protocol 2: Correcting for Photobleaching in Experimental Data
Once the rate of photobleaching is known, it can be used to correct the fluorescence decay observed in your experimental samples.
-
Acquire Experimental Data:
-
Run your experiment (e.g., lipid peroxidation assay) and record the fluorescence decay over time (F_observed_).
-
-
Apply Correction:
-
A simplified approach to correct for photobleaching is to subtract the rate of photobleaching from the observed rate of fluorescence decay.
-
If F_observed_(t) is the fluorescence at time t, and F_bleach_(t) is the fluorescence from the photobleaching control at time t, a corrected fluorescence (F_corrected_) can be approximated.
-
A more robust method involves fitting the observed decay to a function that includes terms for both the experimental process and photobleaching. For example, if both processes follow first-order kinetics, the observed rate constant (k_observed_) will be the sum of the experimental rate constant (k_exp_) and the photobleaching rate constant (k_bleach_):
-
kobserved = kexp + kbleach
-
Therefore, kexp = kobserved - kbleach
-
-
Visualizations
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. scispace.com [scispace.com]
- 3. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photochemical dimerization of parinaric acid in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Fluorescence in cis-Parinaric Acid Assays
Welcome to the technical support center for cis-Parinaric acid (cPnA) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to high background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (cPnA) is a naturally occurring polyunsaturated fatty acid that is used as a fluorescent probe in various biological assays.[1] Its fluorescence is sensitive to its local environment, making it a valuable tool for studying lipid peroxidation, membrane fluidity, and lipid-protein interactions. The fluorescence of cPnA decreases upon oxidation, which is the basis for its use in lipid peroxidation assays.[1][2][3]
Q2: What are the common causes of high background fluorescence in cPnA assays?
A2: High background fluorescence in cPnA assays can arise from several sources:
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, riboflavins), media, or assay plates.[4][5][6]
-
Probe Oxidation: Spontaneous oxidation of cPnA before the start of the assay can lead to a high basal signal of oxidized, non-fluorescent products, which can contribute to background noise.[1]
-
Contamination: Fluorescent contaminants in buffers, reagents, or on labware.[4]
-
Suboptimal Probe Concentration: Using too high a concentration of cPnA can lead to self-quenching or aggregation, which can affect the background signal.
-
Light Scattering: Particulates or precipitates in the sample can scatter the excitation light, leading to increased background.
-
Instrument Settings: Improperly configured fluorometer settings, such as gain and excitation/emission wavelengths, can contribute to high background.[5]
Q3: How can I minimize the oxidation of my this compound stock and working solutions?
A3: this compound is highly susceptible to oxidation due to its conjugated double bonds.[1] To minimize oxidation:
-
Store the stock solution at -20°C or lower, protected from light, and preferably under an inert gas (e.g., argon or nitrogen).[1]
-
Prepare working solutions immediately before use in deoxygenated buffers.[1]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Handle solutions under dim light to prevent photo-oxidation.[1]
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The optimal excitation wavelength for this compound is around 320 nm, and the emission is typically measured around 420 nm.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Blank or Control Wells
This is a common issue that can often be resolved by systematically identifying and eliminating the source of the background signal.
Troubleshooting Workflow for High Background in Blanks
Caption: A flowchart to diagnose and resolve high background fluorescence in blank or control wells.
Quantitative Data: Expected Signal-to-Background Ratios
The expected signal-to-background (S/B) ratio can vary depending on the assay type and sample. However, a well-optimized assay should yield a significant increase in signal over background. For instance, one study reported that the incorporation of this compound into cellular lipids provided a 100-fold increase over basal autofluorescence levels.[7]
| Assay Condition | Expected S/B Ratio | Notes |
| cPnA in liposomes (pre-oxidation) | > 50 | Highly dependent on liposome concentration and cPnA incorporation efficiency. |
| cPnA in cultured cells | > 10 | Varies with cell type and endogenous autofluorescence. |
| Negative Control (buffer only) | 1 | Should be close to the instrument's dark current noise. |
Issue 2: High Background Fluorescence in Sample Wells
High background in sample wells that is not present in the blank controls points to issues with the sample itself or interactions between the sample and the probe.
Troubleshooting Workflow for High Sample Background
Caption: A flowchart for troubleshooting high background fluorescence originating from the samples.
Quantitative Data: Effect of Interfering Substances
Certain substances can interfere with cPnA fluorescence. The extent of this interference is concentration-dependent.
| Interfering Substance | Mechanism of Interference | Quantitative Effect (Approximate) |
| Hemoglobin | Quenching (absorbs light at cPnA's emission wavelength) | 10% decrease in signal per 1 mg/mL |
| NADH, Riboflavin | Autofluorescence | Can increase background by 20-50% at physiological concentrations |
| Phenol Red | Quenching | Significant quenching at concentrations found in cell culture media |
| Serum Albumin (high conc.) | Binding of cPnA, altering its fluorescence properties | Can cause a 10-30% change in fluorescence intensity |
Experimental Protocols
Detailed Protocol for Lipid Peroxidation Assay in Liposomes
This protocol describes the use of this compound to measure lipid peroxidation in a liposomal model system.
Materials:
-
This compound (cPnA) stock solution (e.g., 1 mg/mL in ethanol, stored under argon at -80°C)
-
Liposome suspension (e.g., prepared from phosphatidylcholine)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4, deoxygenated)
-
Oxidizing agent (e.g., FeSO₄/ascorbate or a free radical initiator like AAPH)
-
Fluorescence microplate reader or fluorometer with excitation at ~320 nm and emission at ~420 nm.
Procedure:
-
Prepare Liposomes: Prepare liposomes at a desired concentration in the assay buffer.
-
Incorporate cPnA: Add a small volume of the cPnA stock solution to the liposome suspension to achieve a final cPnA concentration in the low micromolar range (e.g., 1-5 µM). The final ethanol concentration should be less than 1%.
-
Incubate: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of cPnA into the liposome membranes.
-
Measure Baseline Fluorescence: Transfer the liposome-cPnA mixture to a microplate or cuvette and measure the initial fluorescence (F₀) at t=0.
-
Initiate Peroxidation: Add the oxidizing agent to the sample to initiate lipid peroxidation.
-
Monitor Fluorescence Decay: Immediately begin monitoring the decrease in fluorescence intensity over time (Fₜ). Record measurements at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity (Fₜ) versus time. The rate of fluorescence decay is proportional to the rate of lipid peroxidation. The results can be expressed as the percentage of initial fluorescence remaining at each time point: % Fluorescence = (Fₜ / F₀) * 100.
Signaling Pathway Diagram
Lipid Peroxidation and Ferroptosis Signaling Pathway
The following diagram illustrates the central role of lipid peroxidation in the ferroptosis signaling pathway, a form of regulated cell death.
Caption: A simplified signaling pathway of lipid peroxidation leading to ferroptosis, highlighting the protective role of GPX4.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
solving cis-Parinaric acid solubility problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cis-Parinaric acid.
Troubleshooting Guide
Q1: My this compound solution has a precipitate. Is it still usable?
A1: The formation of a precipitate in this compound solutions, especially when stored at low temperatures (≤–20°C), is a common issue. This precipitate should redissolve upon warming the solution to room temperature.[1] If the precipitate does not dissolve in ethanol at room temperature, it may be an indication of oxidative degradation, and the product should be discarded.[1]
Q2: I am observing a rapid decrease in the fluorescence of my this compound sample. What could be the cause?
A2: A rapid loss of fluorescence is often due to the oxidation or photodimerization of the molecule. This compound is highly susceptible to oxidation due to its extensive unsaturation.[1] It is also sensitive to light and can undergo photodimerization, leading to a loss of fluorescence under intense illumination.[1] To mitigate this, handle the compound under an inert gas, use degassed buffers and solvents, and protect it from light.[1]
Q3: My this compound is not incorporating into the lipid membranes in my experiment.
A3: Inefficient incorporation into membranes can be due to several factors. The fluorescence of this compound is very low in water, so successful incorporation into a lipid bilayer results in a significant increase in fluorescence intensity.[1][2][3] If you do not observe this, consider the following:
-
Solvent Choice: Ensure the initial stock solution is in a suitable organic solvent like ethanol, from which it can be injected into the aqueous buffer containing membranes.[2][4]
-
Probe-Probe Interactions: At high concentrations in the aqueous phase, this compound can form aggregates where the fluorescence is quenched.[3] Ensure that the final concentration of the probe is appropriate for the amount of lipid membrane present.
-
Membrane Concentration: The concentration of lipids in your sample will affect the partitioning of the probe into the membrane. A sufficiently high lipid concentration is necessary to favor incorporation.[3]
Q4: I am seeing inconsistent results in my lipid peroxidation assay.
A4: Inconsistent results in lipid peroxidation assays using this compound can stem from its instability. The loss of fluorescence is a direct measure of peroxidation.[4] To ensure reproducibility:
-
Use Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before use and discard any unused solution.[1]
-
Control for Autoxidation: The probe itself can autoxidize. It is often supplied in deoxygenated ethanol with an antioxidant like butylated hydroxytoluene (BHT) to minimize this.[1]
-
Handle Under Inert Atmosphere: Prepare solutions and conduct experiments under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a naturally occurring polyunsaturated fatty acid with four conjugated double bonds.[5][6] This conjugated system gives it intrinsic fluorescent properties, making it a valuable tool in biochemical and biophysical research.[5][6] Its primary applications include:
-
Membrane Probes: Studying lipid-lipid interactions and phase transitions in biomembranes.[5]
-
Lipid Peroxidation Assays: Measuring oxidative stress in biological systems, as its fluorescence decreases upon oxidation.[1][4]
-
Enzyme Assays: Measuring the activity of phospholipases and lipases.[6][7]
-
Lipid-Protein Interaction Studies: Investigating the binding of lipids to proteins.[5]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability of this compound.
-
Storage: Upon receipt, store at ≤–20°C and protect from light.[1] When stored correctly, it should be stable for at least six months.[1] For long-term storage, -80°C is recommended.[7][8]
-
Handling: Allow the solution to warm to room temperature before opening to redissolve any precipitate.[1] It is highly recommended to handle the compound under an inert gas (e.g., nitrogen or argon) and to use degassed solvents and buffers to minimize oxidation.[1] Avoid prolonged exposure to light.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The following table summarizes its solubility:
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Ethanol | Solution typically provided at 3 mM | 3 | Often supplied in deoxygenated ethanol with BHT.[1] |
| Ether | 15 mg/mL | 54.27 | Sonication is recommended.[8] |
| Benzene | 15 mg/mL | 54.27 | Sonication is recommended.[8] |
| Hexane | 10 mg/mL | 36.18 | Sonication is recommended.[8] |
Q4: What are the spectral properties of this compound?
A4: this compound has characteristic absorption and emission spectra.
-
Absorption: It exhibits absorption peaks at approximately 292, 305, and 319 nm.[1][9]
-
Emission: It has a broad fluorescence emission peak around 432 nm.[7] A key feature is its large Stokes shift of about 100 nm.[1]
Experimental Protocols
Protocol: Measurement of Lipid Peroxidation in Liposomes
This protocol describes how to use this compound to measure lipid peroxidation in a liposomal model system.
Materials:
-
This compound stock solution (e.g., 3 mM in deoxygenated ethanol)
-
Pre-formed liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Inducing agent for peroxidation (e.g., Fe²⁺-EDTA complex)
-
Degassed buffer
-
Inert gas (e.g., nitrogen or argon)
-
Fluorometer
Methodology:
-
Prepare Liposome Suspension: Dilute the liposome stock to the desired final concentration in degassed buffer.
-
Incorporate this compound:
-
In a fluorescence cuvette, add the diluted liposome suspension.
-
Rapidly inject a small volume of the this compound ethanolic stock solution into the cuvette with stirring. The final ethanol concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Monitor the increase in fluorescence intensity as the probe incorporates into the liposome membranes. The fluorescence should stabilize within a few minutes.[2][3]
-
-
Initiate Peroxidation:
-
Once a stable baseline fluorescence is established, add the peroxidation-inducing agent (e.g., Fe²⁺-EDTA) to the cuvette.
-
-
Monitor Fluorescence Decay:
Visualizations
Caption: Experimental workflow for measuring lipid peroxidation using this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. scispace.com [scispace.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 593-38-4 [smolecule.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
interference of other compounds with cis-Parinaric acid fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-Parinaric acid (c-PnA) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can interfere with this compound fluorescence?
A1: The fluorescence of this compound is sensitive to its local environment and can be affected by several factors. The most common interferents include:
-
Oxidizing Agents and Free Radicals: c-PnA is highly susceptible to oxidation, which destroys its conjugated polyene system and quenches its fluorescence. This is the basis of its use in lipid peroxidation assays but a significant interference in other applications.[1][2][3]
-
Photodegradation: Exposure to high-intensity light can lead to photobleaching and photodimerization, resulting in an irreversible loss of fluorescence.[4][5][6]
-
Environmental Polarity: The quantum yield of c-PnA is very low in aqueous environments and increases significantly upon partitioning into a hydrophobic lipid bilayer.[4][7] Any compound affecting this partitioning will alter the fluorescence signal.
-
Membrane Fluidity and Phase: The fluorescence lifetime and anisotropy are sensitive to the physical state of the lipid membrane.[8][9]
-
Probe Concentration: High concentrations of c-PnA can lead to self-quenching due to probe-probe interactions, even within a membrane.[7]
Q2: My this compound solution is not fluorescing as expected. What could be the cause?
A2: A lack of fluorescence is often indicative of oxidative degradation.[4] The extensive unsaturation of the molecule makes it prone to oxidation.[4] If the solution, which is typically prepared in ethanol, appears cloudy or a precipitate forms that does not redissolve upon warming to room temperature, it is likely that the c-PnA has oxidized.[4] It is crucial to handle the compound under an inert gas and use degassed solvents.[4][5]
Q3: Can I use other fluorescent probes with this compound?
A3: Caution is advised when using other fluorophores. Potential interference can occur through Förster Resonance Energy Transfer (FRET) if the emission spectrum of the other probe overlaps with the excitation spectrum of c-PnA, or vice versa. It is essential to check the spectral properties of all fluorescent compounds in your system to avoid unintended quenching or enhancement.
Q4: How does pH and temperature affect this compound fluorescence?
A4: The fluorescence of c-PnA is indirectly affected by pH and temperature, primarily through their effects on the lipid membrane structure and the stability of the probe. Temperature changes can induce phase transitions in lipid bilayers, which will alter the fluorescence lifetime and anisotropy of c-PnA.[9][10] While pH may not directly impact the fluorophore, it can influence the rate of lipid peroxidation, which in turn affects c-PnA fluorescence.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Rapid Decrease in Fluorescence Signal
| Possible Cause | Recommended Action |
| Lipid Peroxidation | The sample may contain oxidizing agents or be undergoing spontaneous oxidation.[1][2] 1. Incorporate an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol into your system.[3][4] 2. Use degassed buffers and solvents to minimize dissolved oxygen.[4] 3. If applicable, add metal chelators like EDTA to sequester transition metals (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation.[3][7] |
| Photobleaching | The sample is being exposed to excessive light.[4][5] 1. Reduce the excitation light intensity. 2. Decrease the duration of exposure to the excitation source. 3. Incorporate an anti-fade reagent if compatible with your experimental system. |
Issue 2: Low or No Fluorescence Signal Upon Addition to Sample
| Possible Cause | Recommended Action |
| Oxidized Probe | The c-PnA stock solution may have degraded.[4] 1. Visually inspect the stock solution for cloudiness or precipitation.[4] 2. Prepare a fresh solution from a new vial, ensuring proper handling under inert gas.[4] |
| Poor Incorporation into Membranes | The probe is not efficiently partitioning into the lipid environment and is quenched in the aqueous phase.[7] 1. Ensure the final lipid concentration is sufficient to promote partitioning (e.g., a final lipid concentration of 200 µM has been shown to be effective).[7] 2. Allow sufficient incubation time (typically 1-2 minutes) for the probe to incorporate into the membranes.[7] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Action |
| Variable Probe Concentration | Inaccurate pipetting or self-quenching at high concentrations. 1. Carefully control the final concentration of c-PnA in your assay. 2. Perform a concentration curve to determine the optimal probe concentration for your specific membrane system to avoid self-quenching effects.[7] |
| Changes in Membrane Properties | The experimental conditions or added compounds are altering the lipid bilayer.[8][9] 1. Run control experiments to assess the effect of your test compounds on the fluorescence of c-PnA in a reference lipid system. 2. Characterize the physical properties of your membrane system under all experimental conditions. |
Data Summary of Interfering Compounds
| Compound Class | Examples | Effect on c-PnA Fluorescence | Mechanism of Interference |
| Reactive Oxygen Species (ROS) | Hydrogen peroxide (H₂O₂), t-butyl hydroperoxide | Decrease | Destruction of the polyene fluorophore through oxidation.[1] |
| Transition Metals | Fe²⁺, Cu²⁺ | Decrease | Catalysis of lipid peroxidation, leading to oxidative destruction of c-PnA.[3][7] |
| Antioxidants | α-tocopherol, Butylated Hydroxytoluene (BHT), Biliverdin, Uric acid | Prevents Decrease | Scavenging of free radicals, thereby protecting c-PnA from oxidative damage.[1][3][4] |
| Membrane-Altering Agents | Cholesterol | Alters fluorescence anisotropy and lifetime | Changes in membrane order and fluidity affect the photophysical properties of the probe.[6] |
Experimental Protocols
Protocol 1: Assessing Compound Interference with c-PnA Fluorescence
-
Preparation of Liposomes: Prepare unilamellar vesicles of a standard lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in a degassed buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to a final concentration of 1 mM.
-
Preparation of c-PnA Stock: Prepare a 3 mM stock solution of this compound in deoxygenated ethanol. Store under argon or nitrogen at -20°C.[4]
-
Assay Procedure: a. In a fluorescence cuvette, add the prepared liposomes to the degassed buffer to achieve a final lipid concentration of 200 µM. b. Add the test compound at the desired concentration. Include a vehicle control. c. Rapidly inject a small volume of the c-PnA ethanolic solution to achieve a final concentration of 1 µM. d. Immediately monitor the fluorescence intensity over time using an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Data Analysis: Compare the initial fluorescence intensity and the rate of fluorescence decay in the presence and absence of the test compound. A significant change indicates interference.
Visualizations
Caption: Troubleshooting workflow for a rapid decrease in c-PnA fluorescence.
Caption: Mechanisms of interference with this compound fluorescence.
References
- 1. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photochemical dimerization of parinaric acid in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of trans-parinaric acid with phosphatidylcholine bilayers: comparison with the effect of other fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of heterogeneous emission of parinaric acid isomers using multifrequency phase fluorometry [escholarship.org]
Technical Support Center: Optimizing cis-Parinaric Acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing cis-Parinaric acid (cPnA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
A1: this compound (cPnA) is a naturally occurring polyunsaturated fatty acid that is widely used as a fluorescent probe to study membrane structure and dynamics, particularly in the context of lipid peroxidation.[1][2] Its key spectral properties include:
-
Absorption: cPnA has two main absorption peaks around 300 nm and 320 nm with a high extinction coefficient.[1][3]
-
Large Stokes Shift: It exhibits a significant Stokes shift of approximately 100 nm, which is experimentally advantageous as it minimizes the overlap between the excitation and emission spectra.[1]
-
Environmental Sensitivity: The fluorescence quantum yield of cPnA is very low in aqueous solutions but increases significantly when it is incorporated into a non-polar environment like a lipid bilayer.[3][4] This property makes it an excellent probe for studying membrane-related phenomena.
Q2: Why is my fluorescent signal noisy or weak when using this compound?
A2: A low signal-to-noise ratio in cPnA experiments can stem from several factors:
-
Photobleaching: cPnA is susceptible to photodimerization and loss of fluorescence under intense illumination.[1]
-
Oxidative Degradation: Due to its extensive unsaturation, cPnA is highly prone to oxidation, which leads to a decrease in both fluorescence and absorption.[1]
-
Low Probe Concentration: Insufficient concentration of the probe within the membrane will result in a weak signal.
-
High Background Fluorescence: This can be caused by autofluorescence from cells or media components, or from unbound cPnA in the aqueous phase.
-
Quenching: At high concentrations within the membrane, probe-probe interactions can lead to self-quenching of the fluorescence signal.[5]
Q3: How can I minimize photobleaching of this compound?
A3: To minimize photobleaching, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Limit Exposure Time: Minimize the duration of sample illumination by using shutters and acquiring data efficiently.
-
Use Antifade Reagents: While not always compatible with live-cell imaging, for fixed samples, antifade mounting media can be beneficial.
-
Work under Dim Light: Handle cPnA solutions and samples in a low-light environment to prevent unnecessary light exposure.[1]
Q4: How should I properly handle and store this compound to prevent degradation?
A4: Proper handling and storage are critical for maintaining the integrity of cPnA:
-
Storage: Store cPnA at ≤–20°C, protected from light.[1] When stored correctly, it should be stable for at least six months.[1]
-
Inert Atmosphere: Handle cPnA samples under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.[1]
-
Degassed Solvents: Prepare solutions using degassed buffers and solvents to reduce dissolved oxygen.[1]
-
Antioxidants: cPnA is often supplied in a solution containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[1]
-
Fresh Working Solutions: Prepare working solutions immediately before use and discard any unused solution at the end of the session.[1]
Troubleshooting Guides
Problem: Low Fluorescence Signal
| Possible Cause | Suggested Solution |
| Insufficient Probe Incorporation | Optimize the incubation time and concentration of cPnA. Ensure the probe is being effectively incorporated into the lipid membrane. For cellular studies, metabolic integration can be an alternative to passive insertion.[6] |
| Oxidative Degradation of the Probe | Handle the probe under an inert atmosphere and use degassed solvents. Ensure the stock solution has not expired and has been stored correctly. Lack of solubility in ethanol at room temperature can indicate oxidative degradation.[1] |
| Photobleaching | Reduce the intensity and duration of light exposure. Use neutral density filters if available. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are set correctly for cPnA (Excitation ~320 nm, Emission ~420 nm). Optimize the gain and slit widths on the fluorometer. |
| Low Quantum Yield in Aqueous Phase | Ensure that the experimental conditions favor the partitioning of cPnA into the lipid membrane, as its fluorescence is significantly quenched in water.[1][3] |
Problem: High Background Noise
| Possible Cause | Suggested Solution |
| Autofluorescence | Measure the fluorescence of a blank sample (without cPnA) to determine the level of background fluorescence from your cells, media, or buffer components. If possible, subtract this background from your experimental measurements. |
| Light Scatter | If working with liposomes or other particulate samples, light scattering can be an issue. Ensure your solutions are homogenous and free of aggregates. Consider using a cutoff filter to block scattered excitation light. |
| Unbound Probe | Wash cells or membranes after incubation with cPnA to remove any unbound probe from the aqueous phase. The addition of bovine serum albumin (BSA) can help to sequester and remove unincorporated cPnA.[7] |
| Instrumental Noise | Allow the instrument to warm up properly. For very weak signals, signal averaging can be employed to improve the signal-to-noise ratio.[8] |
Experimental Protocols
Protocol 1: Lipid Peroxidation Assay in Liposomes using this compound
This protocol describes a method to monitor lipid peroxidation in a model membrane system.
Materials:
-
This compound (in ethanol with BHT)
-
Liposomes (e.g., prepared from egg PC)
-
Peroxidation initiator (e.g., Fe²⁺/ascorbate or a lipoxygenase)
-
Phosphate-buffered saline (PBS), degassed
-
Fluorometer
Procedure:
-
Prepare Liposome Suspension: Resuspend prepared liposomes in degassed PBS to the desired final lipid concentration.
-
Incorporate cPnA: Add a small volume of the ethanolic cPnA stock solution to the liposome suspension while vortexing gently. The final cPnA concentration should be optimized to avoid self-quenching (typically in the low micromolar range). Incubate for a few minutes at room temperature to allow for probe incorporation into the lipid bilayer.
-
Baseline Fluorescence Measurement: Place the sample in a cuvette in the fluorometer and record the baseline fluorescence intensity (Excitation: ~320 nm, Emission: ~420 nm).
-
Initiate Peroxidation: Add the peroxidation initiator to the cuvette and immediately start recording the fluorescence intensity over time.
-
Data Analysis: A decrease in fluorescence intensity indicates the oxidative destruction of cPnA and, by extension, lipid peroxidation.[5][9] The rate of fluorescence decay can be used to quantify the rate of peroxidation.
Quantitative Data Summary
| Parameter | Condition | Value/Observation | Reference |
| Fluorescence Quantum Yield | In water | Very low | [3] |
| In methanol | ~0.015 | [3][4] | |
| In lipid bilayers | Markedly increased | [3][4] | |
| Fluorescence Lifetime | In dodecane | Three components: ~40 ns, ~12 ns, ~2 ns | [10][11] |
| In ethanol | Three components, temperature-dependent | [10][11] | |
| In DMPC/DPPC membranes | Complex, more than three components | [10][12] | |
| Absorption Maxima | In ethanol | ~300 nm and ~320 nm | [1][3] |
| Emission Maximum | In methanol | ~410 nm | [3][4] |
Visualizations
Caption: Experimental workflow for a this compound-based lipid peroxidation assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio in cPnA experiments.
Caption: Principle of lipid peroxidation detection using this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The use of this compound to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of heterogeneous emission of parinaric acid isomers using multifrequency phase fluorometry [escholarship.org]
- 11. scispace.com [scispace.com]
- 12. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: cis-Parinaric Acid vs. DPH for Membrane Fluidity Analysis
For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the choice of a fluorescent probe for membrane fluidity analysis is a critical decision. This guide provides an objective comparison of two widely used probes: cis-parinaric acid (c-PnA) and 1,6-diphenyl-1,3,5-hexatriene (DPH). By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to select the optimal probe for their specific application.
The fluidity of cellular membranes, a critical parameter influencing a vast array of biological processes including signal transduction, membrane transport, and drug-membrane interactions, is often interrogated using fluorescent probes. Both c-PnA and DPH have been staples in the field, yet they possess distinct characteristics that can significantly impact experimental outcomes and data interpretation.
Probing the Bilayer: Fundamental Differences in Mechanism
The utility of both c-PnA and DPH in assessing membrane fluidity stems from their fluorescent properties, particularly their fluorescence anisotropy. This parameter provides a measure of the rotational mobility of the probe within the lipid bilayer, which is inversely related to the local microviscosity or "fluidity" of the membrane. A higher fluorescence anisotropy value indicates restricted rotational motion and thus a less fluid, more ordered membrane environment.
This compound: As a polyunsaturated fatty acid, c-PnA is a close structural analog of endogenous membrane lipids[1]. This structural similarity allows it to integrate into the lipid bilayer with minimal perturbation. Its carboxylate headgroup anchors it near the lipid-water interface, while its acyl chain extends into the hydrophobic core[2][3]. The fluorescence of c-PnA is highly sensitive to its local environment, exhibiting low quantum yield in aqueous solutions and a significant increase upon incorporation into the lipid membrane[1][2].
DPH (1,6-diphenyl-1,3,5-hexatriene): DPH is a hydrophobic molecule that partitions into the nonpolar core of the lipid bilayer[4][5]. Unlike c-PnA, it lacks a polar headgroup, leading to a less defined orientation within the membrane. While often assumed to align parallel to the lipid acyl chains, studies have shown that it can also adopt an orientation parallel to the membrane surface, particularly in the presence of certain molecules[4][5]. This ambiguity in its localization can complicate the interpretation of anisotropy data, as it may not uniformly report on the properties of the entire acyl chain region[4].
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the key photophysical and partitioning properties of c-PnA and DPH are summarized below. These parameters are crucial for understanding their behavior in different membrane systems.
| Property | This compound (c-PnA) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Reference |
| Excitation Maximum (in membranes) | ~304, 319 nm | ~350-360 nm | [1],[6][7][8] |
| Emission Maximum (in membranes) | ~410 nm | ~425-430 nm | [1],[6][7] |
| Fluorescence in Water | Very low | Very low | [1][2],[5] |
| Structural Analogy to Lipids | High (fatty acid analog) | Low | [1] |
| Primary Location in Bilayer | Anchored at interface, acyl chain in core | Hydrophobic core | [2][3],[4][5] |
| Partition Preference (Solid vs. Fluid Phase) | Slight preference for fluid phase (Kps/f ≈ 0.6 - 0.7) | No significant preference (Kps/f ≈ 1) | [9],[5][10][11] |
Kps/f: Partition coefficient between the solid (gel) and fluid (liquid-crystalline) phases.
Experimental Protocols: Measuring Membrane Fluidity
The following provides a generalized methodology for assessing membrane fluidity using fluorescence anisotropy with either c-PnA or DPH. Specific parameters may require optimization based on the experimental system.
I. Reagent Preparation
-
Probe Stock Solution: Prepare a stock solution of c-PnA or DPH in a suitable organic solvent (e.g., ethanol or DMF) at a concentration of 1-5 mM. Store at -20°C, protected from light. c-PnA is particularly susceptible to oxidation and should be handled under an inert gas if possible[1].
-
Liposome or Cell Suspension: Prepare liposomes or a cell suspension in an appropriate buffer (e.g., PBS, HEPES-buffered saline). The final lipid or cell concentration should be optimized for the specific instrument and experimental design.
II. Labeling Procedure
-
Probe Incorporation: Add a small volume of the probe stock solution to the liposome or cell suspension while vortexing to achieve the desired final probe-to-lipid molar ratio (e.g., 1:200 to 1:500). The final solvent concentration should be kept low (typically <1%) to avoid artifacts.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 30-60 minutes) to allow for complete incorporation of the probe into the membranes. The incubation should be performed in the dark to prevent photobleaching.
III. Fluorescence Anisotropy Measurement
-
Instrumentation: Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Wavelength Settings:
-
Data Acquisition: Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Calculation of Anisotropy (r): Calculate the steady-state fluorescence anisotropy using the following equation:
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light. The G-factor is determined by measuring the IHV and IHH intensities with the excitation polarizer in the horizontal position. G = IHV / IHH.
-
Visualizing the Probes in Action
To better understand the fundamental differences in how these probes report on membrane fluidity, the following diagrams illustrate their distinct behaviors within the lipid bilayer.
Caption: c-PnA's structural similarity allows for natural integration.
Caption: DPH can adopt multiple orientations within the bilayer.
Deciding on the Right Probe: Advantages and Disadvantages
The choice between c-PnA and DPH ultimately depends on the specific research question and the nature of the membrane system being investigated.
Advantages of this compound:
-
Minimal Perturbation: As a fatty acid analog, c-PnA is less likely to perturb the natural structure and dynamics of the membrane compared to the bulkier DPH molecule[1].
-
Sensitivity to Lipid Peroxidation: The conjugated polyene structure of c-PnA makes it highly susceptible to oxidation. This property, while a drawback for stability, can be exploited to sensitively measure lipid peroxidation by monitoring the decrease in its fluorescence[1][12].
-
Defined Location: The carboxyl headgroup provides a more defined localization at the membrane interface, offering a more specific report on the acyl chain region[2][3].
Disadvantages of this compound:
-
Susceptibility to Oxidation: c-PnA is prone to oxidative degradation, which can lead to a loss of fluorescence and potential artifacts. Experiments must be conducted with care, often requiring deoxygenated buffers and protection from light[1].
-
Photolability: It can undergo photodimerization, leading to a loss of fluorescence under intense illumination[1].
Advantages of DPH:
-
Photostability: DPH is generally more photostable than c-PnA, making it suitable for longer-term experiments or those involving higher light intensities.
-
Historical Precedent: DPH has been used extensively in membrane fluidity studies for decades, providing a vast body of literature for comparison.
Disadvantages of DPH:
-
Ambiguous Localization: The lack of a polar headgroup leads to uncertainty in its precise location and orientation within the bilayer, which can complicate the interpretation of anisotropy data[4][5]. It may not accurately reflect the properties of the upper segments of the lipid acyl chains[4].
-
Potential for Membrane Perturbation: As an extrinsic probe with a rigid, bulky structure, DPH has a greater potential to perturb the local lipid environment compared to c-PnA.
Conclusion: A Matter of Context
Both this compound and DPH are valuable tools for the study of membrane fluidity. For researchers seeking to minimize probe-induced artifacts and investigate the properties of the acyl chain region with high fidelity, c-PnA presents a compelling option, provided that its sensitivity to oxidation is carefully managed. Its structural similarity to natural lipids makes it an "insider" reporter on membrane dynamics.
Conversely, DPH remains a workhorse in the field, particularly for comparative studies and when photostability is a primary concern. However, researchers must be mindful of the potential for ambiguous localization and its implications for data interpretation.
Ultimately, the optimal choice of probe requires a thorough consideration of the experimental goals, the specific characteristics of the membrane system under investigation, and the inherent advantages and limitations of each molecule. This guide provides the foundational knowledge to make an informed decision, paving the way for more accurate and insightful investigations into the dynamic world of cellular membranes.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2.8.3. Membrane Fluidity by TMA-DPH Fluorescence Anisotropy Assay [bio-protocol.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison of cis-Parinaric Acid and Laurdan for Membrane Polarity Studies
In the intricate landscape of cellular biology and drug development, the cell membrane is a critical interface. Its biophysical properties, particularly membrane polarity, govern a multitude of cellular events, from signal transduction to the efficacy of drug-membrane interactions. To probe this complex environment, researchers rely on fluorescent molecules that report on the local lipid packing and water content. Among the most established and widely used probes are cis-Parinaric acid (c-PnA) and Laurdan. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
Quantitative Performance Comparison
The following table summarizes the key photophysical and practical properties of this compound and Laurdan.
| Property | This compound (c-PnA) | Laurdan |
| Excitation Wavelength (λex) | ~320 nm[1] | ~340-380 nm[2] |
| Emission Wavelength (λem) | ~420 nm[1] | ~440 nm (ordered/gel phase)[3], ~490 nm (disordered/liquid-crystalline phase)[3] |
| Fluorescence Principle | Fluorescence intensity is highly sensitive to the physical state of the surrounding phospholipids.[4] | Emission spectrum shifts in response to the polarity of the local environment.[3][5] |
| Sensitivity | Highly sensitive to lipid packing and phase transitions.[4][6] | Highly sensitive to the degree of water penetration in the membrane.[5][7] |
| Quantum Yield (Φ) | Very low in water, increases significantly in lipid membranes.[8] In ethanol, Φ is ~0.02.[9] | High, ~0.61.[3] |
| Photostability | Susceptible to oxidation and photobleaching.[1] | Relatively photostable. |
| Primary Application | Detection of lipid phase transitions[6], lipid peroxidation assays[1], and studying lipid-protein interactions.[4] | Quantifying membrane polarity and imaging lipid rafts.[2][3] |
Experimental Workflow: A Visual Guide
The following diagram illustrates a generalized experimental workflow for assessing membrane polarity using either this compound or Laurdan.
Caption: Generalized workflow for membrane polarity analysis using fluorescent probes.
Detailed Experimental Protocols
This protocol outlines the steps for using this compound to detect lipid phase transitions.
-
Probe Stock Solution Preparation: Prepare a 3 mM stock solution of this compound in deoxygenated ethanol. To minimize oxidation, butylated hydroxytoluene (BHT) can be added to a final concentration of 10 µg/mL.[1] Store the stock solution at -20°C or lower, protected from light.[1]
-
Labeling of Membranes:
-
Liposomes: Add the this compound stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio between 1:200 and 1:500.
-
Cells: Add the stock solution to the cell suspension to a final concentration of 1-5 µM.
-
-
Incubation: Incubate the labeled samples for 30-60 minutes at the desired temperature in the dark to ensure the probe integrates into the membrane.
-
Fluorescence Measurement:
-
Transfer the sample to a quartz cuvette.
-
Use a spectrofluorometer to excite the sample at approximately 320 nm and record the emission intensity at around 420 nm.[1]
-
To determine the phase transition, monitor the fluorescence intensity as a function of temperature.
-
-
Data Analysis: Plot the fluorescence intensity versus temperature. A sharp change in intensity indicates a lipid phase transition.
This protocol details the use of Laurdan for quantifying membrane polarity via Generalized Polarization (GP).
-
Probe Stock Solution Preparation: Prepare a 1-5 mM stock solution of Laurdan in a suitable organic solvent such as ethanol or DMSO. Store at -20°C, protected from light.
-
Labeling of Membranes:
-
Liposomes: Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:500.
-
Cells: Add the stock solution to the cell suspension to a final concentration of 5-10 µM.
-
-
Incubation: Incubate the samples for 30-60 minutes at the desired temperature in the dark.
-
Fluorescence Measurement:
-
Spectrofluorometer: Excite the sample at 350 nm and record the emission intensities at 440 nm (I440) and 490 nm (I490).[10]
-
Fluorescence Microscopy: Use a two-photon or confocal microscope with appropriate filter sets for excitation around 350 nm and emission collection centered at 440 nm and 490 nm.
-
-
Data Analysis (GP Calculation): Calculate the Generalized Polarization (GP) value using the following formula[10]: GP = (I440 - I490) / (I440 + I490) GP values typically range from -0.3 (more fluid) to +0.6 (more ordered).[11]
Logical Framework for Probe Selection
The choice between this compound and Laurdan is dictated by the specific biological question.
Caption: Decision tree for selecting between this compound and Laurdan.
Conversely, Laurdan is the preferred probe for quantifying membrane polarity and visualizing lipid domains.[2][3] Its ratiometric nature, embodied in the GP calculation, provides a robust measure that is less affected by variations in probe concentration or excitation intensity.[5] This makes Laurdan particularly well-suited for imaging applications and for obtaining quantitative maps of membrane polarity.[5]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. glpbio.com [glpbio.com]
- 3. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 4. α-Parinaric acid - Wikipedia [en.wikipedia.org]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the influence of cis–trans isomers on model lipid membrane fluidity using this compound and a stop-flow technique - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Laurdan fluorescence experiments [bio-protocol.org]
A Comparative Guide to Lipid Peroxidation Assays: cis-Parinaric Acid vs. TBARS
For researchers, scientists, and drug development professionals navigating the complexities of oxidative stress analysis, this guide provides a comprehensive validation and comparison of two prominent lipid peroxidation assays: the cis-Parinaric acid (cPnA) fluorescent assay and the Thiobarbituric Acid Reactive Substances (TBARS) colorimetric assay. This document details the experimental protocols, presents a comparative analysis of their performance, and visualizes the underlying chemical principles to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the this compound and TBARS assays based on available literature. While direct head-to-head validation studies are limited, this comparison is compiled from individual assay performance data.
| Feature | This compound Assay | TBARS Assay |
| Principle | Decrease in fluorescence of cPnA upon oxidation of its polyunsaturated chain. | Reaction of malondialdehyde (MDA) and other aldehydes with thiobarbituric acid (TBA) to form a colored product.[1][2][3] |
| Detection Method | Fluorometry | Spectrophotometry (colorimetric) or Fluorometry |
| Measurement | Direct measurement of lipid peroxidation in real-time within a lipid environment. | Measurement of secondary lipid peroxidation products (aldehydes).[1][4][5] |
| Specificity | Highly specific to lipid peroxidation due to the probe's integration into the lipid bilayer. | Low specificity; TBA reacts with a variety of aldehydes from sources other than lipid peroxidation, as well as other biomolecules.[4][5][6] |
| Sensitivity | High sensitivity due to the fluorescent nature of the probe. | Moderate sensitivity; can be influenced by interfering substances.[7] |
| Sample Type | Liposomes, cell membranes, lipoproteins.[8][9] | Biological fluids (plasma, serum), tissue homogenates, cell lysates.[3] |
| Assay Conditions | Physiological pH, room temperature or 37°C. | Acidic pH (around 4) and high temperature (95-100°C).[3] |
| Interferences | Other fluorescent compounds with overlapping spectra. | Sugars, sialic acid, and other aldehydes not related to lipid peroxidation.[4][5] |
| Advantages | Real-time monitoring, high specificity, sensitive. | Simple, inexpensive, widely used and well-established.[1][4] |
| Disadvantages | Probe susceptibility to photo-oxidation, requires a fluorometer. | Low specificity, harsh assay conditions can generate artifacts.[4][6] |
Experimental Protocols
This compound Lipid Peroxidation Assay Protocol (for Liposomes)
This protocol is adapted from methodologies described for the use of cPnA in liposomal systems.[9][10]
Materials:
-
This compound (cPnA) stock solution (e.g., 1 mg/mL in ethanol)
-
Liposome suspension (e.g., prepared from phosphatidylcholine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oxidizing agent (e.g., FeSO₄/ascorbate, AAPH, or copper sulfate)
-
Ethanol (for cPnA dilution)
-
Fluorometer with excitation at ~320 nm and emission at ~413 nm
Procedure:
-
Probe Incorporation:
-
Prepare a working solution of cPnA in ethanol.
-
Add a small volume of the cPnA working solution to the liposome suspension while vortexing to ensure rapid and uniform incorporation into the lipid bilayer. The final concentration of cPnA should be in the low micromolar range.
-
Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature in the dark to allow for complete incorporation of the probe.
-
-
Fluorescence Measurement:
-
Transfer the liposome suspension containing cPnA to a quartz cuvette.
-
Place the cuvette in the fluorometer and record the baseline fluorescence intensity (Excitation: 320 nm, Emission: 413 nm).
-
-
Initiation of Peroxidation:
-
To initiate lipid peroxidation, add the chosen oxidizing agent to the cuvette.
-
Immediately begin recording the fluorescence intensity over time. A decrease in fluorescence indicates the oxidation of cPnA and thus, lipid peroxidation.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of fluorescence decay is proportional to the rate of lipid peroxidation. This can be quantified by calculating the initial rate of the reaction.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
This is a generalized protocol for the TBARS assay.[3]
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer set to 532 nm
Procedure:
-
Sample Preparation:
-
To your sample, add BHT to prevent artefactual oxidation during the assay.
-
Add TCA to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated protein.
-
-
Reaction with TBA:
-
Transfer the supernatant to a new tube.
-
Add the TBA solution to the supernatant.
-
Acidify the mixture with HCl.
-
Incubate the mixture at 95-100°C for a specified time (e.g., 60 minutes). This allows for the reaction between MDA and TBA to form a pink-colored adduct.
-
-
Measurement:
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. The results are typically expressed as MDA equivalents.
-
Visualizing the Mechanisms
Lipid Peroxidation and c-Parinaric Acid Assay Principle
Caption: Workflow of the this compound assay for lipid peroxidation.
TBARS Assay Principle
Caption: Chemical principle of the TBARS assay for detecting lipid peroxidation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to Fluorescent Probes for Oxidative Stress: cis-Parinaric Acid vs. BODIPY C11
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of lipid peroxidation is crucial for understanding the mechanisms of oxidative stress and its role in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Fluorescent probes offer a sensitive and dynamic means to monitor these processes in living cells and model systems. This guide provides a comprehensive comparison of two widely used fluorescent probes for lipid peroxidation: the naturally occurring polyunsaturated fatty acid, cis-Parinaric acid, and the synthetic borondipyrromethene dye, BODIPY™ 581/591 C11.
Mechanism of Action
This compound: This probe is a naturally fluorescent polyunsaturated fatty acid that readily incorporates into cellular membranes, mimicking the behavior of endogenous lipids.[1] Its fluorescence is a consequence of its conjugated tetraene structure.[2] Upon attack by reactive oxygen species (ROS), the conjugated double bond system is disrupted, leading to a decrease in fluorescence intensity.[1][2] This quenching of fluorescence is directly proportional to the extent of lipid peroxidation.
BODIPY C11: This synthetic probe is a ratiometric fluorescent dye designed to detect lipid peroxidation.[3] In its native, unoxidized state, it emits red fluorescence.[3] When the polyunsaturated butadienyl portion of the molecule is oxidized by lipid peroxides, the probe undergoes a conformational change that shifts its fluorescence emission to the green spectrum.[3] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation, minimizing variability from factors like probe concentration and cell number.[3]
Performance Comparison
| Feature | This compound | BODIPY™ 581/591 C11 |
| Mechanism | Fluorescence decrease upon oxidation[1][2] | Ratiometric shift from red to green fluorescence upon oxidation[3] |
| Excitation (Unoxidized) | ~320 nm[1] | ~581 nm[4] |
| Emission (Unoxidized) | ~420 nm[1] | ~591 nm[4] |
| Excitation (Oxidized) | N/A (Fluorescence is quenched)[1] | ~488 nm[4] |
| Emission (Oxidized) | N/A (Fluorescence is quenched)[1] | ~510 nm[4] |
| Quantum Yield | Low in aqueous solution, increases in lipid environment[5] | High[6] |
| Photostability | Susceptible to photobleaching and auto-oxidation[1] | Good photostability[6] |
| Advantages | - Natural fatty acid analog, minimal membrane perturbation[1]- High sensitivity to peroxidative stress[7] | - Ratiometric measurement reduces artifacts[3]- High quantum yield and photostability[6]- Good spectral separation between oxidized and unoxidized forms[6] |
| Disadvantages | - Non-ratiometric, susceptible to concentration and photobleaching artifacts[1]- UV excitation can cause cellular damage- Lower quantum yield compared to synthetic dyes[5] | - Synthetic molecule, may not perfectly mimic natural lipid behavior- Can be sensitive to a variety of oxy-radicals, not just lipid peroxides[8] |
Experimental Protocols
Using this compound to Measure Lipid Peroxidation in Cultured Cells
This protocol is adapted from methods described for incorporating this compound into cellular membranes.[9]
Materials:
-
This compound stock solution (e.g., 10 mM in ethanol, stored under nitrogen at -80°C)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells
Procedure:
-
Cell Preparation: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a loading medium by diluting the this compound stock solution in cell culture medium containing fatty acid-free BSA. A final concentration of 5-20 µM this compound is a common starting point.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the loading medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading medium and wash the cells twice with PBS to remove any unincorporated probe.
-
Induction of Oxidative Stress (Optional): Treat cells with an inducing agent (e.g., tert-butyl hydroperoxide, H₂O₂) to stimulate lipid peroxidation. Include an untreated control group.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Use an excitation wavelength of ~320 nm and measure the emission at ~420 nm.
-
For time-course experiments, take readings at regular intervals.
-
-
Data Analysis: The decrease in fluorescence intensity in treated cells compared to control cells is indicative of lipid peroxidation.
Using BODIPY™ 581/591 C11 to Measure Lipid Peroxidation in Cultured Cells
This protocol is a standard procedure for using BODIPY C11 in cell-based assays.[4]
Materials:
-
BODIPY™ 581/591 C11 stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells
Procedure:
-
Cell Preparation: Plate cells at the desired density in a multi-well plate (ideally with a clear bottom for fluorescence microscopy) and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the BODIPY C11 stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BODIPY C11 loading medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading medium and wash the cells twice with PBS.
-
Induction of Oxidative Stress (Optional): Treat cells with an inducing agent to stimulate lipid peroxidation. Include an untreated control group.
-
Fluorescence Measurement:
-
Image the cells using a fluorescence microscope equipped with filters for both red and green fluorescence.
-
Alternatively, use a fluorescence plate reader capable of measuring two emission wavelengths.
-
For the unoxidized probe (red fluorescence), use an excitation of ~581 nm and emission of ~591 nm.
-
For the oxidized probe (green fluorescence), use an excitation of ~488 nm and emission of ~510 nm.
-
-
Data Analysis: Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Signaling Pathways and Experimental Workflows
Lipid Peroxidation in the Ferroptosis Pathway
Lipid peroxidation is a key event in ferroptosis, a form of regulated cell death. Both this compound and BODIPY C11 can be used to monitor the accumulation of lipid peroxides in this pathway.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes that can mitigate lipid peroxidation.
General Experimental Workflow
The following diagram illustrates a typical workflow for measuring lipid peroxidation in a cell-based assay using a fluorescent probe.
Conclusion
Both this compound and BODIPY C11 are valuable tools for the investigation of lipid peroxidation. The choice between them will depend on the specific experimental requirements. This compound, as a natural fatty acid analog, offers the advantage of closely mimicking endogenous lipid behavior, making it an excellent choice for studies where minimal membrane perturbation is critical. However, its sensitivity to photobleaching and the need for UV excitation are important considerations.
BODIPY C11, with its ratiometric readout, high quantum yield, and good photostability, provides a robust and sensitive method for quantifying lipid peroxidation, particularly in high-throughput screening and live-cell imaging applications. Researchers should carefully consider the advantages and limitations of each probe to select the most appropriate tool for their specific research questions in the field of oxidative stress.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 5. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Mass spectrometric characterization of the oxidation of the fluorescent lipid peroxidation reporter molecule C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-Parinaric Acid: A Superior Fluorescent Probe for Membrane Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics and drug discovery, the choice of a fluorescent probe is paramount to unraveling the complexities of lipid bilayers and their interactions with proteins. Among the arsenal of available tools, cis-Parinaric acid (cPnA) emerges as a naturally occurring polyunsaturated fatty acid with unique photophysical properties that offer distinct advantages over other commonly used synthetic fluorescent probes. This guide provides an objective comparison of cPnA's performance against popular alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Unveiling the Advantages of a Natural Probe
This compound's primary advantage lies in its structural similarity to endogenous lipids, allowing it to integrate seamlessly into lipid bilayers with minimal perturbation.[1] This intrinsic nature contrasts with bulky synthetic fluorophores that can disrupt the very membrane dynamics they are intended to measure.
Key advantages of this compound include:
-
Minimal Membrane Perturbation: As a fatty acid, cPnA closely mimics the structure of natural membrane components, ensuring that its presence has a negligible impact on membrane fluidity and organization.[1]
-
Sensitivity to Lipid Peroxidation: The conjugated tetraene system of cPnA is highly susceptible to oxidation, leading to a quantifiable decrease in its fluorescence. This property makes it an exceptionally sensitive probe for studying lipid peroxidation, a key process in cellular damage and disease.[2][3]
-
Favorable Photophysical Properties: this compound exhibits a large Stokes shift (approximately 100 nm) and is virtually non-fluorescent in aqueous environments, resulting in a high signal-to-noise ratio when incorporated into lipid membranes.[1]
-
Natural Donor for FRET Studies: The fluorescence emission spectrum of tryptophan residues in proteins overlaps with the absorption spectrum of cPnA, making it an excellent natural acceptor for Förster Resonance Energy Transfer (FRET) studies aimed at elucidating lipid-protein interactions.[4]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and other widely used fluorescent membrane probes. It is important to note that these values can vary depending on the specific lipid environment and experimental conditions.
| Fluorescent Probe | Quantum Yield (Φ) | Lifetime (τ) (ns) | Steady-State Anisotropy (r) | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Common Limitations |
| This compound | Environment-dependent; increases in ordered phases | ~1-5 ns in fluid phase; longer components in gel phase[5] | Sensitive to membrane order; lower than DPH in cholesterol-rich membranes[6] | ~304, 318 | ~410 | Minimal perturbation, sensitive to peroxidation, natural FRET acceptor | Susceptible to photobleaching and oxidation |
| DPH | High in hydrophobic environments (~0.8) | ~7-10 ns in fluid POPC[7] | High (0.3-0.4), sensitive to acyl chain order | ~350 | ~428 | High quantum yield and anisotropy, well-characterized | Significant membrane perturbation, complex decay kinetics |
| Laurdan | Environment-dependent | ~3 ns in POPC[2] | Sensitive to lipid packing and water penetration | ~350 | 440 (ordered), 490 (disordered) | Sensitive to membrane polarity and hydration | Complex spectral analysis (GP calculation) |
| NBD-PE | Low in water, moderate in membranes (~0.3) | ~6-9 ns | Moderate, sensitive to headgroup environment | ~460 | ~534 | Versatile for labeling specific lipids | Bulky headgroup can perturb membrane, environmentally sensitive fluorescence |
| Rhodamine-DOPE | High (~0.9) | ~2-4 ns | Low, less sensitive to membrane order | ~560 | ~580 | High photostability and brightness | Large fluorophore can significantly perturb membranes |
Experimental Protocols
Protocol 1: Measurement of Lipid Peroxidation using this compound
This protocol outlines the steps to quantify lipid peroxidation in liposomes or cell membranes using the fluorescence decay of this compound.
Materials:
-
This compound (cPnA) stock solution (e.g., 1 mM in ethanol, stored under nitrogen at -20°C)
-
Liposome suspension or isolated cell membranes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Oxidizing agent (e.g., Fe²⁺/ascorbate, cumene hydroperoxide)
-
Fluorometer with excitation and emission wavelengths set to ~320 nm and ~410 nm, respectively.
Procedure:
-
Probe Incorporation:
-
To a cuvette containing the liposome or membrane suspension (final lipid concentration of approximately 200 µM), add the cPnA stock solution to a final concentration of 1-2 µM.[2]
-
Incubate the mixture in the dark for at least 30 minutes at the desired temperature to allow for complete incorporation of the probe into the membranes. A stable increase in fluorescence intensity indicates successful incorporation.[2]
-
-
Baseline Fluorescence Measurement:
-
Place the cuvette in the temperature-controlled sample holder of the fluorometer.
-
Record the initial fluorescence intensity (F₀) for a stable period (e.g., 1-2 minutes).
-
-
Initiation of Peroxidation:
-
Add the oxidizing agent to the cuvette and mix gently. The concentration of the oxidant should be optimized for the specific system under investigation.
-
-
Fluorescence Monitoring:
-
Immediately begin recording the fluorescence intensity (F) over time. A decrease in fluorescence indicates the peroxidation of cPnA.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
The initial rate of fluorescence decay can be used as a measure of the rate of lipid peroxidation.
-
Protocol 2: Determination of Membrane Fluidity using this compound Fluorescence Anisotropy
This protocol describes the measurement of membrane fluidity (or order) by monitoring the steady-state fluorescence anisotropy of this compound.
Materials:
-
This compound (cPnA) stock solution
-
Liposome suspension or isolated cell membranes
-
Fluorometer equipped with polarizers for both excitation and emission light paths.
Procedure:
-
Probe Labeling:
-
Prepare the membrane sample and incorporate cPnA as described in Protocol 1, Step 1.
-
-
Anisotropy Measurement:
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~410 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (Ivv) and horizontally (Ivh).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (Ihv and Ihh) to correct for instrumental bias (G-factor).
-
-
Calculation of Anisotropy (r):
-
Calculate the G-factor: G = Ihv / Ihh.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
-
-
Interpretation:
-
A higher anisotropy value indicates a more ordered or less fluid membrane environment, as the rotational motion of the probe is more restricted. Conversely, a lower anisotropy value suggests a more fluid membrane.
-
Visualizing Experimental Workflows and Interactions
To further illustrate the application of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows.
Conclusion
This compound stands out as a powerful and minimally disruptive tool for investigating the biophysical properties of cell membranes. Its inherent similarity to natural lipids, coupled with its sensitivity to lipid peroxidation and utility in FRET-based assays, provides researchers with a unique window into the dynamic and complex world of lipid bilayers. While no single fluorescent probe is perfect for all applications, the distinct advantages of this compound make it an indispensable asset for a wide range of studies in fundamental cell biology, drug development, and the elucidation of disease mechanisms. By understanding its properties and employing the appropriate experimental protocols, scientists can harness the full potential of this natural fluorescent reporter to gain deeper insights into the intricate workings of biological membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative fluorescence polarization study of cis-parinaroyl-phosphatidylcholine and diphenylhexatriene in membranes containing different amounts of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence lifetime distributions of diphenylhexatriene-labeled phosphatidylcholine as a tool for the study of phospholipid-cholesterol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Assays: A Comparative Guide to cis-Parinaric Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is paramount for the accuracy and reliability of cellular assays. This guide provides a comprehensive comparison of cis-Parinaric acid (c-PnA), a naturally occurring fluorescent fatty acid, with modern synthetic alternatives for the analysis of lipid peroxidation and membrane fluidity. We will delve into the inherent limitations of c-PnA and present supporting experimental data for alternative probes, enabling informed decisions for your research.
This compound has been a valuable tool in membrane biology due to its structural similarity to endogenous fatty acids. However, its utility in cellular assays is hampered by several significant drawbacks. This guide will explore these limitations and compare its performance with two widely used alternatives: BODIPY™ 581/591 C11 for lipid peroxidation assays and Laurdan for membrane fluidity studies.
Core Limitations of this compound in Cellular Assays
This compound's primary limitations stem from its intrinsic chemical properties. Its conjugated polyene structure, responsible for its fluorescence, also makes it highly susceptible to environmental factors, leading to potential artifacts and misinterpretation of data.
1. Susceptibility to Oxidation: The conjugated double bonds in c-PnA are highly prone to oxidation. This leads to a decrease in fluorescence, which is the basis of its use in lipid peroxidation assays.[1] However, this reactivity also means the probe can be consumed by non-specific oxidation, potentially underestimating the extent of lipid peroxidation in the cellular environment.
2. Photolability: this compound is known to be photolabile, meaning it can be chemically altered or degraded upon exposure to light.[1] This can lead to a loss of fluorescence signal that is independent of the biological process being measured, introducing a significant source of error, especially in experiments requiring prolonged or intense illumination, such as fluorescence microscopy.
3. Cytotoxicity: Studies have shown that c-PnA can be cytotoxic to various cell lines, particularly malignant cells, at concentrations used in cellular assays.[2] This toxicity is often linked to the induction of lipid peroxidation, the very process it is intended to measure. This can confound results, as the observed cellular effects may be a consequence of the probe itself rather than the experimental conditions.
Quantitative Comparison of Fluorescent Probes
To provide a clear overview of the performance of this compound and its alternatives, the following tables summarize their key quantitative parameters.
| Parameter | This compound | BODIPY™ 581/591 C11 | Laurdan |
| Primary Application | Lipid Peroxidation, Membrane Fluidity | Lipid Peroxidation | Membrane Fluidity |
| Quantum Yield | Low, environmentally sensitive[3] | High[4] | 0.61[5] |
| Photostability | Low (photolabile)[1] | Good[6] | Moderate (photobleaching can occur)[7] |
| Cytotoxicity | Can be cytotoxic, especially to malignant cells[2] | Low, not cytotoxic up to 50 µM in fibroblasts[4] | Generally low, but can vary with cell type and concentration |
| Excitation Max (nm) | ~304, 318[1] | 581 (reduced), 488 (oxidized)[8] | ~366[5] |
| Emission Max (nm) | ~410[1] | 591 (reduced), 510 (oxidized)[8] | 440 (gel phase), 490 (liquid phase)[9] |
| Measurement Principle | Fluorescence decrease upon oxidation | Ratiometric shift from red to green fluorescence upon oxidation | Spectral shift in emission based on membrane polarity/fluidity |
Table 1: Comparison of the photophysical and biological properties of this compound, BODIPY™ 581/591 C11, and Laurdan.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for obtaining reproducible results. Below are protocols for assessing lipid peroxidation and membrane fluidity using the discussed fluorescent probes.
Protocol 1: Lipid Peroxidation Assay
A. Using this compound
-
Cell Preparation: Seed cells in a suitable plate or dish and culture overnight to allow for attachment.
-
Probe Loading: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in a serum-free culture medium to the final working concentration (typically 2-5 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Induction of Lipid Peroxidation: Wash the cells twice with PBS to remove excess probe. Add fresh culture medium containing the desired inducing agent (e.g., tert-butyl hydroperoxide).
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~410 nm using a fluorescence plate reader or microscope. Monitor the decrease in fluorescence over time.
B. Using BODIPY™ 581/591 C11
-
Cell Preparation: Seed cells in a suitable plate or dish and culture overnight.
-
Probe Loading: Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in anhydrous DMSO. Dilute the stock solution in a serum-free culture medium to a final working concentration of 2-10 µM.
-
Remove the culture medium and add the BODIPY™ 581/591 C11 loading solution. Incubate for 30-60 minutes at 37°C.
-
Induction of Lipid Peroxidation: Wash the cells twice with PBS. Add fresh culture medium containing the inducing agent.
-
Measurement: Measure the fluorescence intensity at two emission wavelengths: ~510 nm (oxidized form, green) and ~590 nm (reduced form, red), with excitation at ~488 nm and ~581 nm, respectively. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.[8]
Protocol 2: Membrane Fluidity Assay Using Laurdan
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading: Prepare a stock solution of Laurdan in DMSO or ethanol. Dilute the stock solution in a serum-free medium to a final concentration of 5-10 µM.
-
Remove the culture medium and wash the cells with PBS.
-
Add the Laurdan loading solution and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash the cells twice with PBS. Acquire fluorescence images using a microscope equipped with a two-photon or confocal laser scanning system. Excite the probe at ~366 nm.
-
Collect emission intensity in two separate channels: one centered at 440 nm (gel phase) and the other at 490 nm (liquid-crystalline phase).[9]
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I440 - I490) / (I440 + I490) Higher GP values correspond to lower membrane fluidity (more ordered).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the lipid peroxidation and membrane fluidity assays.
Conclusion
While this compound has historical significance in membrane research, its inherent limitations, including susceptibility to oxidation, photolability, and cytotoxicity, necessitate careful consideration and often favor the use of more robust, synthetic alternatives in modern cellular assays. Probes like BODIPY™ 581/591 C11 and Laurdan offer superior photostability, higher quantum yields, and ratiometric measurement capabilities, leading to more reliable and reproducible data. By understanding the strengths and weaknesses of each probe and employing rigorous experimental protocols, researchers can confidently select the most appropriate tool to investigate the intricate roles of lipid peroxidation and membrane fluidity in cellular health and disease.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. C-Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. Laurdan - Wikipedia [en.wikipedia.org]
A Comparative Guide to cis-Parinaric Acid and Alternative Methods for Probing Lipid Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-Parinaric acid with other widely used methods for investigating two critical aspects of cellular biology: lipid peroxidation and membrane fluidity. Understanding these processes is paramount in various research fields, from fundamental cell biology to drug discovery and development, as they are implicated in numerous physiological and pathological conditions. This document offers a detailed overview of the experimental protocols, presents quantitative data for objective comparison, and visualizes the underlying biological pathways.
Section 1: Measuring Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of oxidative stress and is implicated in a plethora of diseases. Accurate measurement of lipid peroxidation is crucial for understanding its role in disease pathogenesis and for the development of antioxidant therapies. Here, we compare the fluorescent probe this compound with the most common colorimetric method, the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Comparison of this compound and TBARS Assay
| Feature | This compound Assay | TBARS Assay |
| Principle | Utilizes the fluorescent polyunsaturated fatty acid, this compound, which loses its fluorescence upon oxidation by lipid peroxides.[1][2][3][4] | Measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[5] |
| Detection Method | Fluorescence spectroscopy (Excitation: ~320 nm, Emission: ~413 nm) | Colorimetric (Absorbance at 532 nm) or Fluorometric (Excitation: 532 nm, Emission: 553 nm) |
| Specificity | More specific for early stages of lipid peroxidation as it directly competes with endogenous lipids for oxidation. | Lacks specificity as TBA can react with other aldehydes and biomolecules, potentially leading to overestimated results. |
| Sensitivity | High sensitivity, allowing for the detection of low levels of lipid peroxidation. A flow cytometric assay using this compound has been shown to have comparable sensitivity to the TBARS assay. | Good sensitivity, with a limit of detection around 1.1 µM of MDA. |
| Sample Type | Live cells, isolated membranes, liposomes.[1][4] | Plasma, serum, tissue homogenates, cell lysates.[6] |
| Advantages | Real-time measurement in living cells is possible. Directly measures the peroxidation of a lipid-like molecule. | Simple, inexpensive, and widely established method. |
| Disadvantages | The probe itself is susceptible to photo-oxidation and auto-oxidation, requiring careful handling.[3] | Prone to artifacts from sample preparation (e.g., heating). Non-specificity can be a major issue. |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.
-
Wash the cells twice with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
-
Probe Loading:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Dilute the stock solution in HBSS to a final working concentration (typically 0.5-5 µM).
-
Incubate the cells with the this compound solution for 5-30 minutes at 37°C, protected from light.
-
-
Induction of Lipid Peroxidation (Optional):
-
To induce lipid peroxidation, treat the cells with an oxidizing agent (e.g., tert-butyl hydroperoxide, FeSO4/ascorbate). The concentration and incubation time will depend on the agent and cell type.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 413 nm using a fluorescence plate reader or microscope.
-
For kinetic measurements, record the fluorescence at regular intervals. A decrease in fluorescence intensity indicates lipid peroxidation.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of control (untreated) cells.
-
The rate of fluorescence decay can be used as a measure of the rate of lipid peroxidation.
-
This protocol is a general guideline for the colorimetric TBARS assay.
-
Sample Preparation:
-
Prepare tissue homogenates, cell lysates, or plasma samples.
-
To prevent further oxidation during the assay, butylated hydroxytoluene (BHT) can be added to the samples.
-
-
Standard Curve Preparation:
-
Prepare a series of malondialdehyde (MDA) standards (e.g., from a stock solution of 1,1,3,3-tetramethoxypropane) in the range of 0-50 µM.
-
-
Reaction:
-
To 100 µL of sample or standard, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).
-
Incubate in a boiling water bath for 10 minutes.[7]
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of TBARS in the samples from the standard curve.
-
Signaling Pathway of Lipid Peroxidation
Lipid peroxidation is not just a random damaging event; its products can act as signaling molecules, initiating specific cellular responses. A key pathway involving lipid peroxidation is ferroptosis, a form of regulated cell death.
References
- 1. scispace.com [scispace.com]
- 2. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cosmobiousa.com [cosmobiousa.com]
A Comparative Guide to cis- and trans-Parinaric Acid in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Parinaric acid, a naturally occurring 18-carbon polyunsaturated fatty acid, serves as a powerful fluorescent probe for investigating the biophysical properties of lipid membranes. Its two common isomers, α-parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid) and β-parinaric acid (all-trans-octadecatetraenoic acid), offer distinct advantages in studying membrane structure and function. This guide provides a comparative analysis of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate probe for their specific applications.
Key Distinctions and Applications
cis-Parinaric acid (α-parinaric acid) and trans-parinaric acid (β-parinaric acid) are structurally similar to endogenous fatty acids, allowing for their seamless integration into phospholipid bilayers with minimal perturbation.[1] Their conjugated tetraene system is responsible for their intrinsic fluorescence, which is highly sensitive to the surrounding microenvironment. This sensitivity makes them excellent tools for probing lipid-lipid and lipid-protein interactions, as well as determining membrane fluidity and phase transitions.[1][2]
The primary distinction between the two isomers lies in their conformational structure, which influences their partitioning behavior within the membrane. trans-Parinaric acid, with its more linear and rigid structure, preferentially partitions into solid or gel-phase lipid domains.[1] In contrast, this compound distributes more evenly between solid and fluid lipid phases.[1] This differential partitioning is a key factor in their application for studying membrane heterogeneity.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for cis- and trans-parinaric acid, providing a basis for their comparative performance in membrane studies.
| Parameter | This compound | trans-Parinaric Acid | Lipid System | Reference |
| Mole Fraction Partition Coefficient (Lipid/Water) | 5.3 x 10⁵ | 5.0 x 10⁶ | Solid Lipid (DPPC) | [1] |
| 9.0 x 10⁵ | 1.7 x 10⁶ | Fluid Lipid (PDPC) | [1] | |
| Solid/Fluid Partition Coefficient Ratio (Kps/f) | 0.6 ± 0.2 | 3.0 ± 1.0 | DPPC/PDPC | [1] |
| Fluorescence Quantum Yield in Methanol | 0.015 ± 0.003 | 0.015 ± 0.003 | Methanol | [2][3] |
| Long-Lifetime Component in Gel Phase (DPPC at 25°C) | Not reported to be as significant | ~35 ns | DPPC | [2] |
Table 1: Partition Coefficients and Fluorescence Properties of Parinaric Acid Isomers. DPPC: Dipalmitoylphosphatidylcholine; PDPC: Palmitoyldocosahexaenoylphosphatidylcholine.
Experimental Protocols
I. Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol outlines the use of parinaric acid to determine membrane fluidity by measuring steady-state fluorescence anisotropy. An increase in anisotropy reflects a more ordered, less fluid membrane environment.
A. Materials
-
cis- or trans-parinaric acid stock solution (e.g., 1 mM in ethanol)
-
Liposomes or biological membranes of interest
-
Buffer (e.g., PBS, Tris-HCl)
-
Fluorometer with polarization filters
B. Procedure
-
Liposome Preparation: Prepare unilamellar vesicles (e.g., by extrusion or sonication) of the desired lipid composition in the appropriate buffer.
-
Probe Incorporation: Add a small aliquot of the parinaric acid stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500. Incubate for at least 30 minutes at a temperature above the lipid phase transition to ensure complete incorporation.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 320 nm and the emission wavelength to 410 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
C. Data Interpretation
-
Higher anisotropy values indicate a more restricted rotational motion of the probe, corresponding to a less fluid membrane.
-
By measuring anisotropy as a function of temperature, phase transitions in the lipid bilayer can be identified.
II. Lipid Peroxidation Assay
This protocol describes a sensitive assay to monitor lipid peroxidation in a membrane system by observing the decrease in this compound fluorescence.[4]
A. Materials
-
This compound stock solution (1 mM in ethanol)
-
Liposomes or biological membranes
-
Buffer (e.g., PBS)
-
Peroxidation-inducing agent (e.g., Fe²⁺/ascorbate, H₂O₂/Cu²⁺)
-
Fluorometer
B. Procedure
-
Sample Preparation: Prepare the membrane suspension in the desired buffer.
-
Probe Incorporation: Add this compound to the membrane suspension (final concentration ~1-2 µM) and incubate for a few minutes to allow for incorporation, which can be monitored by an increase in fluorescence intensity.
-
Initiation of Peroxidation: Add the peroxidation-inducing agent to the sample cuvette.
-
Fluorescence Monitoring: Immediately begin recording the fluorescence intensity over time at an excitation wavelength of 320 nm and an emission wavelength of 410 nm.
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
III. Lipid-Protein Interaction Assay
This protocol outlines a method to study the binding of a protein to a lipid membrane, which can be detected by changes in the fluorescence properties of parinaric acid.
A. Materials
-
cis- or trans-parinaric acid
-
Liposomes of a defined lipid composition
-
Purified protein of interest
-
Buffer
-
Fluorometer
B. Procedure
-
Liposome and Probe Preparation: Prepare liposomes and incorporate parinaric acid as described in the membrane fluidity protocol.
-
Baseline Measurement: Measure the initial fluorescence intensity or anisotropy of the parinaric acid-labeled liposomes.
-
Protein Addition: Add increasing concentrations of the protein to the liposome suspension.
-
Fluorescence Measurement: After a suitable incubation period, measure the change in fluorescence intensity, emission spectrum, or anisotropy.
-
Data Analysis: A change in the fluorescence parameter upon protein addition indicates an interaction. For example, an increase in fluorescence intensity or anisotropy can suggest that the protein binds to the membrane and alters the probe's environment.
Mandatory Visualizations
Caption: Workflow for the lipid peroxidation assay using this compound.
Caption: Experimental workflow for measuring membrane fluidity.
References
- 1. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Unveiling Membrane Dynamics: A Comparative Guide to cis-Parinaric Acid Fluorescence and Complementary Biophysical Techniques
For researchers, scientists, and drug development professionals navigating the complex world of membrane biophysics, the choice of analytical tools is paramount. This guide provides a comprehensive comparison of cis-parinaric acid (c-PnA) fluorescence with other key biophysical techniques, offering a clear perspective on their synergistic application in characterizing lipid membranes and protein-lipid interactions. Experimental data is presented to objectively evaluate the performance of each method, empowering you to make informed decisions for your research.
This compound, a naturally fluorescent polyunsaturated fatty acid, has emerged as a powerful probe for investigating the intricacies of lipid bilayers. Its structural similarity to endogenous fatty acids allows for minimal perturbation of the membrane, providing a more native-like assessment of membrane properties.[1][2] This guide delves into the correlation of c-PnA fluorescence with data obtained from Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence Recovery After Photobleaching (FRAP), and Förster Resonance Energy Transfer (FRET), offering a multi-faceted understanding of membrane structure and function.
At a Glance: c-PnA Fluorescence vs. Alternative Techniques
| Technique | Parameter Measured | Strengths of c-PnA Fluorescence in Correlation | Limitations of c-PnA Fluorescence |
| Differential Scanning Calorimetry (DSC) | Enthalpy and temperature of lipid phase transitions | High sensitivity to the onset of phase transitions; provides information on probe partitioning between phases.[3] | Indirect measure of lipid packing; sensitive to probe-induced perturbations. |
| Fluorescence Anisotropy (with DPH) | Rotational mobility of the probe, reflecting membrane order | Reports on a more localized membrane environment; less perturbation by cholesterol compared to DPH.[4] | Anisotropy is influenced by both membrane order and viscosity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Acyl chain order parameter (SCD) | Provides a measure of global membrane order that can be correlated with localized c-PnA lifetime changes. | Lower sensitivity than fluorescence; requires specialized equipment and expertise. |
| Fluorescence Recovery After Photobleaching (FRAP) | Lateral diffusion coefficient of fluorescently labeled molecules | Can be used in conjunction with c-PnA to correlate membrane fluidity with lipid diffusion. | Requires a fluorescently-tagged molecule of interest for diffusion studies. |
| Förster Resonance Energy Transfer (FRET) | Distance between a donor and acceptor fluorophore | Can act as an acceptor to measure distances from tryptophan residues in proteins to the lipid bilayer.[5][6] | Requires careful selection of donor-acceptor pairs and consideration of probe orientation. |
Deciphering Membrane Phase Behavior: c-PnA Fluorescence and DSC
The gel-to-liquid crystalline phase transition is a fundamental characteristic of lipid bilayers. Both c-PnA fluorescence and DSC are powerful techniques for determining the temperature and cooperativity of these transitions. The fluorescence quantum yield and anisotropy of c-PnA are highly sensitive to the local lipid environment, showing marked changes upon phase transitions.[7] DSC, on the other hand, directly measures the heat absorbed or released during the transition.
A key advantage of using c-PnA is its preferential partitioning into different lipid phases, which can provide insights into lipid heterogeneity and domain formation.[3] For instance, trans-parinaric acid, a related isomer, shows a preference for the gel phase, making it a sensitive indicator of small amounts of solid-phase lipids.[3]
Comparative Data: Lipid Phase Transition Temperatures (°C)
| Lipid | Method | Transition Temperature (°C) |
| Dipalmitoylphosphatidylcholine (DPPC) | c-PnA Fluorescence Anisotropy | ~41 |
| Dipalmitoylphosphatidylcholine (DPPC) | Differential Scanning Calorimetry (DSC) | 41.5 |
| Dimyristoylphosphatidylcholine (DMPC) | trans-PnA Fluorescence Lifetime | 23.5[8] |
| Dimyristoylphosphatidylcholine (DMPC) | Differential Scanning Calorimetry (DSC) | 23.9 |
Probing Membrane Order: A Tale of Two Probes - c-PnA vs. DPH
Fluorescence anisotropy is a widely used technique to assess the rotational mobility of a probe within the membrane, which is inversely related to the local membrane order or "fluidity." For decades, 1,6-diphenyl-1,3,5-hexatriene (DPH) has been the workhorse for such measurements. However, c-PnA offers distinct advantages. As a fatty acid, its localization and orientation within the bilayer are more defined than that of the bulkier DPH molecule.[4]
Studies have shown that in the presence of cholesterol, the fluorescence anisotropy of DPH increases more significantly than that of a c-PnA derivative, suggesting that DPH may be more susceptible to cholesterol-induced ordering effects.[4] This makes c-PnA a potentially more reliable reporter of acyl chain dynamics in cholesterol-containing membranes.
Comparative Data: Steady-State Fluorescence Anisotropy (rs)
| Membrane System | Probe | Fluorescence Anisotropy (rs) |
| Dipalmitoyl-PC liposomes (above Tm) | DPH | Significantly increased by 50 mol% cholesterol |
| Dipalmitoyl-PC liposomes (above Tm) | PnPC (c-PnA derivative) | Much less affected by 50 mol% cholesterol[4] |
| Cholesterol-rich erythrocyte membrane | DPH | Higher than PnPC[4] |
| Cholesterol-rich erythrocyte membrane | PnPC (c-PnA derivative) | Lower than DPH[4] |
| Normal rat liver microsomes (low cholesterol) | DPH | No large difference from PnPC[4] |
| Normal rat liver microsomes (low cholesterol) | PnPC (c-PnA derivative) | No large difference from DPH[4] |
Experimental Corner: Protocols for Key Techniques
Protocol 1: Determination of Lipid Phase Transition using c-Parinaric Acid Fluorescence
Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of a lipid bilayer using the temperature-dependent fluorescence of c-PnA.
Materials:
-
Lipid of interest (e.g., DPPC)
-
This compound (in ethanol)
-
Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Fluorometer with a temperature-controlled cuvette holder
-
Water bath sonicator or extruder
Procedure:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition. A lipid film is created by evaporating the organic solvent from a lipid solution, followed by hydration with buffer.
-
Probe Incorporation: Add a small aliquot of the c-PnA ethanolic solution to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to minimize membrane perturbation. Incubate for at least 30 minutes at a temperature above the expected Tm to ensure complete incorporation.
-
Fluorescence Measurement:
-
Place the liposome suspension in a temperature-controlled cuvette in the fluorometer.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.
-
Record the fluorescence intensity or anisotropy as a function of temperature, increasing the temperature in small increments (e.g., 1°C/minute).
-
-
Data Analysis: Plot the fluorescence parameter (intensity or anisotropy) versus temperature. The Tm is determined from the midpoint of the transition in the sigmoidal curve.
Protocol 2: Differential Scanning Calorimetry (DSC) of Liposomes
Objective: To measure the thermotropic properties of lipid vesicles.
Materials:
-
Liposome suspension (as prepared in Protocol 1, but without the fluorescent probe)
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liposome suspension into a DSC pan. Seal the pan hermetically. Prepare a reference pan containing the same amount of buffer.
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a temperature below the expected pre-transition.
-
Scan the temperature at a constant rate (e.g., 1°C/minute) through the phase transition region.
-
Perform a second scan to ensure the reversibility of the transition.
-
-
Data Analysis: The resulting thermogram will show one or more endothermic peaks. The temperature at the peak maximum corresponds to the Tm, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the logical flow of experiments and the interplay of different biophysical techniques, the following diagrams are provided.
This workflow illustrates the parallel application of c-PnA fluorescence and other biophysical techniques to gain a comprehensive understanding of lipid membrane properties.
This diagram depicts the use of c-PnA as a FRET acceptor to determine the proximity of a protein's tryptophan residues (the donor) to the lipid bilayer.
Conclusion
This compound fluorescence is a versatile and sensitive technique that, when used in conjunction with other biophysical methods, provides a powerful toolkit for the detailed characterization of lipid membranes and their interactions with proteins. By understanding the strengths and limitations of each technique and correlating their outputs, researchers can achieve a more complete and nuanced picture of membrane dynamics. This guide serves as a starting point for designing and interpreting experiments that leverage the unique advantages of c-PnA to advance our understanding of fundamental biological processes and to facilitate the development of new therapeutic agents that target membrane-associated proteins.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of trans-parinaric acid with phosphatidylcholine bilayers: comparison with the effect of other fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative fluorescence polarization study of cis-parinaroyl-phosphatidylcholine and diphenylhexatriene in membranes containing different amounts of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study [mdpi.com]
- 8. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to cis-Parinaric Acid-Based Assays for Assessing Lipid Peroxidation
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is crucial for understanding cellular damage, disease pathogenesis, and the efficacy of antioxidant therapies. This guide provides an objective comparison of cis-Parinaric acid (c-PnA)-based assays with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to Lipid Peroxidation and its Measurement
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This chain reaction leads to the formation of lipid hydroperoxides and secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular components and have been implicated in a variety of diseases. Consequently, the reliable quantification of lipid peroxidation is a key aspect of biomedical research.
Several methods have been developed to measure lipid peroxidation, each with its own advantages and limitations. This guide focuses on the assessment of the reproducibility and performance of this compound-based assays in comparison to other commonly used techniques.
The this compound Assay: A Fluorescent Approach
The this compound assay is a sensitive method that utilizes the fluorescent properties of the polyunsaturated fatty acid, this compound. This probe readily incorporates into lipid membranes and lipoproteins. The principle of the assay is based on the loss of fluorescence of c-PnA when it is oxidized during lipid peroxidation.[1] This decrease in fluorescence intensity is directly proportional to the extent of lipid peroxidation, allowing for real-time monitoring of the process.
Key Features of the this compound Assay:
-
High Sensitivity: The assay can detect low levels of lipid peroxidation.
-
Real-Time Monitoring: It allows for the continuous measurement of lipid peroxidation kinetics.
-
Direct Measurement: The assay directly measures the oxidative degradation of a lipid probe within a lipid environment.
However, this compound is susceptible to auto-oxidation and photodegradation, requiring careful handling and storage under inert gas and protected from light.[1]
Alternative Assays for Lipid Peroxidation
A variety of alternative methods are available for quantifying lipid peroxidation, with the Thiobarbituric Acid Reactive Substances (TBARS) assay being one of the most widely used.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a colorimetric or fluorometric method that detects the presence of malondialdehyde (MDA), a secondary product of lipid peroxidation. In this assay, MDA reacts with thiobarbiturates acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically.[2]
Other Fluorescent Probes
Besides c-PnA, other fluorescent probes, such as BODIPY 581/591 C11, are used to measure lipid peroxidation. These probes undergo a spectral shift upon oxidation, allowing for ratiometric imaging and quantification of lipid peroxidation in living cells.[3]
Comparative Analysis of Reproducibility
The reproducibility of an assay is a critical factor for ensuring the reliability of experimental data. It is often expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. A lower CV indicates higher reproducibility.
| Assay | Intra-Assay CV (%) | Inter-Assay CV (%) | Notes |
| TBARS Assay | 4.9 - 5.8[4][5] | 2.5[4][5] | Reproducibility can be affected by interfering substances. |
| This compound Assay | Data not consistently reported in literature, but generally considered to have good precision. | Data not consistently reported in literature. | Susceptibility to auto-oxidation can impact reproducibility if not handled properly. |
| BODIPY 581/591 C11 | High repeatability reported, especially with flow cytometry.[6] | Not specified. | Ratiometric measurement can improve reproducibility by correcting for variations in probe loading. |
Note: The reproducibility of any assay can be influenced by various factors, including the sample type, experimental conditions, and laboratory technique.
Experimental Protocols
This compound-Based Assay for Lipid Peroxidation in Liposomes
This protocol describes the use of this compound to measure lipid peroxidation in a liposomal model system.
Materials:
-
This compound (c-PnA) stock solution (in ethanol, stored under argon at -20°C)
-
Liposome suspension (e.g., egg phosphatidylcholine)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Oxidizing agent (e.g., FeSO₄/ascorbate or a free radical initiator like AAPH)
-
Fluorometer with excitation and emission wavelengths set to ~320 nm and ~420 nm, respectively.
Procedure:
-
Prepare Liposomes: Prepare a suspension of liposomes in the desired buffer.
-
Incorporate c-PnA: Add a small volume of the c-PnA stock solution to the liposome suspension while vortexing. The final concentration of c-PnA should be in the low micromolar range. Incubate for a short period to allow for incorporation of the probe into the liposome membranes.
-
Baseline Fluorescence Measurement: Transfer the liposome suspension containing c-PnA to a cuvette and measure the baseline fluorescence intensity.
-
Initiate Lipid Peroxidation: Add the oxidizing agent to the cuvette to initiate lipid peroxidation.
-
Monitor Fluorescence Decay: Immediately start recording the fluorescence intensity over time. The decrease in fluorescence indicates the progression of lipid peroxidation.
-
Data Analysis: The rate of lipid peroxidation can be calculated from the initial rate of fluorescence decay.
TBARS Assay for Lipid Peroxidation
This protocol provides a general procedure for the TBARS assay.
Materials:
-
Sample (e.g., tissue homogenate, cell lysate, plasma)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize or lyse the sample as required.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add the TBA reagent.
-
Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance at ~532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing the readings to a standard curve prepared with known concentrations of MDA.
Visualizing the Process: Lipid Peroxidation Pathway and Assay Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been created using Graphviz.
Caption: The three main stages of lipid peroxidation: initiation, propagation, and termination.
Caption: A simplified workflow for the this compound and TBARS assays.
Conclusion: Choosing the Right Assay
The choice of assay for measuring lipid peroxidation depends on the specific research question, the nature of the sample, and the available equipment.
-
The This compound assay is an excellent choice for kinetic studies and when high sensitivity is required. Its ability to directly monitor the peroxidation of a lipid probe within a membrane provides valuable insights into the dynamics of this process. However, careful handling is necessary to ensure the stability of the probe.
-
The TBARS assay is a well-established and widely used method that is relatively simple to perform. It is particularly useful for endpoint measurements in a large number of samples. However, its specificity can be a limitation, as TBA can react with other aldehydes present in biological samples.
-
Other fluorescent probes like BODIPY 581/591 C11 offer the advantage of ratiometric imaging, which can improve the accuracy of quantification in cellular systems.
Ultimately, for a comprehensive assessment of lipid peroxidation, it may be beneficial to use a combination of different assays that measure different products of the lipid peroxidation cascade. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate approach for their studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of cis-Parinaric Acid: A Guide for Laboratory Professionals
For immediate reference, treat cis-Parinaric acid, particularly when in an ethanol solution, as a flammable and hazardous chemical waste. Segregate it from other waste streams and follow established protocols for hazardous material disposal.
Researchers and laboratory personnel handling this compound must adhere to strict disposal procedures to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, reflecting best practices in laboratory safety and chemical handling.
Immediate Safety and Hazard Summary
This compound, especially when dissolved in ethanol, is classified as a highly flammable liquid that can cause serious eye irritation.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, away from heat, sparks, and open flames.[1][2]
The following table summarizes the key hazard information for this compound in an ethanol solution.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer. Adherence to these steps is critical for maintaining a safe laboratory environment.
Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected in a designated waste container separate from non-hazardous trash, sharps, and other incompatible chemical wastes.
Container Selection and Management
-
Use a Compatible Container: Collect liquid this compound waste in a chemically compatible container with a secure, leak-proof screw-on cap. Glass or polyethylene containers are generally suitable. The original product container can be used if it is in good condition.
-
Avoid Overfilling: Fill waste containers to no more than 75-80% of their capacity to allow for vapor expansion and to prevent spills.
-
Keep Containers Closed: Always keep the waste container sealed except when adding waste. This minimizes the release of flammable vapors.
Labeling
-
Properly Label the Waste Container: Affix a hazardous waste label to the container as soon as you begin accumulating waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and the solvent, e.g., "in Ethanol")
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date when waste was first added to the container.
-
Your name, department, and contact information.
-
Storage
-
Store in a Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat sources and ignition points.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
Disposal Request and Pickup
-
Arrange for Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup, including any online request forms or internal tracking systems.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of chemical waste, such as this compound, in a laboratory setting.
This procedural information is designed to provide a clear and actionable plan for the safe handling and disposal of this compound. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure compliance with environmental regulations.
References
Safeguarding Your Research: A Guide to Handling cis-Parinaric Acid
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the use of cis-Parinaric acid, a naturally occurring polyunsaturated fatty acid utilized as a fluorescent probe in various biochemical assays. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experimental results.
This compound is valued for its unique fluorescent properties, which are sensitive to changes in its molecular environment, making it a powerful tool for studying lipid peroxidation, as well as phospholipase and lipase activity.[1] However, its chemical nature also necessitates careful handling to mitigate potential hazards and prevent degradation of the compound.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or Vinyl gloves are recommended for handling fatty acids.[2][3] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Essential to protect against splashes. A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood | All handling of this compound, especially when in solution with volatile solvents, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound will ensure both safety and the quality of the compound for experimental use. The following workflow outlines the key steps.
Step 1: Receiving and Storage
Upon receiving this compound, it should be stored at -20°C in a tightly sealed container, protected from light.[5] The compound is susceptible to oxidation due to its extensive unsaturation, so it is advisable to handle it under an inert gas like argon or nitrogen.[5]
Step 2: Preparation of Solutions
Before use, allow the container to warm to room temperature before opening to prevent condensation.[5] When preparing solutions, use degassed solvents. This compound is soluble in solvents such as ethanol, benzene, ether, and hexane.[1] All preparations should be conducted within a chemical fume hood.
Step 3: Experimental Handling
When performing experiments, always wear the recommended PPE. Avoid direct contact with the skin and eyes, and prevent inhalation of any aerosols or vapors.[4] this compound is photolabile and can undergo photodimerization, which leads to a loss of fluorescence, so protection from intense light is crucial during experiments.[5]
Step 4: Spill Management
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the absorbed material into a designated chemical waste container.[4]
Step 5: Disposal Plan
All waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]
-
Liquid Waste: Collect in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.
-
Solid Waste: Place in a designated, sealed container.
Disposal must be carried out in accordance with local, state, and federal regulations.[6] Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
